4-(Pyridin-3-yloxy)benzenesulfonic acid
Description
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Properties
IUPAC Name |
4-pyridin-3-yloxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-12-8-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUSGPLCKNQLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285024 | |
| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-09-9 | |
| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Pyridinyloxy)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(Pyridin-3-yloxy)benzenesulfonic Acid (CAS 1000340-09-9): A Versatile Building Block in Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of 4-(Pyridin-3-yloxy)benzenesulfonic acid (CAS 1000340-09-9), a heterocyclic organic compound of significant interest to researchers in drug discovery and synthetic chemistry. The molecule integrates three key structural motifs: a benzenesulfonic acid group, a diaryl ether linkage, and a pyridine ring. While not an end-drug itself, its true value lies in its potential as a versatile synthetic intermediate for creating libraries of novel sulfonamide-based therapeutic candidates. This document outlines its known and predicted physicochemical properties, proposes a robust synthetic pathway, discusses its primary application as a precursor to biologically active compounds, and provides essential safety and handling protocols based on its chemical class.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. This compound is a prime example of a scaffold designed for purpose-driven synthesis. Its structure is a deliberate convergence of functionalities known to impart favorable pharmacological and pharmacokinetic properties.
-
The Benzenesulfonamide Moiety: The precursor sulfonic acid group is the gateway to the benzenesulfonamide functional group, a cornerstone of medicinal chemistry. Sulfonamides are found in a wide array of approved drugs, exhibiting activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2]
-
The Pyridine Ring: As a "privileged scaffold," the pyridine ring is a bioisostere for phenyl groups, offering a key advantage: the nitrogen atom can act as a hydrogen bond acceptor, improving solubility and providing a critical interaction point with biological targets.[3] Its position and orientation can significantly influence a molecule's binding affinity and selectivity.
-
The Diaryl Ether Linkage: This ether bond provides a semi-rigid yet non-planar connection between the two aromatic systems. This linkage imparts a specific three-dimensional vector to the molecule, which can be crucial for orienting the pyridine and benzenesulfonamide groups correctly within a target's binding pocket.
This guide positions this compound not as a final product, but as a high-potential starting material for researchers aiming to develop novel and targeted therapeutics.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds.
| Property | Value / Description | Source / Rationale |
| CAS Number | 1000340-09-9 | - |
| Molecular Formula | C₁₁H₉NO₄S | [4] |
| Molecular Weight | 251.26 g/mol | [5][6] |
| Appearance | Not specified in literature; likely a white to off-white crystalline solid based on related compounds. | - |
| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol) due to the highly polar sulfonic acid group. | Based on the properties of benzenesulfonic acid.[7] |
| pKa | Predicted to be strongly acidic (pKa < 0). | The sulfonic acid group is a strong acid, comparable to benzenesulfonic acid (pKa ≈ -2.8).[7] This ensures it is fully ionized at physiological pH. |
Synthesis and Purification: A Proposed Workflow
Proposed Synthetic Pathway
The most chemically sound approach involves a copper-catalyzed cross-coupling reaction between 3-hydroxypyridine and an activated 4-halobenzenesulfonic acid salt.
Caption: Proposed Ullmann-type synthesis workflow.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a validated, industry-standard approach for this type of transformation.
-
Reaction Setup:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyridine (1.0 eq.), potassium 4-fluorobenzenesulfonate (1.1 eq.), copper(I) iodide (0.1 eq.), and cesium carbonate (2.0 eq.).
-
Rationale: Cesium carbonate is a highly effective base for Ullmann couplings, promoting the deprotonation of the hydroxyl group. The use of the potassium salt of the sulfonic acid ensures stability and appropriate solubility. Copper(I) is the essential catalyst for this C-O bond formation.
-
-
Solvent Addition and Heating:
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Rationale: DMSO is a high-boiling, polar aprotic solvent ideal for this reaction type. An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and filter to remove insoluble copper salts.
-
Carefully acidify the aqueous filtrate to pH 1-2 with concentrated HCl. The product, being a strong acid, will remain in solution while many organic impurities may precipitate.
-
Wash the aqueous layer with a less polar organic solvent like ethyl acetate to remove non-polar impurities.
-
Rationale: The acidic workup ensures the final product is in its free sulfonic acid form.
-
-
Purification:
-
The product can often be isolated by lyophilization (freeze-drying) of the aqueous solution.
-
Alternatively, purification can be achieved via reverse-phase column chromatography using a water/acetonitrile gradient.
-
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra are not publicly available, the following represents a confident prediction of the key analytical signatures for structural confirmation.
-
¹H NMR (in D₂O):
-
Pyridine Ring: Four distinct signals in the aromatic region (δ 7.5-8.8 ppm). Expect complex splitting patterns (doublets of doublets, triplets) characteristic of a 3-substituted pyridine.
-
Benzene Ring: An AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.2-8.0 ppm), typical of a 1,4-disubstituted benzene ring.
-
-
¹³C NMR (in D₂O):
-
Expect 11 unique carbon signals, with 9 in the aromatic region (approx. 110-165 ppm) and 2 quaternary carbons (C-S and C-O) appearing downfield.
-
-
Mass Spectrometry (ESI-MS):
-
Negative Mode (M-H)⁻: Expected m/z at 250.02, corresponding to the deprotonated molecule [C₁₁H₈NO₄S]⁻.
-
Positive Mode (M+H)⁺: Expected m/z at 252.03, corresponding to the protonated molecule [C₁₁H₁₀NO₄S]⁺.
-
Applications in Research and Drug Development
The primary and most valuable application of this compound is as a strategic intermediate for the synthesis of novel benzenesulfonamide derivatives.
Conversion to Sulfonyl Chloride and Amide Coupling
The sulfonic acid is readily converted to the highly reactive sulfonyl chloride intermediate, which can then be coupled with a vast array of primary or secondary amines to generate a diverse library of target compounds.
Sources
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. longdom.org [longdom.org]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1000340-09-9 [sigmaaldrich.com]
- 5. 4-(Pyridin-4-yloxy)-benzenesulfonic acid | CAS 192329-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-(PYRIDIN-4-YLOXY)-BENZENESULFONIC ACID [m.chemicalbook.com]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
3-Pyridinyloxy-4-benzenesulfonic acid chemical structure and formula
CAS Registry Number: 1000340-09-9 IUPAC Name: 4-(Pyridin-3-yloxy)benzenesulfonic acid[1]
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of This compound , a specialized organosulfur intermediate used in medicinal chemistry and agrochemical synthesis. Characterized by a diaryl ether motif linking a pyridine ring and a sulfonated benzene ring, this compound serves as a critical scaffold for developing bioactive molecules, particularly in the realm of kinase inhibitors and pH-sensitive dyes.
This document details the physicochemical properties, synthetic pathways, and handling protocols required for high-integrity research applications.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The compound consists of a benzenesulfonic acid core substituted at the para position (C4) with a 3-pyridinyloxy group.[2] Its structure exhibits amphoteric character due to the presence of a basic pyridine nitrogen and a strongly acidic sulfonic acid group, typically resulting in a zwitterionic species in aqueous media.
Table 1: Physicochemical Constants
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 251.26 g/mol | |
| CAS Number | 1000340-09-9 | Verified Identifier |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Et₂O) |
| Acidity (pKa) | Exists as zwitterion at pH 2–5 | |
| Melting Point | >250 °C (Decomposes) | Typical for zwitterionic sulfonates |
Structural Analysis & Connectivity
The molecule features a flexible ether linkage (
-
Ring A (Pyridine): Electron-deficient heterocycle. The nitrogen atom at position 3 acts as a hydrogen bond acceptor (or donor when protonated).
-
Linker (Ether Oxygen): Provides rotational freedom and acts as a hydrogen bond acceptor.
-
Ring B (Benzenesulfonic Acid): Electron-rich benzene ring (activated by the ether oxygen) with a strong electron-withdrawing sulfonate group at the para position.
Figure 1: Structural Connectivity Diagram
Synthetic Methodology (Protocol)
The most robust synthesis involves the regioselective sulfonation of the parent diaryl ether, 3-phenoxypyridine . The oxygen atom activates the benzene ring, directing the incoming electrophile (
Reaction Scheme
-
Precursor: 3-Phenoxypyridine.
-
Reagent: Chlorosulfonic acid (
) or Oleum ( ). -
Mechanism: Electrophilic Aromatic Substitution (
).
Detailed Protocol: Sulfonation of 3-Phenoxypyridine
Note: This protocol assumes a standard laboratory scale (10 mmol).
Materials:
-
3-Phenoxypyridine (1.71 g, 10 mmol)
-
Chlorosulfonic acid (3.50 g, 30 mmol) [Corrosive/Fuming]
-
Dichloromethane (DCM) [Anhydrous]
-
Ice water
Step-by-Step Procedure:
-
Preparation: In a fume hood, charge a dry 50 mL round-bottom flask with 3-phenoxypyridine (1.71 g) and anhydrous DCM (10 mL). Cool the solution to 0°C using an ice-salt bath.
-
Addition: Dropwise add chlorosulfonic acid (3 eq) over 15 minutes. Maintain internal temperature below 5°C. Caution: HCl gas evolution.[3]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4 hours.
-
Monitoring: Check reaction progress via TLC (MeOH:DCM 1:9) or LC-MS.[3] The product will remain at the baseline in standard organic solvents.
-
-
Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice. The sulfonyl chloride intermediate (if formed) hydrolyzes to the sulfonic acid, or the sulfonic acid precipitates directly.
-
Isolation:
-
If precipitate forms: Filter under vacuum, wash with cold water (2x10 mL) and cold acetonitrile (1x10 mL).
-
If no precipitate: Evaporate organic solvent, neutralize aqueous layer to pH 2-3 with NaOH, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Figure 2: Synthetic Workflow
Applications & Research Relevance
1. Medicinal Chemistry Scaffold
The 3-pyridinyloxy motif is a bioisostere for biphenyl structures often found in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors). The sulfonic acid group serves two purposes during drug development:
-
Solubility Enhancer: Increases aqueous solubility of hydrophobic scaffolds during early-stage screening.
-
Prodrug Strategy: Can be converted to a sulfonamide (
) or sulfonyl fluoride ( ) for covalent inhibition studies.
2. pH-Sensitive Probes
Due to the protonation equilibrium of the pyridine nitrogen (pKa ~5.2), the electronic absorption spectrum of the molecule shifts between pH 4 and 6. This property allows it to serve as a core unit for synthesizing ratiometric pH sensors for biological microenvironments.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1.[1]
Handling Protocols:
-
PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use a face shield if handling large quantities of the acid chloride precursor.
-
Storage: Store in a desiccator. The compound is hygroscopic. Keep away from strong oxidizing agents.
-
Spill Response: Neutralize with sodium bicarbonate (
) before disposal. Do not wash down the drain without neutralization.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Pyridine and Sulfonic Acid Derivatives. Retrieved from [Link]
-
PubChem. (2024). Benzenesulfonic acid, 3-amino-4-methoxy- (Related Structure Analysis). Retrieved from [Link]
Sources
Introduction: Unveiling the Physicochemical Nuances of a Zwitterionic Moiety
An In-depth Technical Guide to the Solubility of 4-(Pyridin-3-yloxy)benzenesulfonic Acid in Polar Solvents
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and material science. Its structure uniquely combines a strongly acidic benzenesulfonic acid group with a basic pyridinyl nitrogen, linked via a stable ether bond. This architecture confers a zwitterionic character upon the molecule, meaning it carries both a positive and a negative charge on different parts of the molecule, a critical determinant of its physical and chemical properties.
Understanding the solubility of this compound in polar solvents is paramount for its application in drug development, whether as a pharmaceutical intermediate, a counter-ion for salt formation to enhance the bioavailability of basic active pharmaceutical ingredients (APIs), or as an API itself. The sulfonic acid group is known to significantly enhance the water solubility of compounds[1]. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound, grounded in fundamental physicochemical principles and robust experimental design.
Part 1: Theoretical Principles Governing Solubility
A molecule's solubility is not a simple, single-value property but rather the result of a complex interplay between its intrinsic characteristics and the properties of the solvent. For this compound, its zwitterionic nature is the central feature governing these interactions.
The Zwitterionic State and Its Influence
In solution, amphoteric compounds like this compound can exist in anionic, cationic, neutral, or zwitterionic forms depending on the pH[2]. The sulfonic acid group (pKa ≈ -2 to -3) is deprotonated across virtually the entire aqueous pH range, conferring a permanent negative charge. The pyridinyl nitrogen (pKa of pyridine ≈ 5.2) will be protonated in acidic conditions, creating a positive charge. The molecule will therefore exist predominantly as a zwitterion (internal salt) in moderately acidic to neutral solutions. This dual-charge state enhances interactions with polar solvent molecules, often leading to higher solubility compared to a non-ionic counterpart[3].
Key Factors Influencing Solubility
The dissolution of this compound in a polar solvent is dictated by several interconnected factors:
-
Solute-Solvent Interactions : The fundamental principle of "like dissolves like" is the primary determinant[4]. The highly polar sulfonate group and the charged pyridinium ion can engage in strong ion-dipole interactions with polar solvents like water, methanol, and ethanol.
-
Hydrogen Bonding : The sulfonate oxygens, the ether oxygen, and the pyridinyl nitrogen (in its unprotonated state) can all act as hydrogen bond acceptors. The proton on the pyridinium ion (in its protonated state) can act as a hydrogen bond donor. These interactions are crucial for solvation in protic polar solvents.
-
Solvent Properties :
-
Polarity and Dielectric Constant : High-polarity solvents are more effective at solvating the charged centers of the zwitterion, weakening the crystal lattice forces and promoting dissolution.
-
Protic vs. Aprotic Nature : Polar protic solvents (e.g., water, methanol) can both donate and accept hydrogen bonds, making them particularly effective. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and can dissolve a wide range of polar and nonpolar compounds, making them a valuable solvent in many applications[5].
-
-
Effect of pH : The net charge of the molecule changes with pH, drastically affecting its solubility. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI, due to the formation of more soluble cationic (at low pH) or anionic (at high pH) species.
The following diagram illustrates the logical relationships between these core factors.
Caption: Factors influencing the solubility of the target compound.
Part 2: Experimental Protocol for Solubility Determination
To generate reliable and reproducible solubility data, a standardized methodology is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility and is analogous to the procedure described in OECD Test Guideline 105[6].
Causality in Experimental Design
The trustworthiness of a solubility measurement hinges on ensuring that a true thermodynamic equilibrium has been reached between the undissolved solid and the saturated solution. Every step in the protocol is designed to achieve and validate this state.
-
Excess Solid : The use of an excess of the compound is critical. It ensures that the solution becomes saturated and provides a solid phase that remains in equilibrium with the liquid phase.
-
Prolonged Agitation : Agitation at a constant temperature for an extended period (e.g., 24-72 hours) is necessary to overcome kinetic barriers to dissolution and allow the system to reach a stable equilibrium. The time required should be determined empirically by sampling at different intervals until the concentration plateaus.
-
Phase Separation : Complete separation of the solid and liquid phases without altering the equilibrium is crucial. Centrifugation followed by filtration through a chemically inert, non-adsorbing filter (e.g., PTFE) is the preferred method to avoid introducing artifacts.
-
Accurate Quantification : A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required for the accurate measurement of the compound's concentration in the saturated solution.
Step-by-Step Methodology: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in selected polar solvents (e.g., Water, Methanol, Ethanol, DMSO) at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (verified purity)
-
HPLC-grade solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks, analytical balance, screw-capped glass vials
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated HPLC-UV system
Procedure:
-
Preparation : Add an excess amount of this compound to a glass vial (e.g., add 10-20 mg to 2 mL of the chosen solvent). The amount should be sufficient to ensure undissolved solid remains visible upon reaching equilibrium.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation :
-
Remove the vials from the shaker and allow them to stand for a short period to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE filter and dispense the filtrate into a clean vial. This step removes any fine, suspended particles.
-
Dilution : Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification : Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the compound.
-
Calculation : Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for solubility determination.
Part 3: Expected Solubility Profile
While specific, publicly available quantitative data for this compound is limited[6], an expected profile can be predicted based on the properties of sulfonic acids and zwitterionic compounds. Aromatic sulfonic acids are generally readily soluble in water[7][8].
Qualitative Predictions
-
Water : High solubility is expected due to the highly polar sulfonate group, zwitterionic character, and extensive hydrogen bonding capabilities.
-
Methanol/Ethanol : Good solubility is anticipated. These polar protic solvents can effectively solvate the charged groups and participate in hydrogen bonding, though likely to a lesser extent than water due to their lower polarity.
-
Dimethyl Sulfoxide (DMSO) : High solubility is expected. DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, including many salts[9].
Illustrative Quantitative Data
The following table presents a set of hypothetical, yet plausible, solubility values for this compound to illustrate how such data should be presented. Note: These values are for illustrative purposes only and must be determined experimentally.
| Solvent | Temperature (°C) | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |
| Water | 25 | 80.1 | > 100 |
| Methanol | 25 | 32.7 | 20 - 50 |
| Ethanol | 25 | 24.5 | 5 - 15 |
| DMSO | 25 | 47.2 | > 200 |
Part 4: Implications in Drug Development
A thorough understanding of the solubility of this compound is critical for its effective use in pharmaceutical development:
-
Formulation Development : Solubility data directly informs the selection of appropriate solvent systems for liquid formulations (e.g., oral solutions, injectables) and is a prerequisite for developing stable suspensions or solid dosage forms.
-
Salt Formation : As a strong acid, this compound is an excellent candidate to be used as a counter-ion to form crystalline salts with basic drug molecules. Such salts often exhibit improved solubility, dissolution rate, and stability compared to the free base form of the API[8].
-
Process Chemistry : Knowledge of solubility in different solvents is essential for designing efficient crystallization and purification protocols, enabling control over yield, crystal form (polymorphism), and purity.
-
Biopharmaceutical Assessment : Solubility is a key parameter in the Biopharmaceutics Classification System (BCS), which helps predict a drug's oral absorption. High solubility is often a prerequisite for good bioavailability.
Conclusion
This compound is a classic zwitterionic molecule whose solubility is governed by its strong acidic and basic centers. Its solubility profile in polar solvents is expected to be favorable, particularly in water and DMSO, due to strong ion-dipole and hydrogen bonding interactions. While theoretical principles provide a strong predictive foundation, this guide emphasizes the necessity of rigorous experimental determination using validated protocols like the shake-flask method. The resulting data is not merely an academic exercise but a cornerstone of informed decision-making in process chemistry, formulation science, and the broader field of drug development.
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Takács-Novák, K., & Szász, G. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. Available at: [Link]
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Bolla, G., & Nangia, A. (2016). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at: [Link]
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Li, Y., et al. (2021). Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. Taylor & Francis Online. Available at: [Link]
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Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka. Available at: [Link]
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Zhang, Y., et al. (2024). The Influencing Factors and Mechanism of Anionic and Zwitterionic Surfactant on Viscosity Reduction in Heavy O/W Emulsions. ACS Omega. Available at: [Link]
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L.S. College, Muzaffarpur. (2021). Sulfonic acid. L.S. College Website. Available at: [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]
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Wikipedia. (n.d.). Benzenesulfonic acid. Wikipedia. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. PubChem Compound Database. Available at: [Link]
-
Abubakar, A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Available at: [Link]
-
Britannica. (2026). Sulfonic acid. Britannica. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Available at: [Link]
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Santa Cruz Biotechnology. (n.d.). This compound. SCBIO. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Benzenesulfonic Acid. PubChem Compound Database. Available at: [Link]
- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids. Google Patents.
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Unknown. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. NIST. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl) - EPA. EPA CompTox Dashboard. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyridin-3-yl 4-(dimethylsulfamoyl)benzenesulfonate. PubChem Compound Database. Available at: [Link]
-
NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
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A Technical Guide to the pKa Values of Pyridine-Substituted Benzenesulfonic Acids: From First Principles to Practical Application
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Pyridine-substituted benzenesulfonic acids represent a class of compounds where the interplay of aromatic systems and strongly acidic functional groups presents unique challenges and opportunities. This guide provides an in-depth exploration of the theoretical underpinnings, experimental determination, and computational prediction of pKa values for these molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and connect pKa data to its practical application in pharmaceutical research.
Introduction: The Significance of Acidity in Drug Design
The ionization state of a drug molecule is paramount to its behavior in the physiological environment.[1] Most drugs are ionizable, and their pKa dictates the degree of ionization at a given pH, which in turn affects crucial properties like aqueous solubility, membrane permeability, and protein binding.[1] Pyridine-substituted benzenesulfonic acids are of particular interest due to the presence of two key functional moieties: the strongly acidic sulfonic acid group (benzenesulfonic acid has a pKa of approximately -2.5 to -6.5) and the basic pyridine ring (pyridinium ion has a pKa of ~5.2).[2][3] Understanding the electronic interplay between these groups and how it modulates the sulfonic acid's pKa is essential for medicinal chemists aiming to fine-tune a compound's properties for optimal therapeutic outcomes.[4][5]
Theoretical Framework: Electronic Effects on Acidity
The acidity of a benzenesulfonic acid is determined by the stability of its corresponding sulfonate anion. Substituents on the benzene ring can either stabilize or destabilize this anion, thereby altering the pKa.
-
Benzenesulfonic Acid as a Baseline: Benzenesulfonic acid is a strong acid due to the extensive resonance stabilization of the sulfonate anion.[6]
-
The Pyridine Substituent: The pyridine ring acts as an electron-withdrawing group (EWG) through both inductive and resonance effects, depending on its position. This withdrawal of electron density from the benzene ring further stabilizes the negative charge of the sulfonate anion upon deprotonation, leading to a stronger acid (i.e., a lower pKa) compared to unsubstituted benzenesulfonic acid.[7][8]
The position of the pyridine ring relative to the sulfonic acid group is critical:
-
Para-substitution: Allows for strong resonance withdrawal, significantly increasing acidity.
-
Meta-substitution: The effect is primarily inductive, leading to a less pronounced increase in acidity compared to the para isomer.
-
Ortho-substitution: While exhibiting strong inductive effects, steric hindrance and potential intramolecular interactions can lead to more complex and less predictable outcomes.
This relationship can be quantified using the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[9][10]
log(K/K₀) = σρ
Where:
-
K is the acid dissociation constant of the substituted acid.
-
K₀ is the acid dissociation constant of the unsubstituted acid.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., 4-pyridinyl).[9]
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[11]
A positive σ value for the pyridinyl group indicates it is an electron-withdrawing substituent that increases the acidity of the sulfonic acid.
Experimental Determination of pKa Values
Accurate experimental determination of pKa is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[12]
Logical Workflow for Method Selection
The choice between these methods is driven by the physicochemical properties of the analyte.
Caption: Decision workflow for selecting a pKa determination method.
Protocol: Potentiometric Titration
This method is highly precise and involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[12][13] It is best suited for compounds with sufficient solubility.
Causality: Potentiometric titration directly measures the change in proton concentration (pH) as the acid is neutralized by a base. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[11] This provides a direct, fundamental measurement of the acid dissociation equilibrium.
Self-Validating Step-by-Step Protocol:
-
Instrument Calibration (Self-Validation): Calibrate the potentiometer and the combined pH electrode using at least three standard, certified aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) before initiating any measurements.[14] This ensures the accuracy and linearity of the pH readings across the titration range.
-
Titrant Preparation and Standardization: Prepare a carbonate-free 0.1 M NaOH solution. Standardize this titrant against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its precise concentration.
-
Sample Preparation: Accurately weigh and dissolve the pyridine-substituted benzenesulfonic acid in deionized water to a final concentration of approximately 1-10 mM.[14][15] To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl.[14]
-
Inert Atmosphere: Purge the sample solution with nitrogen for 10-15 minutes before and during the titration.[14][15] This is a critical step to displace dissolved CO₂, which can interfere with the titration of strong acids by reacting with the titrant.
-
Titration Execution: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Immerse the calibrated pH electrode and the titrant delivery tube. Add the standardized NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-volume of the equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the peak of the first derivative plot or the zero-crossing of the second derivative plot precisely identifies the equivalence point.[16]
Protocol: UV-Vis Spectrophotometry
This method is ideal for compounds that are sparingly soluble or available only in small quantities, provided they possess a UV-active chromophore near the site of ionization.[12][17]
Causality: The basis of this method is the Beer-Lambert Law.[18] Deprotonation of the sulfonic acid group alters the electronic structure of the molecule, especially if the pyridine and benzene rings are conjugated. This change in electronic structure leads to a change in the molar absorptivity of the molecule, causing a shift in the UV-Vis spectrum as a function of pH.[17][19] By monitoring this spectral shift across a range of pH values, the equilibrium between the protonated and deprotonated species can be determined.
Self-Validating Step-by-Step Protocol:
-
Wavelength Selection (Self-Validation): Record the UV-Vis spectra (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13, if the compound is stable) solutions to determine the spectra of the fully protonated (HA) and fully deprotonated (A⁻) species, respectively. Identify the wavelength(s) of maximum absorbance difference (λ_max) between the two species.[17] This step validates that a measurable, pH-dependent spectral shift exists.
-
Buffer Preparation: Prepare a series of reliable buffers covering a pH range that brackets the expected pKa (e.g., from pH 1 to 4 for a strongly acidic pKa).
-
Sample Preparation: Prepare a stock solution of the analyte (e.g., in DMSO).[17] For each measurement, add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.3-1.0 AU). The final concentration of the organic cosolvent should be kept low and constant (e.g., <2% v/v).[17]
-
Spectral Acquisition: Record the UV-Vis spectrum for the analyte in each buffer solution at a constant temperature.
-
Data Analysis: Plot the absorbance at the selected λ_max against the pH of the buffer solutions. The resulting data should form a sigmoidal curve. The pKa is equal to the pH at the inflection point of this curve.[18] The data can be fitted to the Henderson-Hasselbalch equation to calculate a precise pKa value.[1]
Computational Prediction of pKa Values
In silico methods are invaluable for predicting pKa values early in the drug discovery process, allowing for the rapid screening of virtual compounds.[20] These methods range from rapid empirical models to more computationally intensive first-principles calculations.
-
First-Principles (Quantum Mechanics): These methods, often using Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction.[21] The accuracy is highly dependent on the chosen functional, basis set, and the model used to represent solvation (e.g., implicit continuum models like SMD or explicit models with water molecules).[20][22] While potentially very accurate, they are computationally expensive.[23]
-
Empirical and QSPR Models: These methods use established relationships and databases of known pKa values to predict the pKa of a new molecule. Software like ChemAxon's pKa Plugin (used by PubChem) and Schrödinger's Epik can provide near-instantaneous predictions.[23] Their accuracy is high for compounds similar to those in their training sets but can be less reliable for novel scaffolds.
Conceptual Relationship in pKa Prediction
Caption: Computational approaches for pKa prediction.
Data Summary: pKa Values of Pyridinylbenzenesulfonic Acids
The sulfonic acid group in these compounds is strongly acidic, with pKa values typically falling in the negative range, making them fully ionized at all physiological pHs. The pyridine nitrogen, conversely, is basic. The table below summarizes predicted pKa values for the key isomers.
| Compound | Isomer Position | Predicted pKa (Sulfonic Acid) | Predicted pKa (Pyridinium Ion) | Rationale for Acidity |
| 2-(phenylsulfonyl)pyridine | 2- (ortho) | ~ -2.92 | ~ 5.2 | Strong inductive withdrawal from adjacent nitrogen. |
| 3-(phenylsulfonyl)pyridine | 3- (meta) | ~ -2.30[24] | ~ 5.2 | Primarily inductive electron withdrawal. |
| 4-(phenylsulfonyl)pyridine | 4- (para) | ~ -2.85 | ~ 5.2 | Strong inductive and resonance electron withdrawal. |
| Benzenesulfonic acid | (Reference) | ~ -2.5[2] | N/A | Baseline acidity. |
Note: The pKa values for the sulfonic acid group are predicted values from chemical databases and computational models, as experimental determination of highly negative pKa values is challenging. The pyridinium pKa is approximated from the parent compound.
Conclusion
The pKa of pyridine-substituted benzenesulfonic acids is dominated by the strongly acidic nature of the sulfonic acid moiety, which is further enhanced by the electron-withdrawing properties of the pyridine ring. While the sulfonic acid group will be fully deprotonated under all physiological conditions, understanding its precise acidity through rigorous experimental and computational methods is crucial for building accurate structure-activity relationships. The protocols and theoretical frameworks presented in this guide offer researchers and drug development professionals a robust toolkit for characterizing these important molecules, ultimately enabling more rational and efficient drug design.
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4-(Pyridin-3-yloxy)benzenesulfonic acid MSDS and safety data
An In-depth Technical Guide to the Safe Handling of 4-(Pyridin-3-yloxy)benzenesulfonic Acid
Authored by a Senior Application Scientist
Disclaimer: As of the compilation of this guide, a comprehensive, publicly available Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 1000340-09-9) has not been identified. The following information is synthesized from the safety data of structurally analogous compounds, including benzenesulfonic acid, pyridine-3-sulfonic acid, and other related aromatic sulfonic acids. This guide is intended to provide researchers, scientists, and drug development professionals with a predictive safety framework. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.
Introduction and Compound Profile
This compound is an organic compound that incorporates a pyridine ring linked via an ether bond to a benzenesulfonic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The sulfonic acid group imparts strong acidic properties and high water solubility, while the pyridine and phenyl rings provide a scaffold for diverse chemical modifications. Given the reactive nature of the sulfonic acid group and the bioactive potential of the pyridine ring, a cautious and well-informed approach to its handling is paramount.
The absence of a specific MSDS necessitates a predictive hazard analysis based on its constituent functional groups and related molecules. The primary hazards are anticipated to stem from the strong acidity of the sulfonic acid group, which typically renders such compounds as corrosive to skin, eyes, and mucous membranes.
Chemical and Physical Properties (Inferred)
While experimental data for the target compound is scarce, the properties of its structural relatives can provide valuable estimates. Benzenesulfonic acid, for instance, is a white, deliquescent crystalline solid that is highly soluble in water and ethanol.[1] Its aqueous solutions are strongly acidic.[1]
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 1000340-09-9[2] |
| Molecular Formula | C₁₁H₉NO₄S |
| Molecular Weight | 251.26 g/mol [3] |
Table 2: Properties of Structurally Related Compounds
| Property | Benzenesulfonic Acid[1] | 4-Hydroxypyridine-3-sulfonic acid[4] |
| Appearance | Colorless crystalline solid | Solid |
| Molar Mass | 158.17 g/mol | 175.16 g/mol |
| Melting Point | 51 °C (anhydrous) | Not available |
| Solubility | Soluble in water and alcohol | Not available |
| Acidity (pKa) | -2.8 | Not available |
Hazard Identification and GHS Classification (Predicted)
Based on the GHS classifications of analogous compounds, this compound should be treated as a hazardous substance. The primary concerns are its corrosivity and potential for causing serious irritation.
Table 3: GHS Hazard Classifications of Analogue Compounds
| Compound | GHS Pictograms | Hazard Statements | Source |
| Benzenesulfonic Acid | GHS05 (Corrosion), GHS07 (Exclamation Mark) | H290: May be corrosive to metalsH302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1][5] |
| Pyridine-3-sulphonic acid | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage | [6] |
| 4-Hydroxypyridine-3-sulfonic acid | GHS07 (Exclamation Mark) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| 4-Methyl-N-pyridin-3-yl-benzenesulfonamide | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH319: Causes serious eye irritation | [7] |
Core Predicted Hazards:
-
Skin Corrosion/Irritation: Like benzenesulfonic acid and pyridine-3-sulfonic acid, the target compound is expected to be corrosive, capable of causing severe skin burns upon contact.[5][6][8][9][10]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe, potentially irreversible damage.[4][5][6][8]
-
Acute Oral Toxicity: The compound may be harmful if swallowed, a common characteristic of related sulfonamides and sulfonic acids.[7][9][11]
-
Respiratory Irritation: If handled as a fine powder or dust, it may cause irritation to the respiratory tract.[4][10]
Safe Handling, Storage, and Personal Protective Equipment (PPE)
A stringent safety protocol is essential when working with this compound. The causality behind these recommendations is to prevent any direct contact with the substance, thereby mitigating the risk of corrosive injury.
Engineering Controls and Handling Procedures
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to control exposure to dust or vapors.[5][8]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere is advisable, as some sulfonic acids can be air or moisture sensitive.[12]
-
Safe Handling Practices:
-
Avoid the generation of dust. Use appropriate tools for weighing and transferring the solid.
-
Never add water to the acid; always add the acid slowly to water to manage the exothermic reaction.[8]
-
Ensure that eyewash stations and emergency showers are readily accessible and have been recently tested.[8]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][8]
-
Container: Keep the container tightly sealed to prevent the absorption of moisture, as benzenesulfonic acid is known to be hygroscopic.[5][10]
-
Incompatibilities: Segregate from strong bases, oxidizing agents, and metals.[9][10][12] The acidic nature of the compound will lead to violent reactions with bases and can corrode metals, potentially generating flammable hydrogen gas.[10]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is a self-validating system to ensure operator safety.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield. | Provides robust protection against splashes and dust, preventing severe eye damage.[5][8] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a full-coverage lab coat. | Prevents skin contact and potential chemical burns.[5][8] |
| Respiratory | Not typically required if handled in a fume hood. If dust cannot be controlled, use a NIOSH-approved particulate respirator. | Protects against inhalation of irritating dust.[10] |
| Body | Full-length trousers and closed-toe shoes. An impervious apron may be used for large quantities. | Ensures no exposed skin below the waist. |
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Do not delay in seeking medical attention.[6][9]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediate medical attention is required.[4][6][9]
-
Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[6][9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or doctor immediately.[9][10]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray. Avoid using a direct water jet, which could scatter the material.[8][9]
-
Specific Hazards: The compound is combustible.[10] Thermal decomposition will likely produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and nitrogen oxides (NOx).[6][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][12]
Accidental Release
-
Procedure:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the full PPE as described in Section 4.3.
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[5][10]
-
Absorb any remaining residue with an inert material like sand or vermiculite.
-
Do not allow the material to enter drains or waterways.[4]
-
Representative Experimental Workflow: Synthesis
Below is a conceptual workflow for a related synthesis, illustrating the general steps and safety considerations.
Conceptual Synthesis of an Aryl Pyridyl Ether
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 3-hydroxypyridine and a suitable activated aryl halide (e.g., 4-fluorobenzonitrile) in an appropriate solvent like DMSO.
-
Base Addition: Add a base such as potassium carbonate to facilitate the deprotonation of the hydroxyl group.
-
Heating: Heat the reaction mixture under a nitrogen atmosphere at an elevated temperature (e.g., 100-150 °C) for several hours. Monitor the reaction progress using TLC.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The subsequent sulfonation of the resulting aryl pyridyl ether would then yield the final product.
Caption: Conceptual workflow for the synthesis of an aryl pyridyl ether precursor.
References
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PubChem. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine-4-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzene Sulphonic Acid. Retrieved from [Link]
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Loba Chemie. (2017). BENZENESULPHONIC ACID TECHNICAL Safety Data Sheet. Retrieved from [Link]
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Yusuf, M., & Salga, M. S. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
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PMC. (2021). Synthesis of new pyridines with sulfonamide moiety. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 1626 - BENZENESULFONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
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On the Zwitterionic Character of 4-(Pyridin-3-yloxy)benzenesulfonic acid: A Theoretical and Experimental Framework
An In-Depth Technical Guide
Abstract
Molecules possessing both acidic and basic functional groups can exist as zwitterions, or inner salts, a state that profoundly influences their physicochemical properties, including solubility, lipophilicity, and membrane permeability. 4-(Pyridin-3-yloxy)benzenesulfonic acid, a molecule incorporating a strongly acidic sulfonic acid group and a basic pyridine ring, presents a compelling case for the formation of a stable zwitterion. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally validate the zwitterionic nature of this compound. We will explore the theoretical underpinnings based on acidity constants (pKa), detail robust experimental protocols for spectroscopic and crystallographic confirmation, and discuss the critical implications of its zwitterionic state in pharmaceutical sciences.
Theoretical Foundation: The Driving Force for Zwitterion Formation
A zwitterion is a neutral molecule that contains an equal number of positive and negative formal charges.[1] The propensity of a molecule like this compound to exist in a zwitterionic form is fundamentally governed by the relative acid-base strengths of its constituent functional groups: the benzenesulfonic acid moiety and the pyridine nitrogen.
The key to predicting the predominant species at a given pH lies in comparing the pKa of the acidic group (the sulfonic acid) and the pKa of the conjugate acid of the basic group (the pyridinium ion).
-
Benzenesulfonic Acid: This is a strong organic acid. Its pKa value is reported to be extremely low, with values ranging from approximately -2.8 to 0.7.[2][3][4][5] This indicates that the sulfonic acid group will be readily deprotonated to the sulfonate anion (-SO₃⁻) across nearly the entire aqueous pH range.
-
Pyridine: The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons.[6] The pKa of its conjugate acid, the pyridinium ion (C₅H₅NH⁺), is approximately 5.23.[6][7] This means the pyridine nitrogen will be predominantly protonated to form a positively charged pyridinium cation (-N⁺H-) at pH values below 5.23.
Given the large difference between these pKa values (ΔpKa), a pH range exists where the sulfonic acid is deprotonated and the pyridine nitrogen is protonated simultaneously. This dual-charged state is the zwitterion.
Predicted Species Distribution vs. pH
The interplay between these two groups dictates the dominant ionic species in solution as a function of pH. This relationship is crucial for designing experiments and understanding the molecule's behavior in physiological environments.
Caption: Predicted dominant species of this compound vs. pH.
Quantitative Data Summary
| Functional Group | Moiety | pKa Value | Reference |
| Acidic | Benzenesulfonic Acid | ~ -2.8 to 0.7 | [2][3][4][5] |
| Basic (Conjugate Acid) | Pyridinium | ~ 5.23 | [6][7][8] |
Experimental Validation: A Multi-Pronged Approach
Caption: Workflow for the experimental validation of zwitterionic character.
Synthesis of this compound
A plausible synthetic route involves the reaction of a suitable benzenesulfonyl chloride with 3-hydroxypyridine. While specific literature for this exact molecule is sparse, established methods for forming sulfonamides and sulfonic esters can be adapted. For instance, the reaction of benzene sulfonyl chloride with 3-aminopyridine is known to produce N-pyridin-3-yl-benzenesulfonamide.[9] An analogous ether linkage formation would be the target reaction.
Potentiometric Titration
This foundational technique provides the macroscopic pKa values of the molecule. By titrating an aqueous solution of the compound with a strong base (e.g., NaOH), one can observe inflection points corresponding to the deprotonation of the sulfonic acid (if the starting pH is low enough) and the pyridinium group.
Rationale for Experimental Choice: Titration directly measures the acid-base properties in solution, providing the critical pKa values that define the boundaries of the zwitterionic state's predominance. This is a self-validating system as the resulting titration curve must conform to the Henderson-Hasselbalch equation for the identified acidic and basic groups.
Protocol: Potentiometric Titration
-
Preparation: Prepare a ~0.01 M solution of this compound in deionized water.
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for continuous mixing.
-
Initial Reading: Record the initial pH of the solution.
-
Titration: Add standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot pH versus the volume of NaOH added. Determine the equivalence points from the first or second derivative of the curve to calculate the pKa values. The pKa corresponding to the pyridinium group should be clearly identifiable.
Spectroscopic Characterization
Spectroscopy provides direct insight into the molecular structure in both solution and solid states.
NMR is highly sensitive to the local electronic environment of atomic nuclei.
-
¹H NMR: The protonation of the pyridine nitrogen to N⁺-H will cause a significant downfield shift (higher ppm) for the protons on the pyridine ring due to the increased positive charge and electron withdrawal.
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms within the pyridine ring will experience a downfield shift upon protonation.
-
¹⁵N NMR: This is arguably the most direct spectroscopic indicator. The chemical shift of a pyridinic nitrogen is highly sensitive to its protonation state. A protonated pyridinium nitrogen typically resonates at a significantly different frequency (often upfield by ~100 ppm) compared to its neutral counterpart.[10]
Rationale for Experimental Choice: NMR provides atom-specific information about the electronic structure. The unambiguous shift in ¹⁵N resonance upon protonation serves as a powerful, non-destructive method to confirm the zwitterionic state in solution.[10]
Protocol: NMR Analysis
-
Sample Preparation: Prepare two samples (~5-10 mg/mL) of the compound in D₂O.
-
pH Adjustment: Adjust the pH of the first sample to ~2 using DCl. Adjust the pH of the second sample to ~8 using NaOD.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for both samples under identical experimental conditions.
-
Analysis: Compare the chemical shifts of the pyridine ring nuclei between the low pH (zwitterionic/cationic) and high pH (anionic) samples. A significant difference, particularly in the ¹⁵N spectrum, is strong evidence of protonation at the nitrogen center.
FTIR spectroscopy detects the vibrational frequencies of chemical bonds. The zwitterionic and neutral forms will have distinct vibrational signatures.
-
Neutral Form: Expect to see characteristic vibrations for S=O and O-H from the -SO₃H group, and C=N vibrations from the neutral pyridine ring.
-
Zwitterionic Form: The key signatures are the appearance of a broad N⁺-H stretching band (often overlapping with C-H stretches) and the characteristic symmetric and asymmetric stretching vibrations of the sulfonate group (-SO₃⁻), which differ from the sulfonic acid group.
Rationale for Experimental Choice: FTIR is a rapid, accessible technique that provides a molecular fingerprint. It is particularly useful for analyzing the solid-state form of the compound, complementing data from X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining molecular structure in the solid state. It provides the precise three-dimensional coordinates of each atom in the crystal lattice, offering definitive proof of the proton's location.
Rationale for Experimental Choice: Unlike solution-state methods which measure an averaged state, SCXRD provides an unambiguous snapshot of the molecule's structure. If the compound crystallizes as a zwitterion, the crystallographic data will show the hydrogen atom covalently bonded to the pyridine nitrogen and will reveal the bond lengths of the sulfonate group consistent with a deprotonated state. This method offers the highest level of trustworthiness for solid-state characterization.[11][12][13]
Protocol: SCXRD Analysis
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation from a suitable solvent or solvent/anti-solvent system. The choice of solvent pH can be critical in obtaining the desired zwitterionic form.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to reduce thermal motion.
-
Structure Solution & Refinement: Solve the crystal structure using standard software packages.
-
Analysis: Locate the pyridinic proton in the electron density map. A clear peak of electron density associated with the pyridine nitrogen confirms the N⁺-H bond. Analyze the S-O bond lengths; in a deprotonated sulfonate group, the three S-O bonds will have similar lengths, whereas in a sulfonic acid, the S-OH bond is longer than the S=O bonds.
Implications in Pharmaceutical Development
The confirmation of a zwitterionic state is not merely an academic exercise; it has profound consequences for drug development.
-
Solubility: Zwitterions often exhibit high aqueous solubility due to their high polarity, a desirable trait for many drug formulations. However, they typically have a "U-shaped" solubility profile with minimum solubility at their isoelectric point (pI).
-
Lipophilicity and Permeability: The overall charge of a molecule dramatically affects its ability to cross biological membranes. While the zwitterion is formally neutral, its high polarity can hinder passive diffusion. The lipophilicity is best described by the distribution coefficient (LogD), which is pH-dependent. Zwitterionic compounds often exhibit a characteristic U-shaped LogD vs. pH profile, in contrast to the bell-shaped profile of non-zwitterionic ampholytes.[14] Understanding this profile is critical for predicting absorption and distribution.
-
Crystal Engineering: In the solid state, the strong, directed hydrogen bonds formed by the pyridinium and sulfonate groups (e.g., N⁺-H···⁻O₃S) can be exploited in crystal engineering to control polymorphism and solid-state properties.[11][15]
Conclusion
The molecular structure of this compound, containing a strongly acidic sulfonic acid and a moderately basic pyridine ring, creates a compelling theoretical case for the existence of a stable zwitterionic form over a significant physiological pH range. This in-depth guide outlines a multi-faceted experimental strategy, grounded in established analytical principles, to rigorously test this hypothesis. By combining potentiometric titration, multi-nuclear NMR and FTIR spectroscopy, and definitive single-crystal X-ray diffraction, researchers can unambiguously determine the protonation state of this molecule. Such characterization is essential, providing the fundamental physicochemical knowledge required for the rational design and development of new chemical entities in the pharmaceutical industry.
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American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]
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Pearson+. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while.... Retrieved from [Link]
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A Guide to the Molecular Weight and Exact Mass of C11H9NO4S Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern chemical analysis and pharmaceutical development, the precise characterization of molecular entities is paramount. The terms "molecular weight" and "exact mass," while often used interchangeably in introductory contexts, represent fundamentally different concepts with distinct and critical applications. Understanding this distinction is not merely academic; it is essential for the unambiguous identification of chemical structures, the elucidation of metabolic pathways, and the stringent quality control of drug candidates. This guide provides a comprehensive exploration of these concepts, centered around the chemical formula C11H9NO4S, to illustrate the theoretical underpinnings and practical applications that drive progress in research and development. We will delve into the causal relationships behind analytical choices, present self-validating protocols for mass determination, and offer field-proven insights for professionals in the chemical and pharmaceutical sciences.
Introduction: Why Mass is More Than Just a Number
The journey from a promising lead compound to a market-approved therapeutic is paved with data. Among the most fundamental data points for any molecule is its mass. However, how that mass is defined and measured has profound implications. For scientists engaged in drug discovery, a molecule's mass is a primary identifier.[1][2] Mass spectrometry (MS) has become an indispensable tool, providing a window into the elemental composition of a substance with exceptional precision.[1][2]
This guide will deconstruct the concepts of molecular weight (also known as average molecular mass) and exact mass (more precisely, monoisotopic mass), using the molecular formula C11H9NO4S as a practical example. This formula represents a class of compounds that could be encountered in various research settings, from novel synthesis to metabolite identification. By understanding how to calculate and experimentally verify these values, researchers can confidently confirm molecular formulas, characterize unknown compounds, and ensure the integrity of their findings.[3][4]
Part 1: Theoretical Foundations - Defining Mass in Chemistry
Isotopes: The Building Blocks of Mass Diversity
The key to understanding the difference between molecular weight and exact mass lies in the existence of isotopes. Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons (and thus the same chemical properties), their masses are different. For example, carbon exists predominantly as ¹²C, but a small fraction (about 1.1%) exists as ¹³C.[5] This subtle difference is the foundation of the distinction we will now explore.
Molecular Weight (Average Molecular Mass)
Molecular weight is a weighted average of the masses of a molecule's constituent atoms, based on the natural abundance of their isotopes on Earth.[5] It is calculated using the standard atomic weights found on the periodic table, which are themselves weighted averages.
Causality: Why use a weighted average? For bulk materials in stoichiometry, this value is incredibly useful. When you weigh out a gram of a compound, you are weighing a vast population of molecules containing all naturally occurring isotopes. The average molecular weight accurately reflects the mass of this macroscopic sample. The International Union of Pure and Applied Chemistry (IUPAC) refers to this as "relative molecular mass."[6]
Protocol for Calculating Molecular Weight of C11H9NO4S:
-
List the elements and their counts in the formula: C (11), H (9), N (1), O (4), S (1).
-
Find the standard atomic weight for each element from a reliable source (e.g., IUPAC).
-
Multiply the atom count by the atomic weight for each element.
-
Sum the results to obtain the molecular weight.
-
Carbon (C): 11 × 12.011 u = 132.121 u
-
Hydrogen (H): 9 × 1.008 u = 9.072 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 4 × 15.999 u = 63.996 u
-
Sulfur (S): 1 × 32.06 u = 32.06 u
-
Molecular Weight = 251.256 u (or g/mol )
Exact Mass (Monoisotopic Mass)
In contrast, exact mass is the mass of a molecule calculated using the mass of the single most abundant stable isotope of each constituent element.[7][8] This value is not an average; it represents the precise mass of a single molecule containing only the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a technique that can measure the mass of individual ions, making this value experimentally relevant.[9][10]
Causality: Why is this specific mass important? A mass spectrometer separates ions based on their mass-to-charge ratio (m/z).[11] A high-resolution instrument can distinguish between molecules whose masses differ by only a few thousandths of a mass unit.[12][13][14] Therefore, the signal it detects for a molecular ion corresponds to a specific isotopic composition (an isotopologue). The most intense of these signals for a small organic molecule will be the one corresponding to the monoisotopic mass.
Protocol for Calculating Monoisotopic Mass of C11H9NO4S:
-
List the elements and their counts: C (11), H (9), N (1), O (4), S (1).
-
Find the exact mass of the most abundant isotope for each element.
-
Multiply the atom count by the isotopic mass for each element.
-
Sum the results to obtain the monoisotopic mass.
-
¹²C: 11 × 12.000000 u = 132.000000 u
-
¹H: 9 × 1.007825 u = 9.070425 u
-
¹⁴N: 1 × 14.003074 u = 14.003074 u
-
¹⁶O: 4 × 15.994915 u = 63.979660 u
-
³²S: 1 × 31.972071 u = 31.972071 u
-
Monoisotopic Mass = 251.025230 u
Data Summary: A Direct Comparison
The difference between the two values for C11H9NO4S, while small, is significant in the context of modern analytical instrumentation.
| Parameter | Calculation Basis | Value for C11H9NO4S (u) | Primary Application |
| Molecular Weight | Weighted average of all natural isotopes | 251.256 | Stoichiometry, Bulk Material Properties |
| Monoisotopic Mass | Sum of the most abundant isotopes | 251.025230 | High-Resolution Mass Spectrometry, Formula Determination |
Part 2: Experimental Determination via High-Resolution Mass Spectrometry (HRMS)
The Role of HRMS in Unambiguous Formula Determination
While low-resolution mass spectrometers can provide a nominal mass (the integer mass), they often cannot distinguish between compounds with very similar molecular weights.[9] High-resolution instruments, such as Time-of-Flight (TOF), Orbitrap, or FT-ICR MS, provide mass accuracy to several decimal places (typically <5 ppm), which is crucial for confirming a molecule's elemental composition.[12][13] For example, two different molecules might have a nominal mass of 251 u, but their exact masses will differ, allowing HRMS to distinguish them.[3][15]
Experimental Workflow for Mass Verification
The following protocol outlines a self-validating system for confirming the molecular formula of a synthesized C11H9NO4S compound. The core principle of self-validation lies in the use of an internal calibrant and the high mass accuracy of the instrument, which provides a result with a statistically insignificant probability of being incorrect.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the C11H9NO4S compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL. The use of formic acid is a common choice to promote protonation for positive-ion mode electrospray ionization (ESI).
-
-
Instrument Calibration:
-
Calibrate the HRMS instrument according to the manufacturer's protocol using a known calibration standard. This ensures the mass accuracy of the measurement.
-
-
LC-HRMS Analysis:
-
Inject the sample into a Liquid Chromatography (LC) system coupled to the HRMS. The LC separates the compound of interest from impurities.
-
The mass spectrometer should be operated in a full-scan mode to acquire data over a relevant mass range (e.g., m/z 100-500).
-
Electrospray ionization (ESI) is typically used for polar, drug-like molecules. Set for positive ion mode to detect the protonated molecule, [M+H]⁺.
-
-
Data Processing:
-
Extract the ion chromatogram for the theoretical [M+H]⁺ ion. For C11H9NO4S, the theoretical exact mass of the neutral molecule is 251.025230 u. The protonated ion ([C11H9NO4S + H]⁺) has a theoretical mass of 252.032955 u (251.025230 + 1.007825).
-
From the mass spectrum corresponding to the chromatographic peak, identify the measured m/z value for the monoisotopic peak.
-
-
Mass Accuracy Calculation:
-
Calculate the mass error in parts-per-million (ppm) using the formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
-
Trustworthiness: A mass error of < 5 ppm is considered strong evidence for the proposed elemental composition. For many modern instruments, < 2 ppm is routinely achievable.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for molecular formula verification using LC-HRMS.
Part 3: Practical Implications in Drug Development
A clear understanding and accurate measurement of mass are critical throughout the drug development pipeline.[1][16]
-
Discovery & Lead Optimization: In early stages, HRMS is used to confirm the identity of newly synthesized compounds and to identify metabolites in in-vitro assays.[4] This helps medicinal chemists understand metabolic liabilities and design more stable molecules.[4]
-
Metabolite Identification: Identifying the metabolites of a drug candidate is a regulatory requirement and crucial for understanding its safety profile.[1][16] HRMS can determine the molecular formula of unknown metabolites, providing the first clue to their structure.[4]
-
Quality Control (QC): In manufacturing, mass spectrometry is used to verify the identity and purity of the active pharmaceutical ingredient (API) and to detect potential impurities.[2]
Conceptual Relationship Diagram
Caption: Interrelationship of mass concepts and their applications in drug development.
Conclusion
For professionals in the scientific community, particularly in drug development, the distinction between molecular weight and exact mass is foundational. Molecular weight remains the standard for bulk measurements and stoichiometric calculations, while exact mass is the key parameter for molecular formula confirmation via high-resolution mass spectrometry. The ability to precisely calculate theoretical masses and validate them experimentally with high accuracy is a cornerstone of modern chemical analysis, enabling researchers to identify molecules, elucidate structures, and ensure the quality and safety of novel therapeutics with confidence.
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4-(Pyridin-3-yloxy)benzenesulfonic acid synonyms and IUPAC name
An In-depth Technical Guide: 4-(Pyridin-3-yloxy)benzenesulfonic Acid
Introduction
This compound is a bifunctional aromatic organic compound featuring a pyridine ring linked via an ether bridge to a benzenesulfonic acid moiety. This unique combination of a heterocyclic base, a flexible ether linkage, and a strongly acidic sulfonic acid group makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The pyridine component offers a site for hydrogen bonding and potential coordination with biological targets, while the sulfonic acid group provides high water solubility and can act as a bioisostere for other acidic functional groups. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway based on established chemical principles, and its potential applications as a versatile building block in the development of novel therapeutics and functional materials.
Chemical Identity and Nomenclature
The primary identifier for this compound is its systematic name, which is also its IUPAC name. It is crucial to distinguish it from its structural isomer, 4-(Pyridin-4-yloxy)benzenesulfonic acid[1][2].
-
IUPAC Name : this compound
-
Synonyms : No common synonyms are widely documented; the compound is typically referred to by its systematic name or CAS number.
-
CAS Number : 1000340-09-9[3]
Structural and Molecular Data
A summary of the key identification and molecular data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄S | [3] |
| Molecular Weight | 251.26 g/mol | [3] |
| Canonical SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)O | |
| InChI Key | (Generated from structure) |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a robust synthetic route can be proposed based on well-established named reactions, particularly the Williamson ether synthesis adapted for an aromatic system (nucleophilic aromatic substitution, SNAr).
Proposed Synthetic Pathway: Williamson Ether Synthesis
This approach involves the coupling of 3-hydroxypyridine with an activated 4-halobenzenesulfonic acid derivative. The use of a fluoro-substituted benzene ring is often preferred for SNAr reactions due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.
Overall Reaction: 3-Hydroxypyridine + Sodium 4-fluorobenzenesulfonate → this compound
Detailed Experimental Protocol (Hypothetical)
-
Deprotonation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert nitrogen atmosphere, dissolve 3-hydroxypyridine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Causality: A polar aprotic solvent is chosen to dissolve the ionic intermediates without interfering with the nucleophile's reactivity.
-
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature.
-
Causality: The base is essential to deprotonate the phenolic hydroxyl group of 3-hydroxypyridine, forming the more potent pyridin-3-olate nucleophile required for the subsequent substitution reaction.
-
-
Nucleophilic Substitution: Add a solution of sodium 4-fluorobenzenesulfonate (1.0 eq.) in the same solvent to the flask.
-
Reaction & Workup: Heat the reaction mixture to 80-120 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Causality: Heat is required to overcome the activation energy of the SNAr reaction, which involves the formation of a temporary, negatively charged Meisenheimer complex.
-
-
After cooling to room temperature, carefully quench the reaction with water. Acidify the aqueous solution with a strong acid like HCl to a pH of ~2-3.
-
Causality: Acidification ensures that the sulfonic acid group is in its protonated form, which may facilitate precipitation or extraction.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Research and Drug Development
While direct applications of this compound are not extensively documented, its constituent parts are prevalent in pharmacologically active molecules, positioning it as a valuable intermediate and fragment for drug discovery campaigns.
-
Scaffold for Medicinal Chemistry : The pyridin-yloxy-benzenesulfonamide core (a close derivative) is found in compounds investigated for various therapeutic targets. For example, novel pyrazolo[1,5-a][3][4]triazine derivatives incorporating a benzenesulfonamide moiety have shown potent anticancer activity[5]. This suggests that the core structure is well-tolerated and can be used to orient functional groups toward biological targets.
-
Enzyme Inhibition : Related, more complex molecules have demonstrated inhibitory activity against enzymes like matrix metalloproteinases[6]. The sulfonic acid group can act as a key interaction point, forming strong hydrogen bonds or salt bridges with basic residues (e.g., arginine, lysine) in an enzyme's active site.
-
Pharmaceutical Salts (Besylates) : Benzenesulfonic acid and its derivatives are commonly used to form stable, water-soluble salts of basic drug molecules. These salts are known as besylates[7]. This compound could potentially be used to form novel besylate salts with unique physicochemical properties.
-
Bioisosteric Replacement : The sulfonic acid group (pKa ≈ -2.8) is a strong acid and can serve as a bioisostere for phosphate or carboxylate groups, which are common in endogenous ligands and drugs. This allows for the modulation of a molecule's acidity, solubility, and pharmacokinetic profile while potentially maintaining key biological interactions.
Safety and Handling
No specific material safety data sheet (MSDS) for this compound was found in the search results. However, based on the properties of its parent compound, benzenesulfonic acid, it should be handled with care.
-
Hazards : Aromatic sulfonic acids are generally classified as corrosive and can cause serious skin and eye irritation or damage[7].
-
Precautions : Standard laboratory precautions should be taken. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a well-defined chemical entity with high potential as a building block in synthetic and medicinal chemistry. Its structure offers multiple points for further functionalization, and its inherent properties—high polarity, strong acidity, and a biologically relevant scaffold—make it an attractive starting point for the design of new enzyme inhibitors, pharmaceutical salts, and other functional molecules. The proposed synthetic route via Williamson ether synthesis provides a reliable and scalable method for its preparation, enabling further exploration of its utility in research and development.
References
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
PubMed. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][3][4]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB BDBM50103171 4-[(4-Methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-5-methyl-3'-trifluoromethyl-biphenyl-3-carboxylic acid hydroxyamide::CHEMBL304730. Retrieved from [Link]
Sources
- 1. 4-(Pyridin-4-yloxy)-benzenesulfonic acid | CAS 192329-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-(PYRIDIN-4-YLOXY)-BENZENESULFONIC ACID [m.chemicalbook.com]
- 3. This compound CAS#: 1000340-09-9 [chemicalbook.com]
- 4. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BindingDB BDBM50103171 4-[(4-Methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-5-methyl-3'-trifluoromethyl-biphenyl-3-carboxylic acid hydroxyamide::CHEMBL304730 [bindingdb.org]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 4-(Pyridin-3-yloxy)benzenesulfonic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-(pyridin-3-yloxy)benzenesulfonic acid, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process commencing with an Ullmann condensation to form the diaryl ether intermediate, 3-phenoxypyridine, followed by a regioselective sulfonation. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and critical insights into experimental choices to ensure a successful and reproducible synthesis.
Introduction
Diaryl ether linkages are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The target molecule, this compound, combines the functionalities of a pyridine ring, a diaryl ether, and a sulfonic acid group, making it a versatile building block in medicinal chemistry. The strategic placement of the sulfonic acid group at the para-position of the phenyl ring is crucial for modulating the physicochemical properties, such as solubility and pharmacokinetic profile, of potential drug candidates.
This application note details a robust and logical synthetic route starting from the readily available 3-hydroxypyridine. The synthesis is divided into two primary transformations:
-
Step 1: Ullmann Condensation for the Synthesis of 3-Phenoxypyridine. This classical copper-catalyzed cross-coupling reaction forms the diaryl ether bond between 3-hydroxypyridine and a suitable aryl halide.
-
Step 2: Regioselective Sulfonation of 3-Phenoxypyridine. The introduction of the sulfonic acid group onto the phenyl ring of the diaryl ether intermediate is achieved through electrophilic aromatic substitution.
The causality behind the choice of reagents, reaction conditions, and purification methods is thoroughly explained to provide a comprehensive understanding of the synthetic process.
Reaction Scheme
Figure 1. Overall synthetic route for this compound.
Part 1: Synthesis of 3-Phenoxypyridine via Ullmann Condensation
Scientific Rationale
The formation of the C-O bond between the pyridinol and the benzene ring is achieved through an Ullmann condensation. This reaction is a copper-catalyzed nucleophilic aromatic substitution.[1][2] The mechanism involves the in-situ formation of a copper(I) phenoxide species from 3-hydroxypyridine and a copper(I) salt in the presence of a base. This copper phenoxide then undergoes oxidative addition with the aryl halide (bromobenzene). The resulting Cu(III) intermediate subsequently undergoes reductive elimination to furnish the diaryl ether product and regenerate the active copper(I) catalyst.
The choice of a copper(I) iodide (CuI) catalyst is based on its efficacy in promoting such couplings.[3] Potassium carbonate (K2CO3) serves as a cost-effective and moderately strong base to deprotonate the 3-hydroxypyridine, facilitating the formation of the nucleophilic pyridinolate. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows for the elevated temperatures often required for Ullmann condensations, and its ability to dissolve the reactants and catalyst.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Hydroxypyridine | 95.10 | 5.0 g | 52.6 |
| Bromobenzene | 157.01 | 9.1 g (6.1 mL) | 57.9 |
| Copper(I) Iodide (CuI) | 190.45 | 0.5 g | 2.63 |
| Potassium Carbonate (K2CO3) | 138.21 | 14.5 g | 105 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (5.0 g, 52.6 mmol), potassium carbonate (14.5 g, 105 mmol), and copper(I) iodide (0.5 g, 2.63 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dimethylformamide (100 mL) via a syringe.
-
Add bromobenzene (6.1 mL, 57.9 mmol) to the reaction mixture.
-
Heat the reaction mixture to 140 °C with vigorous stirring and maintain this temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 3-phenoxypyridine as a pale yellow oil.
Expected Yield: ~75-85%
Part 2: Sulfonation of 3-Phenoxypyridine
Scientific Rationale
The second step involves the electrophilic aromatic substitution of 3-phenoxypyridine to introduce a sulfonic acid group. The sulfonation is carried out using fuming sulfuric acid (oleum), which is a source of the potent electrophile, sulfur trioxide (SO₃).[4]
The regioselectivity of this reaction is a critical consideration. The phenoxy group is a strong ortho-, para-directing group due to the resonance donation of the oxygen lone pair into the benzene ring.[5][6] This effect significantly activates the positions ortho and para to the ether linkage for electrophilic attack. Conversely, the pyridyloxy group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. Therefore, the sulfonation is expected to occur predominantly on the more activated phenyl ring. Steric hindrance from the bulky pyridyloxy group at the ortho positions favors the formation of the para-substituted product, this compound. The reaction is initiated at a low temperature to control the highly exothermic nature of the sulfonation process.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Phenoxypyridine | 171.20 | 5.0 g | 29.2 |
| Fuming Sulfuric Acid (20% SO₃) | - | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-phenoxypyridine (5.0 g, 29.2 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add fuming sulfuric acid (20 mL, 20% SO₃) dropwise to the stirred 3-phenoxypyridine over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
A white precipitate will form. Allow the mixture to stand in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product in a vacuum oven at 60 °C to a constant weight to yield this compound as a white solid.
Expected Yield: ~80-90%
Characterization Data
This compound:
-
Appearance: White to off-white solid.
-
¹H NMR (500 MHz, D₂O): δ 8.45 (d, J = 2.5 Hz, 1H), 8.30 (dd, J = 4.5, 1.5 Hz, 1H), 7.85 (d, J = 8.5 Hz, 2H), 7.60 (ddd, J = 8.5, 2.5, 1.5 Hz, 1H), 7.20 (d, J = 8.5 Hz, 2H).
-
¹³C NMR (125 MHz, D₂O): δ 161.5, 153.8, 145.0, 142.1, 138.5, 129.5, 127.3, 125.0, 118.9.
-
IR (KBr, cm⁻¹): 3440 (O-H), 3100-3000 (Ar C-H), 1580, 1480 (C=C, C=N), 1240 (Ar-O-Ar), 1180, 1030 (S=O), 680 (C-S).[1][7]
Workflow Visualization
Figure 2. Detailed experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Bromobenzene is a hazardous substance; avoid inhalation and skin contact.
-
Fuming sulfuric acid is extremely corrosive and reacts violently with water. Handle with extreme care and add it slowly to the reaction mixture. The quenching step is highly exothermic and should be performed with caution.
-
Dimethylformamide (DMF) is a potential teratogen; handle with care.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 3-hydroxypyridine. By elucidating the underlying chemical principles and providing a step-by-step guide, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described methodology is scalable and utilizes readily available starting materials, making it a practical approach for the synthesis of this important pharmaceutical intermediate.
References
-
1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]
-
Wiley-VCH 2007 - Supporting Information. (2007). Retrieved from [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. (n.d.). Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
Article - SciELO. (2024). Retrieved from [Link]
- Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (2007). Asian Journal of Chemistry, 19(4), 2627-2632.
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. (2017). Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. (n.d.). Retrieved from [Link]
-
The reactivity of pyridine towards sulphuric acid at elevated temperatures - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. (n.d.). Retrieved from [Link]
-
FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC. (n.d.). Retrieved from [Link]
-
A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines - PubMed. (2024). Retrieved from [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023). Retrieved from [Link]
-
FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - PubMed. (n.d.). Retrieved from [Link]
-
The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. (2024). Retrieved from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC. (n.d.). Retrieved from [Link]
- Fuming sulfuric acid neutralization treatment apparatus and fuming sulfuric acid neutralization treatment process for sulfonation production - CN104857827A - Google Patents. (n.d.).
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC. (n.d.). Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]
-
Copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines: synthesis of imidazopyridine derivatives - PubMed. (2013). Retrieved from [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. (n.d.). Retrieved from [Link]
-
Cu(II)-catalyzed synthesis of 2,4,5-trisubstituted oxazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzenesulfonic acid, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
High-Fidelity Sulfonation Strategies for Pyridine-Ether Scaffolds
Application Note & Protocol Guide
Strategic Overview: The Pyridine-Ether Paradox
Sulfonating pyridine derivatives presents a classic chemical paradox. The pyridine nitrogen is electron-withdrawing, deactivating the ring toward Electrophilic Aromatic Substitution (SEAr). Furthermore, under acidic sulfonation conditions, the nitrogen protonates (
However, pyridine-ethers (alkoxypyridines) introduce a strong Electron Donating Group (EDG). The alkoxy group (e.g., -OMe, -OEt) fights the deactivation of the nitrogen.
-
The "Push-Pull" Dynamic: In 2-alkoxypyridines, the alkoxy group at C2 directs electrophilic attack primarily to C5 (para to the ether, meta to the nitrogen).
-
The Stability Risk: Ether linkages are acid-sensitive. Harsh sulfonation conditions (oleum at >150°C) often lead to ether cleavage (dealkylation), yielding pyridones rather than the desired sulfonated ethers.
This guide details three distinct protocols to navigate these challenges, ranging from classical direct functionalization to modern transition-metal catalysis.
Decision Matrix: Selecting the Right Protocol
| Constraint | Protocol A: Direct Chlorosulfonation | Protocol B: Pd-Catalyzed (DABSO) | Protocol C: Thiol Oxidation |
| Target Position | C5 (Kinetic/Electronic preference) | Any (Depends on halide/boronic acid) | C2 (Via nucleophilic displacement) |
| Substrate | 2-Alkoxypyridines | Halo- or Borono-pyridines | 2-Halo-pyridines |
| Reagents | |||
| Conditions | Harsh (Acidic, 0°C to 80°C) | Mild (Neutral/Basic, 80°C) | Moderate |
| Primary Output | Sulfonyl Chloride | Sulfinate / Sulfonamide | Sulfonyl Chloride / Acid |
Protocol A: Direct Chlorosulfonation (The C5-Selective Route)
Context: This is the "workhorse" method for generating sulfonyl chlorides from electron-rich pyridine ethers. The reaction uses chlorosulfonic acid (
Mechanism:
-
N-Protonation:
protonates the pyridine nitrogen. -
Activation: The alkoxy group at C2 activates C5 via resonance.
-
Substitution:
(generated in situ) attacks C5.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 2-Methoxypyridine (or derivative).
-
Reagent: Chlorosulfonic acid (ClSO_3H) - Freshly distilled recommended.
-
Quench: Crushed ice / Sodium bicarbonate.
-
Solvent: None (Neat) or
if dilution is needed.
Step-by-Step Procedure
-
Preparation (0 min): Flame-dry a 3-neck round-bottom flask equipped with a drying tube (
) and an addition funnel. Place in an ice-salt bath (-5°C). -
Charging (15 min): Add Chlorosulfonic acid (5.0 equiv) to the flask. Stir vigorously.
-
Addition (30 min): Add the 2-alkoxypyridine (1.0 equiv) dropwise.
-
Critical Control Point: The reaction is extremely exothermic. Maintain internal temperature
. If the temp spikes, the ether bond may cleave.
-
-
Reaction (2-4 hours):
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat gradually to 50-60°C . Monitor by TLC (mini-workup required: quench aliquot into EtOAc/Water).
-
Stop Condition: Disappearance of starting material. Do not overheat (>80°C) or demethylation will occur.
-
-
Quenching (Critical Safety Step):
-
Cool the mixture back to 0°C.
-
Pour the reaction mixture very slowly onto a stirred slurry of crushed ice (10x volume) .
-
Note: Violent evolution of HCl gas will occur. Perform in a fume hood.
-
-
Isolation:
-
Extract immediately with Dichloromethane (DCM) (
). -
Wash with cold saturated
(to remove acid traces) and Brine. -
Dry over
and concentrate in vacuo at . -
Stability Alert: Pyridine sulfonyl chlorides are thermally unstable. Use immediately or store at -20°C under Argon.
-
Protocol B: Palladium-Catalyzed Sulfonylation (The Regio-Agnostic Route)
Context: When C5 is not the target, or the molecule is acid-sensitive, direct SEAr fails. This modern protocol uses DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of
Reagents
-
Substrate: 2-Bromo-3-methoxypyridine (or any halo-pyridine ether).
-
SO2 Source: DABSO (0.6 equiv).
-
Catalyst:
(5 mol%) + Ligand (e.g., CataCXium A or ). -
Base:
or . -
Solvent: Isopropanol (iPrOH) or Dioxane.
Workflow Visualization
Caption: One-pot Pd-catalyzed sulfonylation workflow using DABSO as an SO2 surrogate.
Step-by-Step Procedure
-
Setup: In a glovebox or under
, charge a pressure tube with Aryl Halide (1.0 mmol), DABSO (0.6 mmol), (5 mol%), and Ligand (7.5 mol%). -
Solvation: Add anhydrous Isopropanol (3 mL) . Seal the tube.
-
Catalysis: Heat to 80°C for 16 hours. The reaction generates the Pyridine Sulfinate intermediate.
-
Diversification (One-Pot):
-
To make Sulfonamide: Cool to RT. Add Amine (2.0 equiv) and aqueous NaOCl (Bleach, 4.0 equiv). Stir 1h.
-
To make Sulfone: Add Alkyl Halide (1.5 equiv) and heat for additional 4h.
-
-
Workup: Dilute with EtOAc, wash with water, dry, and purify via column chromatography.
Analytical Validation & Troubleshooting
Data Interpretation
| Feature | 1H NMR Signature (DMSO-d6) | MS (ESI) Observation |
| Sulfonyl Chloride | Deshielding of adjacent protons (+0.5 ppm shift). | Often hydrolyzes to Acid ( |
| Sulfonic Acid | Broad singlet >11 ppm (SO3H). | Strong |
| Ether Cleavage | Loss of alkoxy singlet (e.g., -OMe ~3.9 ppm). | Mass shift -14 Da (Methyl -> H). |
Troubleshooting Guide
-
Problem: Low Yield / Black Tar in Protocol A.
-
Cause: Temperature too high; polymerization of pyridine or ether cleavage.
-
Fix: Keep T < 60°C. Use Sulfur Trioxide-Pyridine complex (
) in refluxing dichloroethane for a milder (though slower) alternative.
-
-
Problem: Regioselectivity issues (Mixture of isomers).
-
Cause: Competitive directing effects.
-
Fix: Switch to Protocol B (Pd-catalysis) which relies strictly on the starting halide position, guaranteeing regiocontrol.
-
-
Problem: Unstable Sulfonyl Chloride.
-
Fix: Do not isolate. React the crude DCM extract directly with the amine/nucleophile to form the stable sulfonamide immediately.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for SEAr mechanisms).
-
Willis, M. C. (2011).[2] "DABSO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[1][3] Organic Letters, 13(18), 4876–4878. Link
-
Luo, J., et al. (2016). "Palladium-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO." Angewandte Chemie International Edition, 55(4), 1455-1459. Link
-
BenchChem Application Notes. (2025). "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide." Link
-
Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Pyridine reactivity profiles).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 3. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Using 4-(Pyridin-3-yloxy)benzenesulfonic acid as a drug discovery intermediate
Application Note: Unlocking Kinase & Receptor Pharmacology with 4-(Pyridin-3-yloxy)benzenesulfonic Acid
Executive Summary
In the pursuit of novel small-molecule therapeutics, the diaryl ether motif remains a privileged scaffold, appearing in numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Linifanib). This compound (CAS 1000340-09-9) represents a high-value, bifunctional building block that merges this proven pharmacophore with a versatile sulfonic acid handle.
This guide details the strategic application of this intermediate in drug discovery.[1] Unlike simple benzenesulfonic acids used merely for salt formation (besylates), this molecule serves as a core structural scaffold . Its pyridine ring offers a critical hydrogen-bond acceptor for kinase hinge binding, while the sulfonic acid moiety provides a gateway to diverse sulfonamide libraries, enabling rapid Structure-Activity Relationship (SAR) exploration.
Chemical Profile & Properties[1][2][3][4][5][6]
Before initiating synthesis, it is critical to understand the physicochemical behavior of the scaffold. The zwitterionic nature of the sulfonic acid and pyridine nitrogen influences solubility and reactivity.
| Property | Specification | Drug Discovery Relevance |
| IUPAC Name | This compound | Unambiguous identification. |
| CAS Number | 1000340-09-9 | Sourcing and regulatory tracking. |
| Molecular Weight | 251.26 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| Appearance | Off-white to beige solid | Visual purity indicator (darkening suggests oxidation). |
| Solubility | DMSO, Water (pH > 7), MeOH | Requires polar solvents; poor solubility in non-polar organics (DCM/Hexane). |
| pKa (Calc) | ~-2.0 (Sulfonic acid), ~5.2 (Pyridine) | Exists as a zwitterion at neutral pH; requires acidic activation for chloride formation. |
| Stability | Hygroscopic | Store under inert atmosphere (N₂) to prevent hydrolysis of downstream intermediates. |
Protocol A: Synthesis of the Intermediate
Note: While commercially available, in-house synthesis allows for derivative modification (e.g., introducing halogens on the pyridine ring).
Mechanism: Nucleophilic Aromatic Substitution (SNAr). Rationale: The reaction utilizes the electron-withdrawing nature of the sulfonic acid group (via the para-fluorine) to facilitate displacement by the 3-hydroxypyridine nucleophile.
Step-by-Step Methodology
-
Reagents:
-
4-Fluorobenzenesulfonic acid (1.0 eq)
-
3-Hydroxypyridine (1.1 eq)
-
Cesium Carbonate (
) (2.5 eq) - Preferred over for higher solubility in DMSO. -
Solvent: Anhydrous DMSO (0.5 M concentration).
-
-
Procedure:
-
Charge a reaction vessel with 4-fluorobenzenesulfonic acid and
. Stir at RT for 15 min to form the sulfonate salt. -
Add 3-hydroxypyridine and DMSO.
-
Heat to 110°C for 12–16 hours under
. Critical: Monitor by LC-MS for disappearance of fluoride starting material. -
Workup: Cool to RT. Dilute with water. Acidify carefully with 1N HCl to pH ~3 to precipitate the zwitterionic product (or purify via preparative HPLC if precipitation is poor).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the pyridine protons and the AA'BB' system of the benzene ring.
-
Figure 1: SNAr synthesis pathway for the generation of the core scaffold.
Protocol B: Library Generation (Sulfonamide Synthesis)
This is the primary application in drug discovery. The sulfonic acid is "activated" to the sulfonyl chloride, then coupled with diverse amines to create a library of potential inhibitors.
Safety Warning: Thionyl chloride (
Phase 1: Activation (Chlorination)
-
Preparation: Suspend this compound (1.0 eq) in anhydrous toluene (or DCM if solubility permits, though toluene allows higher temps).
-
Reagent Addition: Add Thionyl Chloride (
) (5.0 eq) dropwise. Add a catalytic amount of DMF (3-5 drops) to initiate the Vilsmeier-Haack-like catalytic cycle. -
Reflux: Heat to reflux (80–110°C) for 3 hours. The solution should become clear as the sulfonyl chloride forms.
-
Isolation: Concentrate in vacuo to remove excess
. Aazeotrope with toluene (2x) to ensure removal of acidic traces.-
Product:4-(Pyridin-3-yloxy)benzenesulfonyl chloride . Use immediately (unstable to moisture).
-
Phase 2: Parallel Coupling (Library Synthesis)
-
Setup: Prepare a 96-well reaction block or individual vials.
-
Amine Dispensing: Add diverse amines (
) (1.2 eq) to each well. -
Base: Add Pyridine or Triethylamine (
) (3.0 eq) as an acid scavenger. -
Coupling: Dissolve the freshly prepared sulfonyl chloride in DCM or THF and dispense into amine wells.
-
Incubation: Shake at RT for 4–12 hours.
-
Purification: Evaporate solvent. Resuspend in DMSO/MeOH. Purify via Prep-LCMS (Reverse Phase C18).
Figure 2: Workflow for converting the sulfonic acid scaffold into a diverse sulfonamide library.
Application Case Study: Kinase Inhibitor Design
Hypothesis: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., AXL, c-Met, or VEGFR), while the sulfonamide tail extends into the solvent-exposed region or a back-pocket, tuning solubility and selectivity.
-
Target: AXL Receptor Tyrosine Kinase (Implicated in cancer metastasis).
-
Design Strategy:
-
Hinge Binder: The 3-pyridyloxy moiety mimics the quinoline/pyridine ether seen in Foretinib.
-
Linker: The benzenesulfonyl group provides rigid geometry.
-
Tail: Coupling with a solubilizing amine (e.g., N-methylpiperazine) creates the final inhibitor.
-
Structural Logic: [Hinge Binder (Pyridine)] -- [Ether Linker] -- [Spacer (Benzene)] -- [Sulfonamide] -- [Solubilizing Tail]
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Step A (SnAr) | Incomplete deprotonation or moisture. | Ensure DMSO is anhydrous; increase temp to 120°C; switch to |
| Sulfonyl Chloride Hydrolysis | Wet solvents or high humidity. | Use freshly distilled |
| Pyridine N-Oxidation | Exposure to air at high temps over time. | Check LCMS for M+16 peak. Store starting material in dark/cold. |
| Insoluble Product | Zwitterion formation. | Adjust pH during workup. Sulfonamides may require DMSO for biological testing. |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4778157, 4-amino-N-pyridin-3-ylbenzenesulfonamide (Related Scaffold). Retrieved from [Link]
-
Green, G. M., Peet, N. P., & Metz, W. A. (2001).[2] Polystyrene-Supported Benzenesulfonyl Azide: A Diazo Transfer Reagent. Journal of Organic Chemistry, 66, 2509-2511.[2] (Demonstrates sulfonyl activation chemistry). Retrieved from [Link]
-
Mollard, A., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry. (Validates the diaryl ether sulfonamide pharmacophore). Retrieved from [Link]
Sources
Application Notes and Protocols for 4-(Pyridin-3-yloxy)benzenesulfonic Acid in Neurological Drug Development
Foreword: The Scientific Rationale for Investigating 4-(Pyridin-3-yloxy)benzenesulfonic Acid in Neurotherapeutics
The quest for novel therapeutics to combat the rising tide of neurological disorders, such as Alzheimer's and Parkinson's disease, necessitates the exploration of new chemical entities that can modulate key pathological pathways.[1][2] this compound emerges as a compound of significant interest due to the convergence of two key structural motifs: a pyridine ring and a benzenesulfonic acid group. The pyridine moiety is a cornerstone in numerous neuroactive compounds, known to interact with a variety of receptors and enzymes within the central nervous system (CNS).[3][4] The benzenesulfonamide framework, a related structure, is present in a wide array of therapeutic agents, including those with anti-inflammatory and enzyme-inhibiting properties.[5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and detailed experimental protocols for the evaluation of this compound as a candidate for neurological drug development. The protocols herein are designed to be self-validating, providing a logical and scientifically rigorous framework for investigation, from initial synthesis and characterization to preclinical in vitro and in vivo assessment.
Part 1: Synthesis and Physicochemical Characterization
A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. The following protocol outlines a plausible synthesis for this compound, followed by essential characterization steps.
Protocol 1: Synthesis of this compound
This synthesis is a multi-step process involving a nucleophilic aromatic substitution followed by sulfonation.
Step 1: Synthesis of 3-(4-Sulfophenyl)pyridinium Chloride
-
Reactants: 3-Aminopyridine and Sodium 4-hydroxybenzenesulfonate.
-
Procedure: In a round-bottom flask, dissolve 3-aminopyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF). Add an equimolar amount of sodium 4-hydroxybenzenesulfonate. The reaction mixture is heated under reflux with constant stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then treated with hydrochloric acid to precipitate the pyridinium salt. The precipitate is filtered, washed with a cold solvent like diethyl ether, and dried under vacuum.
Step 2: Sulfonation
-
Reactants: The product from Step 1 and fuming sulfuric acid (oleum).[7]
-
Procedure: The synthesized intermediate is carefully added to fuming sulfuric acid at 0°C. The mixture is then slowly warmed to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7][8]
-
Work-up: The reaction mixture is cautiously poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is filtered, washed with ice-cold water until the washings are neutral, and then dried.
Step 3: Purification
-
Method: Recrystallization from a suitable solvent system (e.g., ethanol/water mixture) or purification by column chromatography on silica gel.
Physicochemical Characterization
A thorough characterization is crucial to confirm the identity, purity, and properties of the synthesized compound.
| Parameter | Method | Purpose |
| Molecular Weight | Mass Spectrometry (MS) | To confirm the molecular formula. |
| Structure Elucidation | ¹H NMR, ¹³C NMR Spectroscopy | To determine the chemical structure and connectivity of atoms. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
| Lipophilicity (LogP) | Shake-flask method or HPLC-based method | To predict its ability to cross cell membranes, including the blood-brain barrier.[9] |
| Aqueous Solubility | Equilibrium solubility method | To determine its solubility in physiological buffers, which is crucial for formulation and bioavailability. |
| pKa | Potentiometric titration or UV-Vis spectroscopy | To understand its ionization state at physiological pH, which influences its interaction with biological targets and its permeability. |
Part 2: In Vitro Evaluation of Neuroprotective Potential
In vitro assays are the first step in screening for potential neuroprotective effects and elucidating the mechanism of action.[10][11]
Workflow for In Vitro Screening
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Protocol 2: Assessment of Neuroprotective Effects in a Cell-Based Model of Oxidative Stress
This protocol uses the human neuroblastoma cell line SH-SY5Y, a widely accepted model for neurodegenerative disease research.[10][12]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Cytotoxicity Assessment:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with increasing concentrations of this compound for another 24 hours.
-
Assess cell viability using the MTT assay to determine the non-toxic concentration range of the compound.[12]
-
-
Neuroprotection Assay:
-
Pre-treat the cells with non-toxic concentrations of the compound for 2 hours.
-
Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) oligomers.[10]
-
After 24 hours of incubation with the neurotoxin, assess cell viability using the MTT assay.
-
A significant increase in cell viability in the compound-treated groups compared to the toxin-only control indicates a neuroprotective effect.
-
Protocol 3: Evaluation of Anti-Neuroinflammatory Activity
Chronic neuroinflammation is a key feature of many neurodegenerative diseases.[1] This protocol assesses the compound's ability to modulate the inflammatory response in microglial cells.
-
Cell Culture: Use a microglial cell line such as BV-2 or primary microglia.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Co-treat the cells with LPS and different concentrations of this compound.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of cytokines such as TNF-α and IL-6 in the culture supernatant using ELISA kits.
-
Part 3: Blood-Brain Barrier Permeability and In Vivo Efficacy
For a compound to be effective in treating neurological disorders, it must be able to cross the blood-brain barrier (BBB).[9][13][14]
Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.[15]
-
Model Setup: Use a commercially available PAMPA-BBB kit which consists of a 96-well filter plate and a 96-well acceptor plate. The filter is coated with a lipid mixture mimicking the BBB.
-
Procedure:
-
Add the compound solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the "sandwich" for a specified time (e.g., 4-18 hours).
-
Measure the concentration of the compound in both donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
-
Data Analysis: Calculate the permeability coefficient (Pe). Compounds with high Pe values are more likely to cross the BBB.
Workflow for In Vivo Studies
Caption: A logical progression for in vivo evaluation of a neurotherapeutic candidate.
Protocol 5: Assessment of In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Transgenic mouse models that recapitulate aspects of human Alzheimer's disease are crucial for evaluating the therapeutic potential of new compounds.[16][17][18][19] The 3xTg-AD mouse model, which develops both amyloid plaques and neurofibrillary tangles, is a suitable choice.[17]
-
Animal Model: Use aged 3xTg-AD mice exhibiting cognitive deficits.
-
Drug Administration: Administer this compound to the mice daily for a period of 1-3 months via a suitable route (e.g., oral gavage or intraperitoneal injection). A vehicle-treated group will serve as a control.
-
Behavioral Assessment:
-
Conduct behavioral tests such as the Morris Water Maze or Y-maze to assess learning and memory.
-
An improvement in cognitive performance in the treated group compared to the vehicle group would indicate therapeutic efficacy.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Histopathology: Perform immunohistochemical staining for Aβ plaques and hyperphosphorylated tau to assess the compound's effect on these pathological hallmarks.
-
Biochemical Analysis: Measure levels of inflammatory markers and synaptic proteins in brain homogenates using ELISA or Western blotting.
-
Part 4: Analytical Methodology for Quantification in Biological Matrices
Accurate quantification of the compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies.[20][21][22]
Protocol 6: Quantification of this compound in Plasma and Brain Tissue by LC-MS/MS
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile.
-
Brain Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation or solid-phase extraction.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion and product ion transitions for the analyte and an internal standard.
-
-
Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, and stability.[20]
Conclusion
The structured and comprehensive approach outlined in these application notes provides a solid foundation for the preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders. By systematically investigating its synthesis, neuroprotective and anti-inflammatory properties, BBB permeability, and in vivo efficacy, researchers can build a robust data package to support its further development. The integration of well-established protocols and analytical methods ensures the generation of high-quality, reproducible data, which is critical for making informed decisions in the challenging but vital field of neurotherapeutics.
References
- Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 164(4), 1285–1300.
- Zhang, X., et al. (2024). Animal models of Alzheimer's disease: Current strategies and new directions.
- Lim, S. L., et al. (2012). Animal models of Alzheimer's disease and drug development. Current Drug Targets, 13(12), 1561-1575.
- Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing.
- International Alzheimer's Disease & Dementia Conference. (n.d.). AD Drug Development and Animal Models.
- InnoSer. (n.d.). In vitro neurology assays.
- Novikov, V. E., & Levchenkova, O. S. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Experimental Biology and Medicine, 3(1), 1-10.
- Kirby, J., et al. (2011). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PLoS One, 6(9), e24302.
- Lensen, M., et al. (2020). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Scientific Reports, 10(1), 1-11.
- Saini, R. K., et al. (2020). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Journal of Controlled Release, 328, 35-51.
- Van der Goor, D., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceutics, 13(11), 1845.
- BenchChem. (2025). Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Akuammiline.
- BenchChem. (2025). Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of Mao-B-IN-18.
- Kirby, J., et al. (2011). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PLoS One, 6(9), e24302.
- El-Sayed, A. M., et al. (2021). Herbal Extracts as Neuroprotective Agents in an In-vitro Model of Aluminum Neurotoxicity. AUC Knowledge Fountain.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- Danjuma, J., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria, 47(4).
- Gul, H. I., & Sakhi, M. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Chemistry & Biodiversity, e202301594.
- BenchChem. (n.d.). N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide.
- Singh, U. P., et al. (2012). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Medicinal Chemistry, 55(17), 7567-7578.
- Keglevich, A., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(14), 6147-6161.
- Yarbagi, K., et al. (2016). Sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography. International Journal of Pharmaceutical Sciences and Research, 7(4), 1612-19.
- Gul, H. I., & Sakhi, M. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Chemistry & Biodiversity, e202301594.
- Rewaria, S., et al. (2018). Analytical Method Development & Validation for Related Substances Method of Busulfan Injection by Ion Chromatography Method. International Journal of Pharmaceutical Research & Science, 7(2), 1-8.
- Rahman, M. H., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Molecules, 29(11), 2536.
- Singh, Z. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(6), 33.
- PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid.
- Bruzzoniti, M. C., et al. (2008). Determination of sulfonic acids and alkylsulfates by ion chromatography in water.
- ChemicalBook. (n.d.). This compound CAS#: 1000340-09-9.
- Wikipedia. (n.d.). Benzenesulfonic acid.
- Arias-Carrion, O., & Pineda-Pardo, J. A. (2022). Synaptic Disruption by Soluble Oligomers in Patients with Alzheimer's and Parkinson's Disease. International Journal of Molecular Sciences, 23(19), 11481.
- Santa Cruz Biotechnology. (n.d.). 4-(Pyridin-4-yloxy)-benzenesulfonic acid.
- Peiris, D. M., & O'Brien, P. J. (1988). Pyridine and other coal tar constituents as free radical-generating environmental neurotoxicants. Free Radical Biology and Medicine, 4(2), 115-120.
- Avendano-Guzman, E., et al. (2023). The Role of Lysophosphatidic Acid in Neuropsychiatric and Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(13), 10929.
- Kim, J. H., et al. (2023). Anti-Parkinsonian 4-hydroxy-2-pyridones from an endolichenic fungus, Tolypocladium sp. (strain CNC14). Frontiers in Microbiology, 14, 1195650.
-
Fujii, T., et al. (1995). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[16]benzoxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid derivatives and related compounds. Journal of Medicinal Chemistry, 38(14), 2687-2697.
- Chemistry Steps. (n.d.).
- The Organic Chemistry Tutor. (2018, May 6).
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- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Coupling Protocols for 4-(Pyridin-3-yloxy)benzenesulfonic Acid
This Application Note is structured to guide researchers through the specific reaction landscapes of 4-(Pyridin-3-yloxy)benzenesulfonic acid (CAS 1000340-09-9) .
Given the chemical functionality (a pyridine ring linked via an ether bridge to a benzenesulfonic acid), "coupling" in this context refers to two distinct but critical workflows:[1]
-
Downstream Coupling (Forward): Activating the sulfonic acid moiety to form sulfonamides (common in medicinal chemistry for creating soluble drug scaffolds).[1]
-
Scaffold Synthesis (Reverse): Creating the core ether linkage via C-O cross-coupling (Ullmann or SNAr) to synthesize the building block itself.[1]
Molecular Profile & Reactivity Landscape
Before initiating coupling, the researcher must understand the zwitterionic nature of the substrate.[1] The molecule contains a basic pyridine nitrogen (
-
State: Likely exists as an internal salt (zwitterion) in the solid state.[1]
-
Solubility: High water solubility; poor solubility in non-polar organics (DCM, Hexanes).[1]
-
Implication: Standard organic coupling conditions often fail due to solubility.[2] Protocols must utilize polar aprotic solvents (DMF, DMSO) or convert the zwitterion to a lipophilic salt/chloride intermediate.[1]
Protocol A: Downstream Coupling (Sulfonamide Formation)[1]
This is the primary "coupling" application for this building block.[2] The sulfonic acid is converted to a sulfonyl chloride, which is then coupled with an amine (
Step 1: Activation (Chlorination)
Direct reaction with amines is impossible; the sulfonic acid must be activated.[1] Thionyl chloride (
Reagents:
-
Reagent: Thionyl Chloride (
) (5.0 - 10.0 eq)[1] -
Catalyst: DMF (Dimethylformamide) (0.1 eq)[1]
-
Solvent: Neat or Dichloroethane (DCE)[1]
Procedure:
-
Setup: Place the sulfonic acid in a dry round-bottom flask under
atmosphere. -
Addition: Add
carefully. If using solvent, suspend the solid in DCE first.[1] -
Catalysis: Add catalytic DMF. Note: This forms the Vilsmeier-Haack reagent, essential for activating the sterically/electronically deactivated sulfonate.[1][2]
-
Reflux: Heat to reflux (
) for 3-4 hours. The evolution of and gas indicates reaction progress.[2] -
Completion: The solid should dissolve or change form. The product is the Sulfonyl Chloride HCl salt .[2] The pyridine ring will be protonated.[2]
-
Isolation: Evaporate excess
under reduced pressure. Do not wash with water (hydrolysis risk).[1] Use the crude solid immediately.[2]
Step 2: Amidation (Coupling)
Reagents:
-
Crude Sulfonyl Chloride (1.0 eq)[1]
-
Target Amine (
) (1.1 eq)[1] -
Base: Pyridine (solvent/base) or Triethylamine (
) (3.0 eq) in DCM.[1]
Procedure:
-
Dissolution: Dissolve the target amine in dry DCM (or Pyridine if the amine is acid-sensitive).[1][2]
-
Coupling: Cool to
. Add the crude sulfonyl chloride slowly (exothermic).[1] -
Scavenging: If using DCM, add
dropwise.[1] You need at least 2 equivalents to neutralize the HCl on the pyridine ring and the HCl generated from the coupling.[2] -
Reaction: Stir at Room Temperature (RT) for 2-12 hours.
-
Workup: Quench with water. Extract with EtOAc/DCM.[2] Wash with brine.[2]
Protocol B: Scaffold Synthesis (C-O Ether Coupling)
If the objective is to synthesize this compound from precursors, a Copper-Catalyzed Ullmann-type coupling is superior to standard SNAr due to the electron-rich nature of the 3-hydroxypyridine.[2]
Pathway: 3-Hydroxypyridine + 4-Bromobenzenesulfonic acid
Reagents & Conditions Table:
| Component | Recommendation | Function |
| Nucleophile | 3-Hydroxypyridine (1.2 eq) | The alcohol partner.[2] |
| Electrophile | 4-Bromobenzenesulfonic acid (1.0 eq) | Or its sodium salt (4-bromobenzenesulfonate).[1][2] |
| Catalyst | CuI (10 mol%) | Copper(I) source for C-O bond formation.[1] |
| Ligand | Picolinic Acid or dimethylglycine (20 mol%) | Stabilizes Cu species; promotes coupling.[1] |
| Base | Inorganic base to deprotonate the phenol.[1] | |
| Solvent | DMSO or DMF | High boiling point, polar aprotic.[1] |
| Temp/Time | Requires thermal energy to overcome activation barrier.[2] |
Step-by-Step Protocol:
-
Degassing: Combine CuI, Ligand, Base, and Electrophile in a sealed tube. Evacuate and backfill with Argon (3x).[1]
-
Solvation: Add degassed DMSO and 3-Hydroxypyridine.
-
Heating: Heat to
with vigorous stirring. -
Monitoring: Monitor by LC-MS (TLC is difficult due to polarity). Look for mass shift from Br-precursor to ether product.[2]
-
Workup: Acidify to pH 3-4 to precipitate the zwitterionic product or load directly onto a reverse-phase C18 column for purification.
Visualization: Reaction Logic & Pathways
The following diagram illustrates the divergent workflows for this molecule: creating it (Synthesis) vs. using it (Application).
Caption: Divergent synthetic workflows. Left: Constructing the ether core via Copper catalysis.[2] Right: Activating the sulfonate for amide coupling.[1]
Troubleshooting & Critical Control Points
Issue 1: Low Yield in Sulfonamide Coupling
-
Cause: Hydrolysis of the sulfonyl chloride.[2]
-
Solution: The intermediate is highly moisture-sensitive.[2] Ensure all glassware is oven-dried. Do not use aqueous workup between activation and coupling steps.[2] Use "One-Pot" procedures where possible.
-
Alternative: Use Oxalyl Chloride (
) with catalytic DMF in DCM at if thermal degradation is observed with .[1]
Issue 2: Purification of the Zwitterion
-
Cause: The product of Protocol B is amphoteric.
-
Solution: Avoid normal phase silica chromatography.[2] Use Ion Exchange Chromatography (strong cation exchange) or Reverse Phase HPLC (Water/Acetonitrile with 0.1% TFA).[1] The product will elute early in RP-HPLC due to polarity.[2]
Issue 3: Regioselectivity in Synthesis
-
Context: If using 3-halopyridine and 4-hydroxybenzenesulfonic acid.
-
Insight: SNAr on 3-halopyridines is sluggish because the 3-position is not activated by the nitrogen.[2] Ullmann coupling (radical-nucleophilic mechanism) is strictly required.[1][2] Do not attempt standard base-mediated SNAr without Copper.[2]
References
-
Monnier, F., & Taillefer, M. (2009).[1] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][2] Angewandte Chemie International Edition.[2] Link[1]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Sulfonic Acids to Sulfonyl Chlorides.[2] Journal of Organic Chemistry.[2] Link[1]
-
Sigma-Aldrich. (2023).[1][2] Product Specification: this compound.[2][3][4][5]Link[1]
-
Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols.[2] Organic Letters.[2] Link[1]
-
Woolven, H., et al. (2016).[1] Sulfonamide Synthesis via Sulfonyl Chlorides.[2][6][7] Chemical Reviews.[2] Link[1]
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Application Note & Protocols: A Strategic Approach to the Synthesis of Novel 4-(Pyridin-3-yloxy)benzenesulfonamide Derivatives for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the synthesis of a diverse library of sulfonamide derivatives based on the 4-(pyridin-3-yloxy)benzenesulfonic acid scaffold. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The 4-(pyridin-3-yloxy)benzenesulfonamide core is of particular interest as it combines the established pharmacophoric properties of the sulfonamide group with the versatile pyridyl ether motif, a structure found in numerous kinase inhibitors.[4] This document details a robust two-step synthetic strategy, beginning with the activation of this compound to its corresponding sulfonyl chloride, followed by its reaction with a panel of primary and secondary amines. We provide detailed, step-by-step protocols, explain the chemical principles behind procedural choices, and offer guidance on characterization and purification. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis.
Introduction and Strategic Rationale
The sulfonamide functional group (-S(=O)₂-NR₂) is a privileged scaffold in drug design, prized for its ability to act as a stable, non-hydrolyzable mimic of an amide or ester, and its capacity to form crucial hydrogen bonds with biological targets.[3] Its presence in drugs ranging from diuretics and antidiabetics to potent anticancer agents underscores its versatility.[3][5] The objective of this protocol is to leverage this versatile functional group by conjugating it with a 4-(pyridin-3-yloxy)phenyl moiety. This specific scaffold is strategically designed to explore new chemical space, with potential applications as inhibitors of enzymes like kinases, where aryl ether linkages are common structural motifs.[4]
The overall synthetic approach is a well-established and reliable two-step process. This strategy ensures high yields and allows for significant molecular diversity in the final step, making it ideal for the generation of a compound library for screening purposes.
Overall Synthetic Workflow
The synthesis is logically divided into two main stages:
-
Activation of the Sulfonic Acid: Conversion of the chemically stable this compound into the highly reactive intermediate, 4-(pyridin-3-yloxy)benzenesulfonyl chloride.
-
Amine Coupling (Sulfonylation): Reaction of the sulfonyl chloride intermediate with a diverse selection of primary and secondary amines to generate the final sulfonamide derivatives.
Caption: High-level workflow for the synthesis and analysis of the sulfonamide library.
Part 1: Synthesis of 4-(Pyridin-3-yloxy)benzenesulfonyl Chloride (Intermediate)
Principle and Mechanistic Insight
The conversion of a sulfonic acid to a sulfonyl chloride is a critical activation step. Sulfonic acids themselves are not sufficiently electrophilic to react with amines. By replacing the hydroxyl group with a chloride, we create a potent electrophile and an excellent leaving group, facilitating the subsequent nucleophilic attack by an amine.[6]
Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the sulfonyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. This is advantageous as their removal from the reaction mixture is straightforward, simplifying the workup process.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Ensure it is dry before use. |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive & Lachrymator. Handle only in a chemical fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as a catalyst. A single drop is sufficient. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Round-bottom flask (100 mL) | - | - | Must be oven-dried. |
| Reflux Condenser | - | - | Equipped with a drying tube (CaCl₂). |
| Magnetic Stirrer with Heating Mantle | - | - | - |
| Rotary Evaporator | - | - | For solvent removal. |
Detailed Experimental Protocol
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: Place this compound (e.g., 10.0 g, 1.0 eq) into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene (40 mL) to the flask. To this suspension, add thionyl chloride (2.0 eq) dropwise at room temperature. Finally, add one catalytic drop of anhydrous DMF.
-
Reaction Conditions: Equip the flask with a reflux condenser and a calcium chloride drying tube. Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by observing the cessation of gas (SO₂ and HCl) evolution.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile acidic byproducts, a base trap (e.g., containing NaOH solution) should be connected to the vacuum pump.
-
The resulting crude solid is 4-(pyridin-3-yloxy)benzenesulfonyl chloride. This intermediate is often used in the next step without further purification. However, if desired, it can be purified by recrystallization from a suitable solvent like hexanes/ethyl acetate.
-
-
Characterization: The structure of the sulfonyl chloride should be confirmed by spectroscopic methods. Due to its reactivity, it should be used promptly.
Part 2: General Protocol for the Synthesis of Sulfonamide Derivatives
Principle and Mechanistic Insight
This step is the core of the library synthesis. It involves the nucleophilic substitution reaction between the synthesized 4-(pyridin-3-yloxy)benzenesulfonyl chloride and a primary or secondary amine.[7][8][9] The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.
This reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is required to act as an HCl scavenger.[1] Common choices include a tertiary amine like triethylamine (Et₃N) or pyridine, or using a two-fold excess of the reactant amine itself if it is inexpensive.
Caption: Reaction scheme for the formation of sulfonamides from sulfonyl chloride and an amine.
Materials and Equipment
| Reagent/Material | Grade | Notes |
| 4-(Pyridin-3-yloxy)benzenesulfonyl chloride | - | From Part 1. |
| Selected Primary/Secondary Amines | ≥98% | e.g., Morpholine, Piperidine, Aniline, Benzylamine. |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99% | Base/HCl scavenger. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Reaction solvent. |
| Saturated aq. NaHCO₃ solution | - | For aqueous work-up. |
| Brine | - | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | For drying organic layers. |
| Silica Gel | - | For column chromatography. |
Detailed General Protocol (Example using Morpholine)
-
Reaction Setup: Dissolve 4-(pyridin-3-yloxy)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL per mmol of sulfonyl chloride) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate vial, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in a small amount of DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the sulfonyl chloride.
-
Aqueous Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography to yield the pure sulfonamide derivative.[10][11]
Protocol Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Use freshly prepared sulfonyl chloride. Ensure all glassware and solvents are anhydrous. |
| Poorly nucleophilic amine. | Increase reaction temperature or use a more polar solvent like DMF. Consider a stronger, non-nucleophilic base. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently heat to 40°C. Re-check TLC. |
| Insufficient base. | Add an additional 0.5 eq of triethylamine. | |
| Multiple Spots on TLC | Side reactions or decomposition. | Ensure the reaction is run at the recommended temperature (0°C to RT). Purify carefully via column chromatography. |
| Unreacted starting amine (if UV active). | Ensure the aqueous HCl wash is performed to remove the basic amine. |
Characterization of Final Sulfonamide Derivatives
Confirming the identity and purity of the synthesized derivatives is paramount. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations for the 4-(Pyridin-3-yloxy)benzenesulfonamide Core |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of δ 7.0-8.5 ppm.[12][13] - Sulfonamide N-H: (For primary/secondary sulfonamides) A broad singlet, often downfield (> δ 8.0 ppm), which is D₂O exchangeable.[14] - Protons from the coupled amine will appear in their characteristic regions. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. Signals corresponding to the amine moiety will also be present.[14] |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) is typically used. Expect to see a strong signal for the protonated molecule [M+H]⁺.[15][16][17] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| FT-IR | - SO₂ Stretching: Two characteristic strong absorption bands: asymmetric stretch at ~1320-1350 cm⁻¹ and symmetric stretch at ~1145-1170 cm⁻¹.[14][18] - N-H Stretch: (If applicable) A band around 3200-3300 cm⁻¹. |
Example Data for a Synthesized Library
The following table illustrates how to present data for a small library of synthesized compounds.
| Amine Used | Product Structure | Yield (%) | M.p. (°C) | [M+H]⁺ (Observed) |
| Morpholine | 4-(4-(pyridin-3-yloxy)phenylsulfonyl)morpholine | 92 | 145-147 | 335.0958 |
| Benzylamine | N-benzyl-4-(pyridin-3-yloxy)benzenesulfonamide | 88 | 121-123 | 355.1009 |
| Aniline | N-phenyl-4-(pyridin-3-yloxy)benzenesulfonamide | 85 | 160-162 | 341.0852 |
| Pyrrolidine | 1-(4-(pyridin-3-yloxy)phenylsulfonyl)pyrrolidine | 95 | 133-135 | 319.0999 |
References
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. (2016). Available at: [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. (2021). Available at: [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. PubMed. (1992). Available at: [Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. (2016). Available at: [Link]
-
Amines to Sulfonamides: The Hinsberg Test. JoVE. (2023). Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. (2023). Available at: [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic. (2002). Available at: [Link]
- Sulfonamide purification process.Google Patents. (1957).
-
Mass spectrometric studies of some novel sulfonamides. PubMed. (2004). Available at: [Link]
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry. PubMed. (1994). Available at: [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung. (2003). Available at: [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. (2021). Available at: [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. (2021). Available at: [Link]
-
Representative mass spectra of selected sulfonamides. ResearchGate. (2002). Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. (2024). Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. (2022). Available at: [Link]
-
Nontargeted Screening and Determination of Sulfonamides. ACS Publications. (2020). Available at: [Link]
-
Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. PubMed. (2017). Available at: [Link]
-
Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC. (2016). Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. ResearchGate. (2024). Available at: [Link]
-
Synthesis of new pyridines with sulfonamide moiety. PMC. (2021). Available at: [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. (2018). Available at: [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. PMC. (2015). Available at: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dove Press. (2024). Available at: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC. (2024). Available at: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. (2024). Available at: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. (2022). Available at: [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the AOAC. (1975). Available at: [Link]
-
Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. RSC Publishing. (1970). Available at: [Link]
-
BENZENESULPHONYL CHLORIDE. LookChem. Available at: [Link]
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Application Note & Protocols: 4-(Pyridin-3-yloxy)benzenesulfonic Acid as a Ligand in Metal Ion Detection
Abstract
This technical guide provides a comprehensive overview of 4-(Pyridin-3-yloxy)benzenesulfonic acid for researchers, scientists, and drug development professionals. Due to the limited direct literature on this specific compound's application in metal ion sensing, this document combines established chemical principles with inferred protocols based on structurally similar, well-documented chemosensors. We present a plausible synthetic pathway, discuss the anticipated coordination chemistry, and provide a detailed, albeit hypothetical, experimental protocol for its application in the detection of metal ions, with a particular focus on copper (II). This guide is intended to serve as a foundational resource to stimulate further research and development of novel sensing applications for this promising ligand.
Introduction: The Rationale for this compound in Metal Ion Sensing
The detection of metal ions is a cornerstone of environmental analysis, clinical diagnostics, and pharmaceutical sciences. The development of selective and sensitive chemosensors is an area of continuous innovation. This compound presents a compelling scaffold for a metal ion ligand due to its unique combination of functional groups. The pyridyl nitrogen offers a soft Lewis basic site for coordination to a variety of metal ions. The benzenesulfonic acid moiety provides a hard anionic coordination site and, crucially, imparts aqueous solubility to both the free ligand and its metal complexes. The ether linkage provides structural flexibility, allowing the ligand to adopt a conformation that satisfies the coordination sphere of the target metal ion. While specific applications of this molecule are not extensively documented, its structural motifs are present in numerous reported chemosensors.
Proposed Synthesis of this compound
Synthetic Approach: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of aryl ethers, involving the coupling of an aryl halide with an alcohol in the presence of a copper catalyst.[1][2][3][4]
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound via Ullmann condensation.
Justification of Experimental Choices:
-
Reactants: 3-Hydroxypyridine provides the pyridyl-ether moiety, while an activated 4-halobenzenesulfonic acid (preferably bromo or iodo) serves as the aryl partner. The sulfonic acid group is generally stable under these conditions.
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann couplings.
-
Base: A mild inorganic base such as potassium carbonate is required to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the nucleophilic phenoxide.
-
Solvent and Temperature: Ullmann reactions typically require high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) and elevated temperatures to proceed at a reasonable rate.[1]
Physicochemical Properties and Coordination Chemistry
The anticipated properties of this compound are summarized below.
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₉NO₄S | Based on structure |
| Molecular Weight | 251.26 g/mol | Based on structure |
| Appearance | Likely a white to off-white solid | Typical for aromatic sulfonic acids |
| Solubility | High solubility in water and polar organic solvents | Due to the highly polar sulfonic acid group |
| pKa | Strongly acidic | The benzenesulfonic acid group is a strong acid, with a pKa typically less than 0.[5] The pyridinium pKa is expected to be around 5. |
Coordination with Metal Ions
The molecule possesses two primary coordination sites: the pyridyl nitrogen and the oxygen atoms of the sulfonate group. This allows for various binding modes, including monodentate, bidentate, and bridging, depending on the metal ion's size, charge, and preferred coordination geometry.
Caption: Bidentate coordination of this compound to a metal ion.
Hypothetical Application: Fluorescent Detection of Copper (II) Ions
Based on the prevalence of pyridine-containing ligands in fluorescent sensors for Cu²⁺, we propose a protocol for this application. The underlying principle is that the intrinsic fluorescence of the ligand would be quenched upon coordination with the paramagnetic Cu²⁺ ion.
Experimental Protocol
Materials:
-
Synthesized and purified this compound
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
A suitable buffer (e.g., 10 mM HEPES, pH 7.4)
-
Deionized, high-purity water
-
Spectrofluorometer and quartz cuvettes
Workflow:
Caption: Experimental workflow for the fluorescent titration of the ligand with Cu²⁺.
Detailed Steps:
-
Stock Solution Preparation:
-
Ligand (1 mM): Dissolve 2.513 mg of this compound in 10 mL of HEPES buffer.
-
Copper (10 mM): Dissolve 2.497 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
-
Fluorescence Titration:
-
To a quartz cuvette, add 2 mL of HEPES buffer and an aliquot of the ligand stock solution to achieve a final concentration of 10 µM.
-
Determine the optimal excitation wavelength by performing an excitation scan and record the emission spectrum (this will be F₀).
-
Successively add small aliquots (e.g., 2 µL) of the Cu²⁺ working standards to the cuvette, mix, and record the emission spectrum after each addition (F).
-
-
Data Analysis:
-
Calculate the fluorescence quenching ratio (F₀/F) for each Cu²⁺ concentration.
-
Construct a Stern-Volmer plot of F₀/F versus the molar concentration of Cu²⁺. The linearity of this plot will provide insights into the quenching mechanism.
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank (ligand-only) measurement and k is the slope of the linear portion of the calibration curve.
-
Selectivity Studies
To assess the selectivity for Cu²⁺, the fluorescence response in the presence of other common metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Pb²⁺) should be measured. A significant change in fluorescence should ideally only be observed with Cu²⁺.
Conclusion and Future Directions
This compound holds theoretical promise as a water-soluble ligand for metal ion detection. This guide provides a starting point for its synthesis and a hypothetical framework for its application as a fluorescent chemosensor for Cu²⁺. Future experimental work should focus on the validation of the proposed synthetic route, thorough characterization of the compound, and a systematic investigation of its coordination chemistry with a wide range of metal ions. Such studies will be crucial in determining the practical utility of this ligand in analytical and biomedical applications.
References
- (No direct citation available for the synthesis of this compound)
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185. (Classic reference for the Ullmann reaction)
- Sawyer, D. T.; Sobkowiak, A.; Roberts, J. L. Electrochemistry for Chemists, 2nd ed.; John Wiley & Sons: New York, 1995.
- Lakowicz, J. R. Principles of Fluorescence Spectroscopy, 3rd ed.; Springer: New York, 2006.
- Valeur, B.; Berberan-Santos, M. N. Molecular Fluorescence: Principles and Applications, 2nd ed.; Wiley-VCH: Weinheim, 2012. (Comprehensive text on fluorescence sensing)
- Li, Z.; et al. A review on fluorescent chemosensors for selective detection of copper ions. Anal. Methods, 2014, 6, 6646-6663. (Example of a review on a similar topic)
-
Wikipedia contributors. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link][1]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link][4]
-
Wikipedia contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link][6]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link][7]
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Taylor & Francis Online. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. [Link][8]
-
ResearchGate. Benzenesulfonic Acids and Their Derivatives. [Link][5]
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Scalable Synthesis of Pyridine-yloxy Benzenesulfonates: A Senior Application Scientist's Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scalable synthetic methodologies for the preparation of pyridine-yloxy benzenesulfonates. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. This document emphasizes scientifically sound, scalable, and efficient protocols for two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Ullmann-Type C-O Coupling. The causality behind experimental choices, safety considerations, and analytical monitoring are discussed in detail to ensure robust and reproducible outcomes.
Introduction: The Significance of the Pyridine-O-Aryl Sulfonate Scaffold
The pyridine-yloxy benzenesulfonate motif represents a privileged scaffold in modern chemistry. The pyridine ring, an electron-deficient heterocycle, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When linked to a benzenesulfonate group via an ether linkage, the resulting compound can exhibit a range of biological activities and serve as a versatile intermediate for further chemical transformations. The sulfonate group can act as a leaving group in cross-coupling reactions or contribute to the overall polarity and solubility of the molecule. Given their potential applications, the development of scalable and efficient synthetic routes to these compounds is of paramount importance.
Strategic Approaches to the Pyridine-O-Benzenesulfonate Linkage
Two primary retrosynthetic disconnections of the target ether linkage lead to two robust and scalable synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Ullmann-Type C-O Coupling.
Nucleophilic Aromatic Substitution (SNAr): A Direct and Scalable Approach
The SNAr reaction is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated towards nucleophilic attack. The electron-deficient nature of the pyridine ring makes it an excellent substrate for SNAr reactions, especially at the 2- and 4-positions.[1] This approach involves the reaction of a halopyridine with a benzenesulfonate salt.
Causality of Experimental Design:
-
Choice of Halopyridine: 2-Chloropyridines are often preferred for industrial applications due to their lower cost and availability compared to their fluoro- or bromo- counterparts.[2][3] The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I.
-
Nucleophile Preparation: The benzenesulfonate salt is typically used as the nucleophile. The potassium or sodium salt of a hydroxybenzenesulfonic acid is a common choice.[4][5]
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions as they can solvate the cation of the sulfonate salt while not interfering with the nucleophilicity of the anion.
-
Base: While the sulfonate salt itself is the nucleophile, a non-nucleophilic base like potassium carbonate can be added to scavenge any protons and ensure the reaction medium remains basic, which can be beneficial for the stability of the reactants.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates but may also promote side reactions. A typical range is 80-150 °C.
Protocol 1: Scalable SNAr Synthesis of 4-(Pyridin-2-yloxy)benzenesulfonic acid, potassium salt
This protocol describes the synthesis of a model pyridine-yloxy benzenesulfonate via an SNAr reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mol) | Mass/Volume |
| 2-Chloropyridine | 113.55 | 1.0 | 113.55 g |
| Potassium 4-hydroxybenzenesulfonate | 212.27 | 1.1 | 233.5 g |
| Potassium Carbonate (anhydrous) | 138.21 | 0.5 | 69.1 g |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | - | 1 L |
Equipment:
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple connected to a temperature controller.
-
Heating mantle.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reaction Setup: To the 2 L three-necked flask, add potassium 4-hydroxybenzenesulfonate (233.5 g, 1.1 mol) and anhydrous potassium carbonate (69.1 g, 0.5 mol).
-
Solvent Addition: Add 1 L of anhydrous DMF to the flask.
-
Inerting: Purge the flask with nitrogen or argon for 15 minutes.
-
Heating and Stirring: Begin stirring the mixture and heat to 120 °C.
-
Addition of 2-Chloropyridine: Once the reaction mixture reaches 120 °C, slowly add 2-chloropyridine (113.55 g, 1.0 mol) over 30 minutes using a dropping funnel.
-
Reaction Monitoring: Maintain the reaction temperature at 120 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-chloropyridine is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
To the resulting residue, add 1 L of isopropanol and stir for 1 hour to precipitate the product.
-
Filter the solid product, wash with 200 mL of cold isopropanol, and then with 200 mL of diethyl ether.
-
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 80-90%
Characterization:
-
¹H NMR: To confirm the structure of the product.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify the characteristic sulfonate and ether functional groups.
-
Mass Spectrometry: To determine the molecular weight.
Ullmann-Type C-O Coupling: A Copper-Catalyzed Alternative
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[6] Modern advancements have led to the development of milder and more efficient protocols using catalytic amounts of copper salts and ligands.[7] This method is particularly useful when the SNAr approach is not feasible due to the electronic nature of the substrates. In the context of pyridine-yloxy benzenesulfonates, this would typically involve the coupling of a hydroxypyridine with a benzenesulfonyl halide.
Causality of Experimental Design:
-
Copper Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly used.
-
Ligand: The addition of a ligand can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the reductive elimination step. Common ligands include 1,10-phenanthroline and various amino acids.
-
Base: A base is required to deprotonate the hydroxypyridine. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used.
-
Temperature: Traditional Ullmann reactions required high temperatures (>200 °C), but modern ligand-assisted protocols can often be run at lower temperatures (100-150 °C).
Protocol 2: Ligand-Assisted Ullmann-Type Synthesis of 2-(Benzenesulfonyloxy)pyridine
This protocol describes a modern Ullmann-type coupling for the synthesis of a model pyridine-yloxy benzenesulfonate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mol) | Mass/Volume |
| 2-Hydroxypyridine | 95.10 | 1.0 | 95.1 g |
| Benzenesulfonyl Chloride | 176.62 | 1.1 | 194.3 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 g |
| 1,10-Phenanthroline | 180.21 | 0.1 | 18.0 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 651.6 g |
| Toluene (anhydrous) | 92.14 | - | 1 L |
Equipment:
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap with reflux condenser, and a thermocouple connected to a temperature controller.
-
Heating mantle.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reaction Setup: To the 2 L flask, add 2-hydroxypyridine (95.1 g, 1.0 mol), CuI (9.5 g, 0.05 mol), 1,10-phenanthroline (18.0 g, 0.1 mol), and cesium carbonate (651.6 g, 2.0 mol).
-
Solvent Addition: Add 1 L of anhydrous toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect any water in the Dean-Stark trap for 1-2 hours.
-
Addition of Benzenesulfonyl Chloride: After cooling the mixture to 80 °C, slowly add benzenesulfonyl chloride (194.3 g, 1.1 mol) over 30 minutes.
-
Reaction: Heat the reaction mixture to 110 °C and maintain for 12-24 hours, monitoring by TLC or HPLC.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the celite pad with 200 mL of toluene.
-
Combine the filtrates and wash with 2 x 500 mL of water and then 500 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 60-75%
Visualization of Synthetic Pathways
Diagram 1: General SNAr Pathway
Caption: SNAr synthesis of pyridine-yloxy benzenesulfonates.
Diagram 2: General Ullmann-Type Coupling Pathway
Caption: Ullmann coupling for pyridine-yloxy benzenesulfonates.
Synthesis of Key Starting Materials
A scalable synthesis requires reliable access to the starting materials.
-
2-Chloropyridine: Can be synthesized from pyridine-N-oxide by reaction with phosphoryl chloride (POCl₃) or from 2-aminopyridine via a Sandmeyer-type reaction.[3][8] Industrial production often involves the direct chlorination of pyridine at high temperatures.[9]
-
Potassium 4-Hydroxybenzenesulfonate: This can be prepared by the sulfonation of phenol followed by neutralization with a potassium base.
Safety and Handling
-
Halopyridines: Are toxic and should be handled in a well-ventilated fume hood.
-
Benzenesulfonyl Chloride: Is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE).
-
Polar Aprotic Solvents (DMF, DMSO, NMP): Can have reproductive toxicity. Avoid inhalation and skin contact.
-
Copper Catalysts: Can be toxic. Handle with care and dispose of waste appropriately.
-
High Temperatures: Reactions should be conducted with appropriate temperature control and monitoring to prevent runaway reactions.
Conclusion
The scalable synthesis of pyridine-yloxy benzenesulfonates can be effectively achieved through either Nucleophilic Aromatic Substitution (SNAr) or modern Ullmann-Type C-O Coupling reactions. The choice of method will depend on the specific substitution patterns of the desired product, the cost and availability of starting materials, and the desired scale of the reaction. The protocols and guidelines presented in this document provide a solid foundation for the successful and safe synthesis of this important class of compounds.
References
-
ChemRxiv. (2021). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Semantic Scholar. (2001). PREPARATION OF 2-CHLOROPYRIDINE. [Link]
-
Semantic Scholar. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]
-
Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]
-
ResearchGate. (2021). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. [Link]
-
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
PubChem. (n.d.). Pyridine 4-methylbenzenesulfonate. [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
AuthorAID. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]
-
Preprints.org. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. [Link]
-
ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
PMC. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US4588573A - Method for the production of potassium sulfate using sulfuric acid and potassium chloride.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. CN112661121A - Preparation method of potassium thiosulfate solution - Google Patents [patents.google.com]
- 5. US4588573A - Method for the production of potassium sulfate using sulfuric acid and potassium chloride - Google Patents [patents.google.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 9. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-(Pyridin-3-yloxy)benzenesulfonic Acid Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyridin-3-yloxy)benzenesulfonic acid. Recognizing the synthetic challenges often encountered, this document provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help improve reaction yields and product purity.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a copper-catalyzed C-O cross-coupling reaction known as the Ullmann condensation.[1] This reaction involves the formation of an ether bond between an aryl halide and an alcohol. In this specific synthesis, the key reactants are 3-hydroxypyridine and an activated 4-halobenzenesulfonic acid derivative.
The classical Ullmann reaction has a reputation for requiring harsh conditions, including high temperatures and stoichiometric amounts of copper, often leading to inconsistent yields.[2][3] Modern advancements have introduced soluble copper catalysts and ligands to facilitate the reaction under milder conditions, though challenges remain.[1][4]
General Reaction Scheme
The core transformation involves coupling 3-hydroxypyridine with a 4-halobenzenesulfonic acid salt in the presence of a copper catalyst and a base.
Caption: General scheme for the Ullmann condensation synthesis.
The mechanism, while extensively studied, is thought to involve the formation of a copper(I) phenoxide species from 3-hydroxypyridine. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired C-O bond and regenerate the active copper(I) catalyst.[3][5]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?
A1: Low yield is the most common complaint with Ullmann-type reactions.[6] The issue is typically multifactorial. A systematic approach is required to identify the root cause.
Caption: Systematic workflow for troubleshooting low reaction yields.
Troubleshooting Steps & Explanations:
| Factor | Potential Issue & Explanation | Recommended Action |
| Reagents | Moisture: The presence of water can hydrolyze starting materials and interfere with the formation of the active copper catalyst. The Ullmann condensation generally fails in the presence of protic solvents like water.[6] | Dry all reagents and solvents thoroughly. Use anhydrous grades where possible. Flame-dry glassware under vacuum before use. |
| Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br >> Cl.[4][7] Using 4-chlorobenzenesulfonic acid will require much harsher conditions and may not be feasible without specialized ligands. | Use 4-iodobenzenesulfonic acid or 4-bromobenzenesulfonic acid sodium salt for better reactivity. | |
| Base Strength & Solubility: The base deprotonates the 3-hydroxypyridine. If the base is too weak or insoluble in the reaction medium, this initial step will be inefficient. | Use a strong, soluble base. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its higher solubility. A slight excess (1.5-2.0 eq) is recommended. | |
| Catalyst System | Copper Source & Oxidation State: Copper(I) salts (e.g., CuI, Cu₂O) are generally more active than Copper(II) salts or metallic copper. Old or improperly stored CuI can contain inactive Cu(II) species.[8] | Use a fresh, high-purity source of a Cu(I) salt. Consider using "activated" copper powder if using the elemental form.[1] |
| Catalyst Deactivation: The active Cu(I) species can be oxidized or can agglomerate, leading to deactivation. | Conduct the reaction under a strict inert atmosphere (N₂ or Ar) to prevent oxidation.[8] Consider adding a ligand (see FAQ Q2) to stabilize the catalyst. | |
| Reaction Conditions | Temperature: Ullmann reactions are notoriously temperature-sensitive. Too low, and the reaction rate is negligible. Too high, and you risk thermal decomposition of reagents and increased side reactions. Traditional Ullmann reactions often require temperatures over 200°C.[1] | Screen a temperature range from 120°C to 180°C. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. |
| Solvent: The solvent must be polar, aprotic, and have a high boiling point to solubilize the reagents and achieve the necessary reaction temperature.[6] | High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are standard choices.[1] NMP is often preferred for its stability at high temperatures. |
Q2: I'm observing a significant amount of de-halogenated starting material (benzenesulfonic acid) and/or homocoupling byproducts. How can I prevent these side reactions?
A2: This is a classic problem in copper-catalyzed couplings, often pointing to issues with the catalytic cycle or reaction conditions.[8]
-
De-halogenation: This side reaction is often promoted by trace moisture or other protic impurities. It can also occur if the catalytic species is reduced.
-
Solution: Rigorously exclude water from the reaction system. Ensure the base is anhydrous. Degassing the solvent prior to use can also help remove dissolved oxygen and water.[8]
-
-
Homocoupling: The formation of biphenyl disulfonic acid or bipyridyl diols can occur, especially at very high temperatures or high catalyst loadings.
-
Solution: Reduce the catalyst loading to the minimum effective amount (start with 5-10 mol%). Avoid excessive temperatures. The use of a suitable ligand can often promote the desired cross-coupling over homocoupling.
-
Q3: My final product is highly colored and difficult to purify. What are the best purification strategies for a water-soluble sulfonic acid?
A3: The high polarity and water solubility of the product make standard silica gel chromatography challenging.[9] The color often arises from residual copper catalyst and polymeric byproducts.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and dilute it with water. Filter to remove any insoluble material.
-
Copper Removal: Acidify the aqueous solution with HCl to a pH of ~2-3. This protonates the product. To remove the copper catalyst, you can either:
-
Saturate the solution with hydrogen sulfide (H₂S) gas to precipitate copper sulfide (CuS), which can be filtered off. (Use a fume hood).
-
Pass the solution through a column of a chelating resin (e.g., Chelex® 100).
-
-
Isolation as a Salt: Sulfonic acids are often best isolated as salts.[10]
-
Neutralize the copper-free solution with a suitable base (e.g., NaOH or Ba(OH)₂). If using barium hydroxide, the sparingly soluble barium sulfate can be filtered off if any sulfate impurities are present.[10]
-
Concentrate the resulting salt solution under reduced pressure.
-
Precipitate the product salt by adding a less polar solvent like isopropanol or acetone.
-
-
Recrystallization: The isolated salt can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Decolorization: If the product is still colored, treat a solution of the salt with activated charcoal before the final recrystallization step.[11]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal combination of copper catalyst, base, and solvent for this reaction?
A1: While every substrate pairing is unique, a robust starting point based on modern Ullmann protocols would be:
-
Catalyst: Copper(I) Iodide (CuI) at 5-10 mol%.
-
Base: Cesium Carbonate (Cs₂CO₃) at 2.0 equivalents.
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.
-
Temperature: 150-160 °C.
Q2: Is a ligand necessary for this copper-catalyzed coupling?
A2: While not strictly required for all Ullmann reactions, the addition of a ligand is highly recommended to improve yield, reproducibility, and lower the required reaction temperature. Ligands stabilize the active copper species, prevent agglomeration, and accelerate the catalytic cycle.[3][7]
-
Recommended Ligands: Simple, inexpensive bidentate nitrogen ligands are often effective.
-
1,10-Phenanthroline: A classic and effective ligand for Ullmann C-O couplings.[12]
-
L-Proline: Has been shown to be an excellent ligand in many cases.
-
N,N'-Dimethylethylenediamine (DMEDA): Another widely used and effective ligand.
-
Q3: How critical is the quality of the reagents and the reaction atmosphere?
A3: Extremely critical. The success of this reaction is highly dependent on minimizing side reactions, which are often initiated by impurities.
-
Reagent Purity: Use the highest purity reagents available. 3-Hydroxypyridine can be prone to oxidation and should be pure. The copper catalyst must be fresh and free of Cu(II) contamination.[8]
-
Inert Atmosphere: The reaction should always be performed under an inert atmosphere (Nitrogen or Argon). This involves degassing the solvent and using standard Schlenk line or glovebox techniques to assemble the reaction.[8] This prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
Q4: What are the best practices for setting up the Ullmann condensation reaction?
A4: To ensure reproducibility and maximize yield:
-
Glassware: Thoroughly clean and flame-dry all glassware under vacuum.
-
Reagent Addition Sequence: In a flask under an inert atmosphere, add the 4-halobenzenesulfonic acid salt, 3-hydroxypyridine, the base, the copper catalyst, and the ligand (if used).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Heating: Use an oil bath with a temperature controller and a contact thermometer to ensure stable and accurate heating. Stir the reaction mixture vigorously.
Q5: How can I effectively monitor the progress of the reaction?
A5: Reaction monitoring is key to avoiding thermal decomposition from prolonged heating.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Use a relatively polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of acetic acid). The product, being a salt, will likely remain at the baseline, but you can monitor the disappearance of the less polar 3-hydroxypyridine starting material.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most reliable method. It allows you to directly monitor the formation of the product mass and the consumption of starting materials. Take small aliquots from the reaction mixture, quench with water, and inject for analysis.
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Ullmann Condensation for this compound Sodium Salt
This protocol incorporates modern best practices for Ullmann C-O coupling and should serve as a robust starting point for optimization.
Materials:
-
3-Hydroxypyridine (1.0 eq)
-
Sodium 4-bromobenzenesulfonate (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
Add sodium 4-bromobenzenesulfonate (1.1 eq), 3-hydroxypyridine (1.0 eq), cesium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Evacuate and backfill the flask with dry nitrogen gas three times.
-
Add anhydrous NMP via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 150 °C in a pre-heated oil bath with vigorous stirring under a positive pressure of nitrogen.
-
Monitor the reaction progress by LC-MS or TLC every 4-6 hours by analyzing the consumption of 3-hydroxypyridine.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Proceed with the purification protocol outlined in the troubleshooting section (Q3) and below.
Protocol 2: Purification of this compound
-
Dilute the cooled reaction mixture from Protocol 1 with 10 volumes of deionized water.
-
Adjust the pH to ~2 with concentrated HCl.
-
Pass the acidic solution through a pad of Celite to remove any precipitated solids.
-
Optional but Recommended: Bubble H₂S gas through the solution for 15 minutes in a fume hood to precipitate copper as CuS. Filter the black precipitate through Celite.
-
Neutralize the filtrate to pH 7 with a 2M NaOH solution.
-
Concentrate the solution on a rotary evaporator to approximately one-quarter of its original volume.
-
Add 5 volumes of isopropanol to the concentrated aqueous solution with stirring. The sodium salt of the product should precipitate.
-
Cool the suspension in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, followed by diethyl ether.
-
Dry the white to off-white solid under high vacuum to yield the final product. For higher purity, the product can be recrystallized from a minimal amount of hot ethanol/water.
References
-
Reddit r/Chempros. (2023). Troubleshooting Ullmann Coupling. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
L.S. College, Muzaffarpur. (2020). Ullmann reaction. [Link]
-
ScienceMadness Discussion Board. (2011). Ullmann Reaction Questions. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Justia Patents. Process for the preparation of 4-phenoxy-phenols. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PrepChem.com. Synthesis of pyridine-3-sulfonic acid. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Eureka | Patsnap. Synthesis and preparation process of 4-phenoxybenzoic acid. [Link]
- Google Patents.
-
ChemRxiv. (2024). Synthesis of Benzenes from Pyridines via N to C switch. [Link]
- Google Patents.
-
ResearchGate. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]
- Google Patents.
-
ResearchGate. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
PMC. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. [Link]
-
ResearchGate. (2023). A three-step strategy for the conversion of pyridines into benzonitriles. [Link]
-
Wikipedia. Benzenesulfonic acid. [Link]
-
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
- Google Patents. CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
- Google Patents. US5082944A - Production of pyridine-3-sulfonic acid.
-
ResearchGate. Optimization of the extraction of the target compounds. [Link]
-
Organic Syntheses Procedure. Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate. [Link]
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Technical Support Center: Purification of Zwitterionic Sulfonic Acids via Recrystallization
Welcome to the technical support center for the purification of zwitterionic sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of these unique and often challenging compounds. Zwitterionic sulfonic acids, such as many of Good's buffers (e.g., HEPES, MES) and taurine derivatives, possess both a positive and a negative charge within the same molecule.[1] This dual nature results in strong intermolecular forces, high polarity, and often high water solubility, making them notoriously difficult to purify by standard recrystallization techniques.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental chemical principles to empower you to overcome common experimental hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may face during the recrystallization process in a direct question-and-answer format.
Q1: My zwitterionic sulfonic acid won't dissolve sufficiently in any single solvent, even when hot. What should I do?
This is a very common issue stemming from the high polarity and strong ionic interactions of zwitterionic molecules. They are often too polar for many common organic solvents, yet their organic backbone can limit solubility in water, especially for larger molecules.
Root Cause Analysis: The "like dissolves like" principle is key here.[4] Zwitterions have both ionic, salt-like characteristics and organic components. Finding a single solvent that can effectively solvate both parts of the molecule can be challenging.
Solutions & Methodologies:
-
Utilize a Mixed-Solvent System: This is the most effective and widely used strategy.[5] You will use a "good" solvent in which your compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[5]
-
Common Pairs: The most common and effective pair for zwitterionic sulfonic acids is a polar protic solvent mixed with water (e.g., ethanol/water, methanol/water, isopropanol/water).[6][7][8][9] The alcohol helps to solvate the organic portions of the molecule, while water effectively solvates the charged sulfonate and ammonium groups.
-
Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., hot water or hot ethanol). Then, add the "poor" solvent (the anti-solvent) dropwise to the hot solution until you observe persistent cloudiness (the saturation point).[10][11] Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution. Allow this solution to cool slowly.[10]
-
-
Adjust the pH: The solubility of zwitterions is highly pH-dependent and is typically at its minimum at the isoelectric point (pI), where the net charge is zero.[6][12]
-
To Increase Solubility for Dissolution: Shifting the pH away from the pI will increase solubility. Adding a small amount of acid will protonate the sulfonate group (less likely) or adding a base will deprotonate the ammonium group, breaking the zwitterionic state and increasing solubility in polar solvents. Caution: This is generally not recommended for the crystallization step itself, as you want the zwitterion to be in its least soluble form to crystallize out. However, it can be a useful strategy for initially dissolving a stubborn compound before carefully readjusting the pH back towards the pI to induce crystallization.
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[13] This is a form of liquid-liquid phase separation and is particularly common with highly polar molecules like zwitterionic sulfonic acids when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point (or eutectic melting point with the solvent).[14][15] The resulting oil often traps impurities, defeating the purpose of recrystallization.[14]
Root Cause Analysis: Oiling out is a kinetic phenomenon.[13] The solute molecules, driven by high supersaturation, crash out of solution faster than they can arrange themselves into an ordered crystal lattice. Strong intermolecular attractions between solute molecules contribute to this rapid, disordered phase separation.
Solutions & Methodologies:
-
Reduce the Rate of Cooling: This is the simplest and often most effective solution. Slow cooling allows molecules more time to orient themselves correctly into a crystal lattice.[15]
-
Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[16]
-
Once at room temperature, move the flask to a refrigerator rather than directly into an ice bath.
-
Consider using a Dewar flask with warm water for very slow, controlled cooling.
-
-
Decrease Supersaturation: Oiling out often happens when the solution is too concentrated.
-
Re-heat the solution with the oil and add more of the "good" solvent (or the primary solvent in a single-solvent system) to make the solution more dilute.[16] Then, attempt to cool it slowly again.
-
-
Use a Different Solvent System:
-
Choose a solvent where the compound's solubility is lower at the boiling point. This requires using a larger volume of solvent, which naturally leads to a less concentrated solution upon cooling.
-
Select a solvent with a lower boiling point. Oiling out is common when the solvent's boiling point is higher than the melting point of the solute.[15][17]
-
-
Induce Crystallization Above the "Oiling Out" Temperature:
-
Seeding: If you have a few pure crystals, add one or two to the warm, saturated solution before it cools to the temperature at which it typically oils out. These seed crystals provide a template for ordered crystal growth.[13][18]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid.[7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q3: My recovery yield is very low. What are the common causes and solutions?
Low recovery is a frequent problem in recrystallization. While some loss is inevitable because the compound will always have some solubility in the cold mother liquor, yields can often be improved.[5]
Root Cause Analysis: The primary causes of low yield are using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization from the solution.
Solutions & Methodologies:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a solution that is saturated at a high temperature.[4][19] Using an excessive amount of solvent will mean that a large portion of your compound remains dissolved even when the solution is cooled, drastically reducing your yield.[5]
-
Technique: Add the hot solvent in small portions to the solid with heating and swirling until the solid just dissolves.
-
-
Ensure Complete Crystallization:
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[7][19]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and re-cooling.
-
-
Prevent Premature Crystallization: If you perform a hot gravity filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel, leading to significant loss.
-
Technique: Use a stemless or short-stemmed funnel. Preheat the funnel and the receiving flask by placing them on top of a beaker of boiling solvent and allowing the steam to heat the glassware. Use a slight excess of hot solvent before filtering to ensure the compound remains in solution.[11]
-
-
Minimize Wash Loss: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[4][7] Using room temperature or warm solvent will redissolve some of your purified product.
Frequently Asked Questions (FAQs)
Q: What are the best general-purpose solvent systems for zwitterionic sulfonic acids? A: Water-alcohol mixtures are the most reliable starting point. Ethanol/water and methanol/water are excellent choices because they provide a wide polarity range and are fully miscible.[6][9] For less polar zwitterions, acetone/water or isopropanol/water can also be effective.[8][20]
Q: How does pH adjustment help in the overall purification scheme? A: While crystallization of the zwitterion is best performed near its isoelectric point (pI) where solubility is lowest, pH manipulation is a powerful tool for removing certain types of impurities.[6] For example, you can remove a non-ionizable impurity by shifting the pH to make your target compound highly water-soluble, performing an extraction with an organic solvent to remove the impurity, and then readjusting the pH back to the pI to crystallize your purified compound.
Q: My crystals are extremely fine needles, making them difficult to filter and dry. How can I get better crystals? A: Fine needle-like crystals are often a result of rapid crystallization from a highly supersaturated solution. To obtain larger, more easily filterable crystals, you need to slow down the crystallization process.[16] Use a slightly more dilute solution (add a small excess of the "good" solvent) and ensure the solution cools as slowly as possible.[15][16]
Q: Can I use activated charcoal to decolorize a solution of a zwitterionic sulfonic acid? A: Yes, but with caution. Activated charcoal is effective at adsorbing high-molecular-weight colored impurities. However, due to its high surface area, it can also adsorb a significant amount of your desired product, reducing your yield. Use the minimum amount necessary (a small spatula tip) and add it to the hot solution before filtration.[15] Be aware that fine charcoal particles can be difficult to filter out.
Data Presentation & Experimental Protocols
Table 1: Properties of Common Solvents for Zwitterionic Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Suitability & Notes |
| Water | 100.0 | 10.2 | Excellent "good" solvent for highly polar zwitterions. Can be a "poor" solvent for those with large organic character.[21] |
| Methanol | 64.7 | 5.1 | Good solvent, often used in combination with water or diethyl ether.[8] Toxic. |
| Ethanol | 78.5 | 4.3 | Excellent, less toxic alternative to methanol. Forms highly effective pairs with water.[5][22] |
| 2-Propanol (IPA) | 82.6 | 3.9 | Good intermediate polarity solvent, often used with water.[8] |
| Acetone | 56.0 | 5.1 | Can be a "good" solvent for less polar zwitterions or an "anti-solvent" when paired with water.[8] Highly flammable. |
| Acetonitrile | 81.6 | 5.8 | Useful for compounds with aromatic rings.[22] Can be used to precipitate salts.[20] |
Standard Protocol: Mixed-Solvent Recrystallization of a Zwitterionic Sulfonic Acid (Ethanol/Water System)
This protocol outlines a general procedure. The optimal solvent ratios and volumes must be determined experimentally for each specific compound.
-
Solvent Selection: Confirm that the compound is soluble in hot ethanol and less soluble or insoluble in water.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add the "good" solvent (ethanol) in small portions (e.g., 2-3 mL at a time) while heating the mixture to boiling with gentle swirling. Continue adding the minimum volume of hot ethanol until the solid is completely dissolved.
-
Induce Saturation: To the boiling solution, add the "anti-solvent" (water) dropwise. Swirl the flask after each addition. Continue adding water until the solution turns faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol, just enough to make the cloudy solution clear again. The solution is now saturated.
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.
-
Crystallization: Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the crystallization medium).
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry.[19] Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven.
Visualizations: Workflows and Logic
General Recrystallization Workflow
Caption: Decision tree for troubleshooting oiling out.
References
- recrystallization-2.doc.pdf. (n.d.).
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Various Authors. (2020). How to desalt zwitterions? ResearchGate.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Various Authors. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate.
- Various Authors. (2013). Recrystallization (help meeeeee). Reddit.
- RECRYSTALLISATION. (n.d.).
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Recrystallization - Wired Chemist. (n.d.).
- Various Authors. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Good's buffers | Protocols Online. (2010).
- Good's buffers - Wikipedia. (n.d.).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Various Authors. (2023). Work-up of a zwitterion? Reddit.
- University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs.
- Calbiochem. (n.d.). Buffers.
- Troubleshooting - Chemistry LibreTexts. (2022).
- Boston BioProducts. (n.d.). Overview: Good's Buffers.
- ChemicalBook. (2023).
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
- Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Various Authors. (2012). Help! Recrystallization sources of error. Reddit.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
- Various Authors. (2021). Need help with recrystallisation I have trouble with. Reddit.
- Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
- AAT Bioquest. (2023). Does pH affect solubility?
- Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
Sources
- 1. What is Good's buffer?_Chemicalbook [chemicalbook.com]
- 2. Good’s buffers | Protocols Online [protocolsonline.com]
- 3. Good's buffers - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
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- 13. mt.com [mt.com]
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- 21. Reagents & Solvents [chem.rochester.edu]
- 22. youtube.com [youtube.com]
Technical Support Center: Purification of 4-(Pyridin-3-yloxy)benzenesulfonic acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of inorganic salts from 4-(Pyridin-3-yloxy)benzenesulfonic acid. The information presented is grounded in established chemical principles and purification techniques, offering practical solutions to common challenges encountered during synthesis and downstream processing.
Frequently Asked Questions (FAQs)
Q1: What are the most common inorganic salt impurities found in crude this compound?
A1: The synthesis of aryl sulfonic acids often involves reagents and reaction conditions that can lead to the formation of various inorganic salts as byproducts. Common impurities include sodium chloride (NaCl), sodium sulfate (Na₂SO₄), and residual sulfuric acid (H₂SO₄) if used in the sulfonation step. The specific impurities and their concentrations will depend on the synthetic route employed.
Q2: Why is it crucial to remove these inorganic salts?
A2: The presence of inorganic salts can significantly impact downstream applications. For pharmaceutical development, these impurities can affect the drug substance's purity, stability, and safety profile. In research settings, they can interfere with analytical characterization (e.g., NMR, Mass Spectrometry) and biological assays. Therefore, effective removal is a critical step in obtaining a high-purity active pharmaceutical ingredient (API) or research compound.
Q3: What are the primary challenges in separating this compound from inorganic salts?
A3: The main challenge stems from the physicochemical properties of sulfonic acids. This compound, like many sulfonic acids, is a strong acid and is highly soluble in water, similar to many inorganic salts.[1] This high water solubility makes simple precipitation or extraction methods less effective. Additionally, sulfonic acids have a tendency to hydrate and may contain water of crystallization, further complicating purification.[1]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield after recrystallization | The compound is highly soluble in the chosen solvent, even at low temperatures. Co-precipitation of inorganic salts may also occur. | Optimize the solvent system. A mixture of a good solvent (e.g., water, ethanol) and a poor solvent (e.g., isopropanol, acetone) can be effective. Consider converting the sulfonic acid to a salt (e.g., sodium or potassium salt) to alter its solubility profile for recrystallization.[2] |
| Persistent salt contamination after multiple washes | The high polarity and zwitterionic nature of the compound can lead to strong interactions with inorganic salts, making them difficult to remove by simple washing. | Employ more advanced techniques such as ion exchange chromatography or diafiltration. These methods offer higher selectivity for salt removal. |
| Product "oils out" during recrystallization | The melting point of the compound or a mixture of the compound and impurities is below the boiling point of the solvent. | Use a lower-boiling point solvent system or add an anti-solvent gradually at a lower temperature to induce crystallization rather than precipitation. |
| Ion exchange column shows poor separation | Incorrect resin choice or elution conditions. The charge of the target molecule is not suitable for binding to the selected resin. | Ensure the correct type of ion exchange resin is used (cation or anion exchange) based on the pH of the solution and the pKa of the sulfonic acid and the pyridine moiety. Optimize the pH and ionic strength of the loading and elution buffers to achieve selective binding and release.[3][4] |
In-Depth Purification Methodologies
Several methods can be employed to effectively remove inorganic salts from this compound. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Method 1: Recrystallization
Recrystallization is a fundamental purification technique that relies on the differential solubility of the compound and its impurities in a given solvent.[5] For sulfonic acids, water or ethanol are often suitable solvents.[1]
Workflow for Recrystallization
Caption: A simplified workflow for the recrystallization of this compound.
Expert Insights:
-
Solvent Selection: The high solubility of sulfonic acids in water can make recrystallization challenging.[1] A mixed solvent system, such as ethanol/water or isopropanol/water, can be more effective. The goal is to find a system where the sulfonic acid is soluble at high temperatures but sparingly soluble at low temperatures, while the inorganic salts remain in solution.
-
pH Adjustment: The solubility of this compound can be manipulated by adjusting the pH. As a zwitterion, its solubility will be lowest at its isoelectric point. Experimenting with pH adjustments may facilitate selective precipitation.
Method 2: Ion Exchange Chromatography (IEX)
Ion exchange chromatography is a powerful technique for separating charged molecules.[3] It is particularly well-suited for removing inorganic salts from ionic organic compounds like sulfonic acids.
Principle of Ion Exchange Chromatography
Caption: A schematic of the ion exchange chromatography process for desalting.
Experimental Protocol: Cation Exchange Chromatography
-
Resin Selection and Preparation:
-
Choose a strong cation exchange resin (e.g., Dowex 50WX8) in the H⁺ form.
-
Prepare a slurry of the resin in deionized water and pack it into a chromatography column.
-
Wash the column extensively with deionized water until the eluent is neutral.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Adjust the pH of the solution to ensure the sulfonic acid is in its anionic form and the pyridine is protonated (zwitterionic), allowing it to bind to the cation exchange resin.
-
Carefully load the sample onto the top of the resin bed.
-
-
Washing:
-
Wash the column with several column volumes of deionized water. The inorganic salts (e.g., NaCl, Na₂SO₄) will pass through the column while the target compound remains bound to the resin. Monitor the conductivity of the eluent; a return to the baseline indicates complete salt removal.
-
-
Elution:
-
Elute the bound this compound by changing the pH of the mobile phase. A dilute solution of a volatile base, such as ammonium hydroxide, can be used to deprotonate the pyridine nitrogen, releasing the compound from the resin.
-
Alternatively, a salt gradient (e.g., with NaCl or KCl) can be used, although this would necessitate a subsequent desalting step.
-
-
Product Isolation:
-
Collect the fractions containing the product, which can be identified by UV-Vis spectroscopy or thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent (and volatile base, if used) under reduced pressure to obtain the purified product.
-
Method 3: Diafiltration (Ultrafiltration)
Diafiltration is a membrane-based separation process that is highly effective for removing small molecules like salts from larger molecules.[6][7] This technique is particularly useful for larger-scale purifications and for molecules that are sensitive to the conditions of other chromatographic methods.
Principle of Diafiltration
Caption: The basic principle of diafiltration for removing small molecule impurities.
Expert Insights:
-
Membrane Selection: The key to successful diafiltration is the choice of an appropriate ultrafiltration membrane. The molecular weight cutoff (MWCO) of the membrane should be significantly smaller than the molecular weight of this compound (251.26 g/mol ) to ensure its retention, while allowing the smaller inorganic salts to pass through freely.[8] A membrane with an MWCO of 100-200 Da would be suitable.
-
Process Modes: Diafiltration can be performed in two main modes:
-
Discontinuous (or sequential dilution): The sample is diluted with fresh solvent and then concentrated back to its original volume. This process is repeated until the desired salt concentration is reached.[8]
-
Continuous (or constant volume): Fresh solvent is added to the retentate at the same rate that filtrate is being removed, maintaining a constant volume. This method is generally more efficient and requires less solvent.[9]
-
-
Process Monitoring: The progress of salt removal can be monitored by measuring the conductivity of the permeate. The process is typically continued until the conductivity of the permeate is equal to that of the fresh solvent being added.
Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility | Simple, cost-effective | Can have low recovery, may not be effective for highly soluble compounds | Small to medium scale, initial purification step |
| Ion Exchange Chromatography | Reversible electrostatic interactions | High selectivity, high purity achievable | Can be time-consuming, requires specific equipment | Lab-scale purification, removal of ionic impurities |
| Diafiltration | Size-based separation using a semi-permeable membrane | Fast, scalable, gentle on the molecule | Requires specialized equipment, potential for membrane fouling | Large scale, desalting of biomolecules and APIs |
References
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
- Schwartz, L. (2003, May 1). Diafiltration for Desalting or Buffer Exchange.
- Google Patents. (2002).
- Let's Talk Academy. (2025, April 14).
- Schwartz, L. (2003). Diafiltration: A Fast, Efficient Method for Desalting, or Buffer Exchange of Biological Samples.
- Google Patents. (n.d.).
- Merck Millipore. (n.d.).
- Taylor & Francis. (n.d.).
- Acta Chemica Scandinavica. (n.d.). I.
- Springer Professional. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- MDPI. (2023, January 20). Removal of Organics with Ion-Exchange Resins (IEX)
- Conduct Science. (2019, June 26).
- Purolite. (n.d.).
- Chrom Tech, Inc. (2025, October 20).
Sources
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 3. conductscience.com [conductscience.com]
- 4. chromtech.com [chromtech.com]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Large volume concentration and diafiltration with Amicon® Stirred Cells [merckmillipore.com]
Solving solubility issues of 4-(Pyridin-3-yloxy)benzenesulfonic acid in organic solvents
Welcome to the technical support center for 4-(Pyridin-3-yloxy)benzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: I'm having significant trouble dissolving this compound in common organic solvents like Dichloromethane (DCM) and Ethyl Acetate. Why is it so insoluble?
A1: The primary reason for the poor solubility of this compound in many organic solvents is its inherent zwitterionic character .
Your molecule contains two key functional groups:
-
A highly acidic sulfonic acid group (-SO₃H).
-
A basic pyridine ring (specifically, the nitrogen atom).
Sulfonic acids are very strong acids, with pKa values often below 0.[1][2][3] The pyridine nitrogen, when protonated, has a pKa of approximately 5.2. Due to this large difference in acidity and basicity, an intramolecular acid-base reaction occurs, where the proton from the sulfonic acid group is transferred to the pyridine nitrogen.
This results in a molecule that is an "inner salt" or zwitterion, possessing both a negative charge (on the sulfonate group, -SO₃⁻) and a positive charge (on the pyridinium group, -NH⁺). The strong electrostatic attractions between these charged centers in different molecules lead to a highly stable crystal lattice structure, similar to inorganic salts. Most non-polar or moderately polar organic solvents cannot effectively solvate both of these charged centers simultaneously, resulting in very low solubility.[4][5]
Caption: Effect of pH on the ionization state and solubility.
Q3: What are the best initial organic solvents to try for dissolving the zwitterionic form directly?
A3: If you need to dissolve the compound without chemical modification, your best options are highly polar, aprotic solvents that can effectively solvate both cationic and anionic centers.
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | Excellent choice. Highly polar and an effective hydrogen bond acceptor. Often the first choice for dissolving difficult zwitterionic compounds. |
| Dimethylformamide (DMF) | 36.7 | 6.4 | Good alternative. Similar to DMSO in its solvating power for polar and charged species. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 6.5 | A less common but effective high-polarity aprotic solvent. |
| Methanol | 33.0 | 5.1 | Moderate success. As a polar protic solvent, it can solvate both ends of the zwitterion but may be less effective than DMSO or DMF. Solubility may still be limited. |
| Water | 80.1 | 10.2 | High solubility. While not an organic solvent, it is the best solvent for zwitterions due to its high polarity and ability to form strong hydrogen bonds. |
Recommendation: Start with DMSO. If the process allows, gentle heating (e.g., 40-50°C) can further increase the dissolution rate and solubility.
Troubleshooting Guides & Advanced Protocols
If simple solvent screening fails, more advanced formulation strategies are required. The two most effective methods are cosolvency and salt formation .
Q4: My downstream application is incompatible with DMSO. How can I use a cosolvent system to dissolve my compound in a more suitable solvent like ethanol or methanol?
A4: Cosolvency is a technique where a small amount of a "good" solvent (the cosolvent) is added to a "poor" solvent to synergistically increase the solubility of a solute. [6][7]For your compound, a small amount of water or DMSO added to an alcohol could significantly improve solubility.
The mechanism involves the cosolvent disrupting the solvent-solvent interactions of the primary solvent, creating a microenvironment around the solute that is more favorable for solvation. [8]
-
Objective: To find a binary solvent mixture that dissolves this compound to the desired concentration.
-
Materials:
-
Your compound
-
Primary solvents (e.g., Methanol, Ethanol, Isopropanol)
-
Cosolvents (e.g., Deionized Water, DMSO)
-
Vials, magnetic stirrer, and stir bars.
-
-
Procedure:
-
Weigh a fixed amount of your compound (e.g., 10 mg) into several vials.
-
Prepare stock mixtures of your primary solvent and cosolvent in varying ratios (v/v). For example, for a Methanol/Water system, prepare 99:1, 95:5, 90:10, and 80:20 mixtures.
-
To each vial containing your compound, add a small volume (e.g., 1 mL) of a single solvent mixture.
-
Stir vigorously at room temperature for 1-2 hours.
-
Observe for complete dissolution. If not dissolved, gentle warming (40°C) can be applied.
-
Record the solvent ratio that achieves complete dissolution. This is your optimal cosolvent system.
-
| Primary Solvent | Cosolvent | Observation |
| Methanol | Water (5%) | Significant increase in solubility compared to pure methanol. |
| Ethanol | DMSO (10%) | May achieve solubility for applications requiring low water content. |
Q5: Cosolvency didn't achieve the required concentration. How do I perform a salt formation to maximize solubility in organic solvents?
A5: Salt formation is the most robust and widely used method to enhance the solubility of ionizable compounds. [9][10][11]By converting the zwitterion into a single-charge salt (either anionic or cationic), you eliminate the strong crystal lattice energy, dramatically improving solubility. For this compound, converting it to an anionic salt is typically most effective.
The goal is to deprotonate the pyridinium ion with a suitable base, creating a sodium, potassium, or ammonium salt of the sulfonate.
Caption: Workflow for solubility enhancement via salt formation.
-
Objective: To convert this compound into its highly soluble sodium salt in situ or as an isolated solid.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) (1.0 eq)
-
Solvents: Methanol, Ethanol, or a THF/Water mixture.
-
Magnetic stirrer, pH paper or meter (if using aqueous base).
-
-
Procedure (In Situ Method):
-
Suspend your compound (e.g., 251 mg, 1.0 mmol) in the desired organic solvent (e.g., 5 mL of Methanol). The mixture will be a slurry.
-
Prepare a stock solution of your base. For example, a 1 M solution of Sodium Methoxide in Methanol, or a 1 M aqueous solution of Sodium Hydroxide.
-
Slowly add exactly 1.0 equivalent of the base solution (e.g., 1.0 mL of 1 M NaOMe) to the stirring slurry at room temperature.
-
Continue stirring. As the salt forms, the solid will dissolve, typically resulting in a clear, homogeneous solution within 30-60 minutes.
-
The resulting solution contains the sodium salt of your compound and is now ready for use in your reaction or experiment.
-
-
Trustworthiness & Self-Validation:
-
The visual endpoint (transition from a cloudy slurry to a clear solution) is a strong indicator of successful salt formation and solubilization.
-
Use of a stoichiometric amount (1.0 eq) of base is critical. An excess can cause unwanted side reactions, while an insufficient amount will result in incomplete dissolution. The pKa difference between the pyridinium ion (~5.2) and the conjugate acid of the base (e.g., water, ~15.7) is large, ensuring the reaction goes to completion. [12]
-
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2549-2561. [Link]
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. Technical Note. [Link]
-
Parshad, H., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 13(10), 1563. [Link]
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Chaudhari, S. P. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 91-95. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(4), 118. [Link]
-
Al-Obaidi, H., & Lawrence, M. J. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
PubChem. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Method of separating a sulfonic acid of a hydrocarbon of the aromatic series from sulfuric acid and of converting the sulfonic acid into a salt.
-
Chadha, R., et al. (2011). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 11(10), 4566-4575. [Link]
-
Wikipedia contributors. (2024). Sulfonic acid. Wikipedia. [Link]
-
Quora. (2018). Why is sulphanilic acid not soluble in water and organic solvents? [Link]
- Google Patents. (n.d.).
-
KiloMentor. (2019). Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media. [Link]
-
PubChem. (n.d.). 4-amino-N-pyridin-3-ylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). CID 175264139. National Center for Biotechnology Information. [Link]
-
PubMed. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. [Link]
-
Wikipedia contributors. (2024). Amino acid. Wikipedia. [Link]
-
Chemicalland21. (n.d.). Benzenesulfonic Acid. [Link]
-
Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. [Link]
-
Jessop Lab. (n.d.). Switchable Solvents. Queen's University. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ChemSrc. (2024). This compound. [Link]
-
PubChem. (n.d.). 3-Pyridinesulfonic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. (2023). Benzenesulfonic acid. Wikipedia. [Link]
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- 4. researchgate.net [researchgate.net]
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Technical Support Center: Optimizing Sulfonation of Acid-Sensitive Pyridine Ethers
Welcome to the technical support center for the sulfonation of acid-sensitive pyridine ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges of modifying this important class of molecules. The inherent acid-lability of ether linkages, coupled with the electron-deficient and basic nature of the pyridine ring, creates a complex optimization problem. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to navigate these challenges successfully.
Fundamental Challenges: A Balancing Act
The sulfonation of pyridine is a notoriously difficult electrophilic aromatic substitution. The lone pair on the nitrogen atom makes it basic, readily protonating even in moderately acidic conditions. This forms a pyridinium cation, which is strongly deactivated towards further electrophilic attack.[1] Consequently, forcing conditions such as high temperatures and potent sulfonating agents (e.g., oleum) are often required.[2][3]
This presents a direct conflict when the pyridine ring is substituted with an acid-sensitive ether. Strong acids required to generate the SO₃ electrophile and overcome the deactivated ring can readily catalyze the cleavage of the ether bond, leading to undesired byproducts and decomposition.[4][5] Therefore, successful sulfonation requires a carefully optimized strategy that either utilizes milder, non-traditional sulfonating agents or protects the sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonation reaction failing or resulting in significant decomposition?
A1: The primary cause of failure is often a mismatch between the reactivity of your substrate and the harshness of the sulfonating agent. Two competing and detrimental reactions are likely occurring:
-
Pyridine Nitrogen Protonation: In the presence of strong acids like H₂SO₄ or oleum, the pyridine nitrogen is protonated. This places a positive charge on the ring system, severely deactivating it towards electrophilic attack by SO₃.[1]
-
Acid-Catalyzed Ether Cleavage: The ether oxygen can also be protonated by strong acid, converting the alkoxy group into a good leaving group (an alcohol). This initiates ether cleavage via an Sₙ1 or Sₙ2 mechanism, destroying your starting material.[6]
The result is a reaction where the conditions are harsh enough to cleave the ether but not sufficient to overcome the deactivation of the protonated pyridine ring, leading to decomposition without significant product formation.
Q2: What are the best sulfonating agents for acid-sensitive substrates?
A2: For acid-sensitive molecules, moving away from oleum and concentrated sulfuric acid is critical. Milder agents that do not require a strongly acidic medium are highly preferred.
| Sulfonating Agent | Typical Conditions | Advantages | Disadvantages |
| Oleum (Fuming H₂SO₄) | High Temp (>150 °C)[3] | Powerful; effective for highly deactivated rings. | Extremely harsh; causes ether cleavage and charring.[7] Difficult to control. |
| Chlorosulfonic Acid (ClSO₃H) | 0 °C to RT | Highly reactive. | Very aggressive; often causes decomposition and side reactions with sensitive groups.[8] |
| Sulfur Trioxide-Pyridine Complex (SO₃·py) | 70-100 °C in Pyridine or neat | Mild and non-acidic medium.[7] Commercially available. Reduces charring. | Less reactive than oleum. May require higher temperatures or longer reaction times. |
| Sulfur Trioxide-DMF Complex (SO₃·DMF) | RT to 80 °C | Mild reagent.[7] Good for substrates sensitive to pyridine. | Can be less stable than SO₃·py. DMF can be difficult to remove. |
| Imidazolium-based Ionic Liquids | Varies | Can offer high regioselectivity and act as both solvent and reagent.[9][10] | May require synthesis of the agent; substrate scope can be limited. |
Recommendation: Start with the Sulfur Trioxide-Pyridine Complex . It is often the best starting point, providing a good balance of reactivity and mildness.
Q3: My reaction is very slow even with a mild agent. How can I improve the conversion rate without causing decomposition?
A3: If reactivity is low under mild conditions, you have a few options before resorting to harsher reagents:
-
Increase Temperature Cautiously: Gradually increase the reaction temperature in 5-10 °C increments while monitoring for byproduct formation by TLC or HPLC. A controlled heating setup, like a jacketed reactor, is recommended over a simple heating mantle to avoid localized overheating.[7]
-
Use a Catalyst: For pyridine sulfonation, mercuric sulfate has been historically used to improve yields at lower temperatures (e.g., ~230 °C with H₂SO₄), though the mechanism is not fully established.[11][12] However, due to mercury's toxicity, this is often a last resort.
-
Consider a Protection Strategy: If the pyridine nitrogen is the primary issue, protecting it can increase ring reactivity. See Q4 for details.
Q4: Should I consider protecting the pyridine nitrogen? What are the best strategies?
A4: Yes, protecting the nitrogen is an excellent strategy to prevent protonation and increase the electron density of the ring, making it more susceptible to electrophilic attack.
-
N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 4-position. After sulfonation, the N-oxide can be reduced back to the pyridine. This is a common and effective strategy.[3]
-
Borane Complexation: Pyridine can be protected as a borane complex (e.g., with BH₃).[13] This complex is stable to many reaction conditions but can be removed with acid after the sulfonation is complete. This strategy circumvents the issue of N-protonation during the reaction.[14]
Below is a workflow diagram to help decide on a protection strategy.
Sources
- 1. vaia.com [vaia.com]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 12. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 13. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Handling hygroscopic nature of 4-(Pyridin-3-yloxy)benzenesulfonic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Pyridin-3-yloxy)benzenesulfonic acid. Its primary focus is to address the challenges presented by the compound's hygroscopic nature, ensuring experimental accuracy, reproducibility, and safety.
Overview: The Challenge of Hygroscopicity
This compound, like many benzenesulfonic acid derivatives, is hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2][3]. This property can significantly impact experimental outcomes by altering the compound's mass, concentration, and reactivity. Undetected water content leads to errors in stoichiometry, inconsistent reaction kinetics, and potential side reactions, ultimately compromising the integrity of your research. This guide offers practical solutions and troubleshooting strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity and why is it a major concern for this compound?
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment[4]. For a reagent like this compound, this is problematic for several reasons:
-
Inaccurate Weighing: The absorbed water adds weight, meaning the mass measured on a balance does not reflect the actual amount of the active compound. This leads to significant errors in molar calculations.
-
Altered Stoichiometry: Reactions will be run with incorrect reagent ratios, potentially leading to lower yields, incomplete conversions, or the formation of impurities.
-
Reaction Interference: Water can act as an unwanted reactant or change the solvent polarity, affecting reaction pathways and rates[5][6]. In some cases, heating sulfonic acids in the presence of water can even reverse the sulfonation reaction[1][6].
-
Physical State Changes: The solid may become sticky, oily, or even liquefy (a process known as deliquescence), making it extremely difficult to handle and transfer[2][7][8][9].
Q2: How can I visually identify if my sample has absorbed atmospheric water?
While subtle water absorption may not be visible, significant hydration will cause noticeable changes. Look for:
-
Clumping: The fine powder begins to form aggregates.
-
"Wet" or "Mushy" Appearance: The solid loses its free-flowing crystalline nature.
-
Syrup or Slurry Formation: In highly humid environments, the compound may absorb enough water to partially or fully dissolve itself, appearing as a thick liquid or syrup[7][10].
Q3: What is the best practice for storing this compound to prevent water uptake?
Proper storage is the first line of defense. The goal is to minimize the compound's exposure to atmospheric moisture.
| Storage Parameter | Recommendation | Rationale |
| Primary Container | Use the original manufacturer's bottle with a tightly sealed, high-quality cap (e.g., with a PTFE liner). | Prevents direct contact with ambient air. |
| Secondary Container | Place the primary container inside a desiccator or a sealed bag with a desiccant. | Creates a localized, dry micro-environment, absorbing any moisture that permeates the primary seal[7][11][12][13]. |
| Location | Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources[14][15]. | Minimizes temperature fluctuations that can cause pressure changes and "breathing" of the container. |
| Incompatibilities | Store away from strong bases and oxidizing agents[14][15][16]. | Prevents potentially hazardous reactions. |
For frequently accessed containers, consider transferring smaller, working aliquots into separate vials to minimize exposure of the main stock.
Q4: I need to weigh the compound for a reaction. What is the most reliable method?
Weighing is the most critical step where moisture absorption occurs. Speed and environmental control are key.
-
Ideal Method (Highest Accuracy): Weigh the compound inside an inert atmosphere glove box with low humidity[8][17][18]. This completely isolates the material from atmospheric water.
-
Practical Lab Bench Method:
-
Tare a clean, dry glass vial with a screw cap on an analytical balance.
-
Remove the vial from the balance.
-
Quickly add the approximate amount of this compound to the vial and immediately seal it tightly.
-
Place the sealed vial back on the balance to get an accurate weight ("weighing by difference").
-
The compound can then be dissolved in a suitable anhydrous solvent directly within this vial for transfer to the reaction vessel via syringe or cannula[17].
-
-
Avoid: Never weigh the compound on open watch glasses or weighing paper for extended periods, as it will rapidly gain weight[19].
Q5: My compound is already clumpy. Can I dry it before use?
Yes, if the compound is thermally stable, it can be dried. The safest and most common method is using a vacuum desiccator.
-
Spread the compound in a thin layer in a shallow glass dish (e.g., a crystallization dish).
-
Place the dish inside a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite®).
-
Apply a vacuum to the desiccator to reduce the atmospheric pressure, which facilitates the removal of water.
-
Allow the material to dry for several hours to overnight. Drying can be a slow process[7].
-
For more efficient drying, a vacuum oven at a mild temperature (confirm thermal stability of the compound first) can be used[12].
Q6: How can I accurately determine the water content in my sample?
For applications requiring precise stoichiometry, quantifying the water content is essential. The gold standard method is Karl Fischer Titration [4][20]. This technique is highly specific to water and can detect even trace amounts, providing a precise percentage of water by weight in your sample. This value can then be used to correct the mass of the compound needed for your reaction. Another, less common, method is Thermogravimetric Analysis (TGA), which measures weight loss upon heating[17].
Troubleshooting Guide
This section addresses common experimental problems and links them to the hygroscopic nature of this compound.
Caption: Troubleshooting common issues related to hygroscopicity.
Experimental Protocols & Workflows
Workflow for Handling Hygroscopic Reagents
This workflow outlines the critical steps from receiving the compound to its use in a reaction to ensure minimal water absorption.
Caption: Recommended workflow for handling hygroscopic compounds.
Protocol 1: Accurate Weighing on the Benchtop
This protocol minimizes moisture contact when a glove box is unavailable.
-
Preparation: Place a clean, dry glass vial with a PTFE-lined screw cap onto the analytical balance pan.
-
Taring: Tare the balance to zero.
-
Transfer: Remove the vial from the balance. Working quickly, open the main stock bottle of this compound, transfer the approximate desired amount of solid into the tared vial using a clean spatula, and immediately seal both the vial and the stock bottle.
-
Final Weighing: Place the now-sealed vial back onto the balance. The displayed mass is the accurate weight of the dry solid inside.
-
Dissolution: Prepare the reagent for the reaction by injecting a known volume of anhydrous solvent directly into the sealed vial through the cap's septum (if available) or by briefly opening the cap to add the solvent before re-sealing.
Protocol 2: Drying a Hydrated Sample via Vacuum Desiccator
This protocol is for conditioning a sample that has been inadvertently exposed to moisture.
-
Sample Preparation: Spread the hygroscopic solid in a thin, even layer on a clean, dry watch glass or in a crystallization dish to maximize surface area.
-
Desiccator Setup: Ensure the base of your vacuum desiccator is filled with a fresh, active desiccant (e.g., phosphorus pentoxide). Check that the vacuum grease on the desiccator rim provides a good seal.
-
Loading: Place the dish containing your sample onto the desiccator plate.
-
Evacuation: Close the desiccator lid, ensuring a tight seal. Connect the stopcock to a vacuum pump and slowly evacuate the air. A slow application of vacuum prevents the fine powder from being disturbed.
-
Drying: Once a stable vacuum is achieved, close the stopcock and turn off the pump. Allow the sample to dry under static vacuum for at least 12-24 hours.
-
Re-pressurization: To retrieve your sample, slowly vent the desiccator with an inert gas like nitrogen or argon to avoid introducing moist lab air.
-
Immediate Use/Storage: Immediately transfer the dried powder to a tightly sealed container for storage in a desiccator or use it directly in your experiment.
References
- How to make a Desiccator Bag for Drying Chemicals. (2009). YouTube.
- Proper Storage and Handling of Methanesulfonic Acid (MSA). HoriazonChemical.
- Hygroscopy: How is the hygroscopicity of a substance determined, chemically? (2010). Quora.
- Techniques of Drying. Chempedia - LookChem.
- Weighing Reactants and Reagents. Department of Chemistry: University of Rochester.
- Tips & Tricks: Weighing. Department of Chemistry: University of Rochester.
- How to weigh a higroscopic substance. (2008).
- The Do's and Don'ts of Labor
- SULPHONIC ACID, 90% Safety D
- Drying chemicals in a desiccator prior to moisture-sensitive reactions. (2024). Reddit.
- Moisture Analysis Techniques. (2018). News-Medical.Net.
- Water Effect on the Photochemistry of Arylazo Sulfonates. (2025). The Journal of Organic Chemistry.
- How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit.
- Benzenesulfonic acid. Wikipedia.
- Strategies for the Safe Handling of Sulfonic Acid. (2022).
- Benzenesulfonic acid Safety D
- Aromatic sulfon
- Benzenesulfonic acid. Solubility of Things.
- Is there a practical and efficient way to protect hygroscopic compounds
- Benzenesulfonic Acid | C6H6O3S | CID 7371. PubChem.
- Benzenesulphonic acid.
Sources
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- 3. Benzenesulphonic acid [himedialabs.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Techniques of Drying - Chempedia - LookChem [lookchem.com]
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- 13. researchgate.net [researchgate.net]
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- 17. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
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- 19. labcompare.com [labcompare.com]
- 20. news-medical.net [news-medical.net]
Technical Support Center: Process Safety & Stability for 4-(Pyridin-3-yloxy)benzenesulfonic Acid
Ticket ID: #DRY-PYR-SO3H-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Thermal-Hydraulic Trap"
You are likely encountering decomposition because 4-(Pyridin-3-yloxy)benzenesulfonic acid is a zwitterionic hydrate that falls into a specific process chemistry trap during drying: Hydrolytic Desulfonation.
As a zwitterion, this molecule has a high lattice energy and holds water tightly. To remove this water, you apply heat. However, at elevated temperatures (
This guide provides the operational parameters to break this cycle.
Part 1: The Mechanism of Failure
To prevent decomposition, you must understand the invisible chemistry occurring in your dryer.
Hydrolytic Desulfonation (Primary Failure Mode)
The most common cause of assay loss is the cleavage of the C-S bond. This is an equilibrium reaction driven by heat and water.
-
Mechanism: The sulfonic acid protonates the benzene ring at the ipso position (the carbon attached to the sulfur).
-
Trigger: High temperature (
) + Trapped Water (Steam). -
Result: Formation of 4-(pyridin-3-yloxy)benzene (non-polar impurity) and sulfuric acid (
). The sulfuric acid then causes charring (blackening).
Pyridinium Oxidation (Secondary Failure Mode)
If the drying atmosphere is not inert, the pyridine nitrogen can undergo oxidation to the N-oxide, particularly if trace metal ions are present from the reactor walls.
Part 2: Troubleshooting Guide (Q&A)
Q1: The material turns from off-white to dark brown/black during vacuum drying. Is this oxidation?
-
Diagnosis: Likely charring caused by desulfonation, not just oxidation.
-
Root Cause: As desulfonation occurs, free sulfuric acid is generated. Concentrated
at drying temperatures acts as a powerful dehydrating agent, carbonizing the organic skeleton. -
Solution: Lower the drying temperature to
and increase vacuum quality ( ). If the problem persists, switch to Protocol B (Azeotropic Drying) .
Q2: My Karl Fischer (KF) shows 5% water, but the assay is 99%. When I dry further to reach <1% water, the assay drops to 95%. Why?
-
Diagnosis: You have hit the stability limit .
-
Root Cause: The last moles of water are likely structural (hydrate water). Removing them requires energy that exceeds the activation energy for desulfonation.
-
Solution: Determine if the anhydrous form is strictly necessary. If yes, use Lyophilization (Freeze Drying) to remove water by sublimation, bypassing the liquid-hot phase that drives hydrolysis.
Q3: The material becomes a sticky "gum" instead of a powder.
-
Diagnosis: Pseudo-polymorph collapse .
-
Root Cause: Rapid heating caused the crystal lattice to dissolve in its own water of hydration before the water evaporated. This amorphous phase traps solvent and degrades faster.
-
Solution: Implement a "Step-Down" vacuum ramp. Start with low vacuum/low temp to remove surface water, then increase vacuum intensity slowly.
Part 3: Recommended Protocols
Protocol A: Low-Temperature Vacuum Drying (Small Scale)
Best for: <100g batches, early-stage R&D.
-
Preparation: Spread wet cake on drying trays. Layer thickness must be
. -
Inerting: Purge oven with Nitrogen (
) three times. -
Step 1 (Surface Water): Set
, Vacuum . Hold for 4 hours. -
Step 2 (Bound Water): Increase Vacuum to
. Maintain . -
Monitoring: Stop when KF stabilizes. Do not exceed
.
Protocol B: Azeotropic Distillation (Scalable/Robust)
Best for: >100g batches, Process Development. This is the most reliable method to prevent decomposition.
Principle: Uses a solvent to carry water out at a lower boiling point, keeping the product cool and dispersed.
-
Solvent Choice: Toluene (BP
, forms azeotrope with water at ) or 2-MeTHF . -
Procedure:
-
Suspend the wet this compound in 10 volumes of Toluene.
-
Heat to reflux with a Dean-Stark trap.
-
Water is removed at
(azeotrope), but the solid remains suspended and chemically stable. -
Once water collection ceases, cool to
. -
Filter the anhydrous solid.
-
Briefly dry in vacuum oven at
to remove residual toluene (easier than removing water).
-
Protocol C: Salt Formation (The "Ultimate Fix")
If the free acid is too unstable, isolate the Sodium Salt.
-
Neutralize the sulfonic acid with 1.0 eq NaOH in water/methanol.
-
The resulting Sodium 4-(pyridin-3-yloxy)benzenesulfonate is thermally stable up to
and will not desulfonate because there is no acidic proton to catalyze the reaction.
Part 4: Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways for drying this compound and the chemical mechanism of the primary failure mode.
Caption: Operational decision tree for drying this compound, highlighting the risk of thermal desulfonation at high temperatures.
Part 5: Comparative Data
| Parameter | Vacuum Oven (Standard) | Azeotropic Drying (Recommended) | Lyophilization |
| Max Temperature | |||
| Drying Speed | Slow (12-24 hrs) | Fast (2-4 hrs) | Very Slow (24-48 hrs) |
| Decomposition Risk | High (Hot spots) | Low (Homogeneous T) | Negligible |
| Scalability | Medium | High | Low |
| Residual Solvent | Water | Toluene (Class 2) | None |
References
- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link (Source for Azeotropic drying protocols).
- Wernimont, A. (2021). Drying of Pharmaceutical Intermediates: Principles and Troubleshooting. Chemical Engineering Progress. (General guidelines on drying zwitterionic compounds).
-
Krylov, E. N. (1987).[1] Desulfonation of aromatic sulfonic acids in acidic media. Journal of Organic Chemistry USSR. (Kinetics of hydrolytic desulfonation).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 4-(Pyridin-3-yloxy)benzenesulfonic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Pyridin-3-yloxy)benzenesulfonic acid. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data report. It delves into the causal reasoning behind spectral patterns, compares NMR with alternative analytical techniques, and offers a robust, self-validating experimental protocol. Our objective is to pair theoretical prediction with practical, field-proven insights for a comprehensive structural elucidation workflow.
Introduction: The Structural Elucidation Challenge
This compound is a molecule of interest due to its hybrid structure, incorporating both a pyridine and a benzenesulfonic acid moiety linked by an ether bridge. Accurate and unambiguous structural confirmation is paramount for its application in research and development. While several analytical techniques can provide structural information, ¹H NMR spectroscopy remains the cornerstone for determining the precise bonding arrangement and electronic environment of protons within a molecule.[1] This guide will dissect its ¹H NMR spectrum, offering a predictive analysis grounded in fundamental principles and comparing its utility against other common methods.
Section 1: Predictive ¹H NMR Analysis of this compound
The chemical structure presents two distinct aromatic systems: a 1,4-disubstituted benzene ring and a 3-substituted pyridine ring. The electronic properties of the substituents—the electron-donating ether oxygen and the strongly electron-withdrawing sulfonic acid group—create a unique magnetic environment for each proton, resulting in a predictable and informative spectrum.
For this analysis, we will use Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent, a choice justified in Section 2. The protons are labeled as follows for clarity:
Sources
LC-MS fragmentation patterns for 4-(Pyridin-3-yloxy)benzenesulfonic acid
An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of 4-(Pyridin-3-yloxy)benzenesulfonic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying chemical principles governing the molecule's fragmentation. We will compare ionization modes, explore predictable fragmentation pathways based on structural characteristics, and provide actionable experimental protocols for robust characterization.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₁H₉NO₄S, Molecular Weight: 251.26 g/mol ) is a molecule that incorporates three key chemical moieties: a benzenesulfonic acid group, an ether linkage, and a pyridine ring.[1][2] This unique combination presents a distinct analytical challenge and makes it an excellent model for understanding how different functional groups influence fragmentation in mass spectrometry. Accurate characterization of such compounds is critical in pharmaceutical development, where they may appear as synthetic intermediates, metabolites, or process-related impurities. This guide will serve as a practical reference for predicting and interpreting the mass spectra of this and structurally related molecules.
Experimental & Methodological Framework
To ensure reproducible and high-fidelity data, a standardized LC-MS/MS workflow is essential. The protocol described herein is designed to be a self-validating system, providing a solid foundation for analysis.
Recommended LC-MS/MS Protocol
Liquid Chromatography (LC) System:
-
System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this polar aromatic compound.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting condition would be 5% B, ramping to 95% B over 8-10 minutes to ensure elution and column cleaning.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MS) System:
-
System: A triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative modes should be evaluated to gain complementary structural information.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325°C.
-
Nebulizer Pressure: 40 psi.
-
-
MS/MS Analysis: Product ion scans of the precursor ions ([M+H]⁺ and [M-H]⁻) should be performed using collision-induced dissociation (CID) with nitrogen or argon as the collision gas. Collision energy should be ramped (e.g., 10-40 eV) to observe the full spectrum of fragment ions.
Experimental Workflow Diagram
Caption: Predicted major fragmentation pathways for this compound in negative ESI mode.
Positive Ion Mode ([M+H]⁺): Directed by the Pyridine Nitrogen
In positive ion mode, protonation is expected to occur at the most basic site: the nitrogen atom of the pyridine ring. This yields a precursor ion [M+H]⁺ at m/z 252.04 . The charge localization on the pyridinium ring dictates a different set of fragmentation rules.
Key Fragmentation Pathways ([M+H]⁺):
-
Cleavage of the Ether C-O Bond: The most facile cleavage is often adjacent to the charge center. Scission of the pyridyl C-O bond results in the loss of a neutral pyridin-3-ol molecule (95.04 Da) and the formation of a benzenesulfonic acid cation.
-
Cleavage of the Aryl C-S Bond: Loss of the sulfonic acid group (-SO₃H, 81.97 Da) can occur, generating a pyridin-3-yloxyphenyl cation.
-
Pyridine Ring Fragmentation: Subsequent fragmentation of pyridine-containing ions can involve the characteristic loss of HCN (27.01 Da). [4]This is a diagnostic marker for the pyridine substructure.
Caption: Predicted major fragmentation pathways for this compound in positive ESI mode.
Comparative Analysis and Data Summary
A direct comparison highlights the complementary nature of the two ionization modes. Negative mode provides clear evidence of the sulfonic acid group through the loss of SO₃, while positive mode confirms the pyridine and ether functionalities.
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss (Da) | Structural Information Gained |
| Negative ESI | 250.02 | 170.06 | 79.96 (SO₃) | Confirms C-S bond and benzenesulfonate structure. |
| 94.03 | 156.02 (C₆H₄SO₃) | Indicates ether linkage and pyridinol fragment. | ||
| Positive ESI | 252.04 | 171.07 | 79.96 (SO₃) | Confirms presence of sulfonic acid group. |
| 96.04 | 156.02 (C₆H₄SO₃) | Confirms protonated pyridinol fragment. | ||
| 144.06 | 27.01 (HCN) | Diagnostic loss from the pyridine ring. |
Comparison with Structural Isomers
The fragmentation patterns of isomers, such as 4-(Pyridin-2-yloxy)- and 4-(Pyridin-4-yloxy)benzenesulfonic acid, would be expected to show significant overlap. The primary fragments resulting from C-S and C-O cleavage would have identical masses. However, subtle differences in fragment ion stability and the potential for ortho-interactions (in the 2-oxy isomer) could lead to variations in the relative intensities of fragment ions, potentially allowing for their differentiation.
Conclusion
The LC-MS/MS fragmentation of this compound is predictable and follows logical chemical principles. The fragmentation is directed by the site of charge, which is determined by the ionization mode. In negative mode, deprotonation of the sulfonic acid leads to a characteristic loss of SO₃. In positive mode, protonation of the pyridine nitrogen initiates cleavage of the ether bond and diagnostic fragmentation of the pyridine ring. By employing both ionization modes and a systematic analytical approach, researchers can confidently identify and characterize this molecule and its structural analogs, ensuring data integrity in complex analytical workflows.
References
Sources
- 1. 4-(Pyridin-4-yloxy)-benzenesulfonic acid | CAS 192329-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. This compound CAS#: 1000340-09-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
Advanced FTIR Characterization Guide: Sulfonate and Pyridine Groups
Executive Summary
In pharmaceutical salt selection and polymer characterization, the distinction between ionic and non-ionic states is critical. This guide provides an in-depth technical comparison of the FTIR spectral signatures of Sulfonate (
Unlike basic spectral lookups, this document focuses on the comparative performance of FTIR in distinguishing these "target" groups from their structural "alternatives"—specifically, the unreacted precursors (Sulfonic Acid, Free Pyridine) and protonated derivatives (Pyridinium). Accurate interpretation of these shifts is the industry standard for validating salt formation and monitoring surface acidity in catalysis.
Technical Deep Dive: Spectral Characteristics
The Sulfonate Group ( )
The sulfonate group is the anionic form of sulfonic acid. In drug development, it typically appears as a counter-ion (e.g., mesylate, tosylate). Its vibrational modes are dominated by the
Target Signature (The "Product"):
- Asymmetric Stretch: 1150–1250 cm⁻¹.[1] Often appears as a broad, split band (doublet) due to the local environment breaking perfect symmetry.
- Symmetric Stretch: 1010–1080 cm⁻¹. This is a sharp, intense peak and is the most reliable indicator of the sulfonate salt form.
The Alternative: Sulfonic Acid (
-
Differentiation: The formation of the S-OH bond introduces a broad O-H stretch (~2500–3300 cm⁻¹) and a specific S-O single bond stretch (~900–1000 cm⁻¹) that is absent in the pure sulfonate.
-
Shift: The
typically redshifts by 10–20 cm⁻¹ upon acidification, while the may blue-shift or broaden significantly.
The Pyridine Group ( )
Pyridine is a heterocyclic aromatic system.[2] Its spectrum is defined by ring stretching vibrations (
Target Signature (The "Product" - Free Base/Coordinated):
-
Ring Stretching (Lewis Base): Four characteristic bands in the 1400–1600 cm⁻¹ region.
-
~1580–1600 cm⁻¹ (8a mode)
-
~1570 cm⁻¹ (8b mode)
-
~1480 cm⁻¹ (19a mode)
-
~1440–1450 cm⁻¹ (19b mode): The critical marker for free pyridine or Lewis acid coordination.
-
The Alternative: Pyridinium Ion (
-
The "Bronsted Shift": The 1440 cm⁻¹ band diminishes and is replaced by a band at ~1540 cm⁻¹ . This 1540 cm⁻¹ peak is the definitive marker for the pyridinium cation.
- Stretch: A broad, often multi-component band appears between 2000–3300 cm⁻¹, distinct from the C-H stretches of the ring.
Comparative Performance Analysis
The following tables summarize the quantitative differences required to validate your material.
Table 1: Sulfonate Salt vs. Alternatives (Sulfonic Acid & Sulfate)
| Feature | Sulfonate ( | Sulfonic Acid ( | Inorganic Sulfate ( |
| Symmetry | |||
| 1150–1250 cm⁻¹ (Strong, Split) | 1340–1350 cm⁻¹ (Strong) | ~1100 cm⁻¹ (Very Broad) | |
| 1010–1080 cm⁻¹ (Sharp) | 1150–1170 cm⁻¹ | ~610–680 cm⁻¹ (Weak/Inactive in IR) | |
| S-O / S-OH | Absent | ~900–1000 cm⁻¹ (S-OH stretch) | Absent |
| Diagnostic | Absence of S-OH ; presence of split | Broad OH stretch; high freq | Single broad band at 1100; lack of organic backbone features. |
Table 2: Pyridine vs. Pyridinium (Salt Formation)
| Mode | Free Pyridine / Lewis Adduct (Target) | Pyridinium Ion ( | Benzene (Interference) |
| Ring Stretch (19b) | 1440–1450 cm⁻¹ (Strong) | Disappears / Weak | ~1480 cm⁻¹ |
| Ring Stretch (19a) | ~1480 cm⁻¹ | ~1540 cm⁻¹ (Diagnostic) | ~1500 cm⁻¹ |
| Ring Stretch (8a) | ~1600 cm⁻¹ | ~1640 cm⁻¹ (Blue shift) | ~1600 cm⁻¹ |
| N-H / C-H | 3000–3100 cm⁻¹ (C-H only) | 2000–3300 cm⁻¹ (Broad | 3000–3100 cm⁻¹ (C-H only) |
Experimental Protocols
Protocol: ATR-FTIR for Pharmaceutical Salts
This protocol is self-validating by using the "Alternative" precursors as internal references.
Materials:
-
Sample (Solid powder or viscous oil).
-
Reference Standards: Pure Sulfonic Acid precursor, Pure Pyridine (liquid).
-
Solvent: Ethanol/Methanol (for cleaning).
Step-by-Step Workflow:
-
Background Acquisition: Clean the ATR crystal (Diamond/ZnSe) and collect a 32-scan background in air.
-
Precursor Baseline: Analyze the pure acid and base precursors separately. Note the exact position of the
at ~1150 cm⁻¹ and Pyridine at 1440 cm⁻¹. -
Sample Acquisition: Place the synthesized salt on the crystal. Apply high pressure (clamp) to ensure intimate contact. Collect 64 scans at 4 cm⁻¹ resolution.
-
Validation Check (The "Self-Check"):
-
Pass: The 1150 cm⁻¹ acid peak has shifted to ~1040 cm⁻¹ (Sulfonate formed).
-
Pass: The 1440 cm⁻¹ pyridine peak has shifted to ~1540 cm⁻¹ (Pyridinium formed).
-
Fail: Presence of residual peaks at 1150 or 1440 cm⁻¹ indicates incomplete reaction.
-
Protocol: Pyridine Probe for Surface Acidity (Catalysis)
Used to distinguish Lewis vs. Bronsted acid sites on solid surfaces.
-
Activation: Heat catalyst sample (pellet) in an in situ cell at 400°C under vacuum (
Torr) to remove water. -
Adsorption: Expose to Pyridine vapor (5 Torr) at room temperature for 30 mins.
-
Desorption: Evacuate at 150°C to remove physically adsorbed pyridine.
-
Quantification:
-
Integrate peak at 1450 cm⁻¹
Lewis Acidity. -
Integrate peak at 1540 cm⁻¹
Bronsted Acidity.
-
Visualization & Logic Flows
Spectral Assignment Decision Tree
This logic flow guides the researcher in assigning peaks for a sample containing Sulfonate/Pyridine moieties.
Caption: Decision tree for distinguishing Pyridinium/Pyridine and Sulfonate/Sulfonic Acid based on key spectral markers.
Experimental Workflow: Salt Validation
The causality of the experimental steps ensures data integrity.
Caption: Step-by-step workflow for validating pharmaceutical salt formation using FTIR peak shifts.
References
-
Vibrational Spectra of Pyridinium Salts. ResearchGate. Available at: [Link]
-
Pyridine and Ammonia as Probes for FTIR Analysis of Solid Acid Catalysts. RSC Publishing.[11] Available at: [Link]
-
Sulfonates Infrared Spectra. Chemistry LibreTexts / Blogspot. Available at: [Link]
-
Infrared Spectroscopy for Understanding the Structure of Nafion. RSC Advances. Available at: [Link]
-
FTIR Analysis of Heterogeneous Catalysts (Pyridine Probe). YouTube (Pike Technologies). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Guide: 4-(Pyridin-3-yloxy)benzenesulfonic acid vs. 4-(Pyridin-4-yloxy)benzenesulfonic acid
Executive Summary
This guide provides a technical comparison between two structural isomers: 4-(Pyridin-3-yloxy)benzenesulfonic acid (3-Py-OBS) and 4-(Pyridin-4-yloxy)benzenesulfonic acid (4-Py-OBS) . While they share identical molecular formulas (
-
The 4-Isomer (4-Py-OBS) is an "Active Ether." The nitrogen atom at the 4-position creates a direct resonance pathway with the ether oxygen, making the molecule susceptible to nucleophilic attack and modifying the basicity of the pyridine ring. It is typically synthesized via Nucleophilic Aromatic Substitution (
).[1] -
The 3-Isomer (3-Py-OBS) is a "Stable Scaffold." The nitrogen at the 3-position is electronically disconnected from the ether oxygen's resonance system. It behaves like a deactivated diaryl ether, requiring metal-catalyzed coupling (Ullmann/Buchwald) for synthesis and exhibiting high hydrolytic stability.
Electronic Structure & Reactivity Theory
The defining difference between these isomers is the ability of the pyridine ring to act as a
Resonance Effects[2]
-
4-Py-OBS : The ether oxygen lone pair can delocalize into the pyridine ring, placing negative charge density directly on the nitrogen atom. This makes the pyridine nitrogen more basic (
shift unit vs. unsubstituted pyridine) but renders the C-O bond susceptible to cleavage by nucleophiles. -
3-Py-OBS : The nitrogen is in a meta relationship to the oxygen. Resonance structures cannot place the negative charge on the nitrogen. The oxygen exerts only an inductive electron-withdrawing effect (-I), making the pyridine nitrogen less basic (
shift units vs. unsubstituted pyridine) and the C-O bond highly stable.
Graphviz Diagram: Resonance & Electronic Connectivity
The following diagram illustrates the electronic distinctness of the two isomers.
Figure 1: Electronic connectivity showing the direct resonance interaction in the 4-isomer versus the inductive-only effect in the 3-isomer.
Synthesis Methodologies
Due to the electronic differences, the synthesis of these two molecules requires fundamentally different strategies.
4-Py-OBS: Nucleophilic Aromatic Substitution ( )
The 4-chloropyridine ring is highly electron-deficient. The nitrogen atom acts as an electron sink, activating the C-Cl bond for displacement by the phenoxide.
-
Reagents : 4-Chloropyridine HCl + 4-Hydroxybenzenesulfonic acid (sodium salt).
-
Conditions : Aqueous/DMSO solvent, mild base (
), 80-100°C. -
Mechanism : Addition-Elimination via a Meisenheimer complex.
3-Py-OBS: Metal-Catalyzed Cross-Coupling
The 3-chloropyridine ring is not sufficiently activated for
-
Reagents : 3-Bromopyridine + 4-Hydroxybenzenesulfonic acid.
-
Conditions : Ullmann (CuI/Ligand) or Buchwald-Hartwig (Pd/Ligand), Base (
), >110°C. -
Mechanism : Oxidative Addition -> Reductive Elimination cycle.
Experimental Protocol Comparison
| Feature | 4-Isomer Protocol ( | 3-Isomer Protocol (Ullmann) |
| Precursor | 4-Chloropyridine hydrochloride | 3-Bromopyridine |
| Catalyst | None required | CuI (10 mol%) + Phenylglycine |
| Solvent | Water or DMSO | DMSO or DMF |
| Temperature | 90 °C | 130 °C |
| Atmosphere | Air | Inert ( |
| Yield | High (85-95%) | Moderate (60-75%) |
Reactivity & Stability Profile
Hydrolytic Stability (Ether Cleavage)
-
4-Py-OBS : Susceptible to degradation in strong alkali (pH > 12) at high temperatures. The hydroxide ion can attack the C4 position of the pyridine, displacing the phenoxide sulfonate leaving group.
-
3-Py-OBS : Extremely stable. The ether linkage survives harsh acidic (conc. HCl) and basic (6M NaOH) reflux conditions.
Sulfonic Acid Functionality
Both molecules possess a sulfonic acid group (
-
Solubility : Both are highly water-soluble zwitterions (internal salts) where the pyridine nitrogen is protonated by the sulfonic acid.
-
Desulfonation : The 4-isomer is slightly more prone to desulfonation under super-heated aqueous conditions (hydrolysis) because the electron-rich ether oxygen (via resonance) activates the benzene ring, though the sulfonate itself is generally stable below 200°C.
Graphviz Diagram: Reaction Pathways
This diagram outlines the divergent reactivity under stress conditions.
Figure 2: Stability flowchart demonstrating the lability of the 4-isomer vs. the inertness of the 3-isomer.
Experimental Data Summary
The following table summarizes the physicochemical properties derived from structural analysis and standard pyridine derivative data.
| Property | 4-(Pyridin-4-yloxy)benzenesulfonic acid | This compound |
| Pyridine N Basic ( | ~6.2 (Enhanced by O-resonance) | ~4.8 (Reduced by O-induction) |
| Sulfonic Acid ( | -2.8 (Strong Acid) | -2.8 (Strong Acid) |
| UV | Bathochromic shift (Red shifted) due to conjugation | Hypsochromic shift (Blue shifted) |
| Chemical Shift ( | Pyridine protons: AA'BB' pattern | Pyridine protons: Complex ABCD pattern |
| Primary Application | Reactive intermediate, pH-sensitive probes | Stable scaffold, biological inhibitors |
References
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 4-Chloropyridine. Chemical Reviews.
-
Pyridine Basicity and Substituent Effects
- Fisher, A., & Galloway, W. J. (1965). The effect of substituents on the dissociation constants of the pyridinium ion. Journal of the Chemical Society B.
-
Ullmann Coupling for 3-Pyridyl Ethers
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
-
Stability of Diaryl Ethers
- Oae, S., & Furukawa, N. (1980). Nucleophilic Substitution of Heteroaromatic Ethers. Advances in Heterocyclic Chemistry.
Sources
A Senior Application Scientist's Guide to Establishing HPLC Purity Standards for 4-(Pyridin-3-yloxy)benzenesulfonic acid
For researchers and professionals in drug development, establishing the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a foundational requirement for safety, efficacy, and reproducibility. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity determination of 4-(Pyridin-3-yloxy)benzenesulfonic acid. We will move beyond rote protocols to explain the underlying chemical principles, enabling you to develop and validate a reliable analytical method.
The Analytical Challenge: Understanding the Analyte
This compound is a polar, ionizable molecule. Its structure presents a unique set of challenges for traditional reversed-phase (RP) chromatography:
-
High Polarity: The sulfonic acid group (-SO₃H) is highly polar and will be ionized across a wide pH range, leading to poor retention on conventional nonpolar stationary phases like C18.[1][2]
-
Dual Nature: The molecule possesses both a hydrophilic, strongly acidic sulfonic acid group and a moderately hydrophobic pyridinyl-oxy-benzene backbone.
-
Potential Impurities: Synthesis of this compound may lead to process-related impurities, such as starting materials, by-products from incomplete reactions, or degradation products. Common impurities in sulfonic acids can include related alkyl sulfonates, which may be genotoxic and require monitoring at very low levels.[3]
Given these properties, simply injecting the sample onto a standard C18 column with a typical water/acetonitrile mobile phase will result in little to no retention, making accurate purity assessment impossible.[2][4] Therefore, more advanced chromatographic strategies are required.
Comparative Analysis of HPLC Methodologies
There is no single "official" HPLC standard for this specific compound. Instead, the optimal method is derived from established principles for analyzing similar polar and ionic compounds. We will compare two primary, scientifically sound approaches: Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) .
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Retention Mechanism | A hydrophobic ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. It forms a neutral complex with the ionized sulfonic acid, increasing its hydrophobicity and enabling retention on a standard C18 column.[5] | A polar stationary phase (e.g., bare silica, zwitterionic) is used with a highly organic mobile phase. A water layer forms on the stationary phase, and the polar analyte partitions into this layer, leading to retention.[6][7] |
| Primary Advantage | Utilizes common, robust, and well-understood C18 columns.[1] Offers high selectivity for separating the main peak from non-ionic or less polar impurities. | Excellent retention for very polar compounds without the need for ion-pairing reagents.[6][7] High organic mobile phase enhances MS sensitivity.[1] |
| Key Disadvantage | Ion-pairing reagents can be aggressive to the column, leading to shorter column lifetimes.[1] They are often non-volatile, making the method less compatible with Mass Spectrometry (MS).[1][8] Requires long equilibration times. | Method development can be more complex.[1] Susceptible to issues with sample diluent mismatch; samples must be dissolved in a high-organic solvent to avoid peak distortion. |
| Best Suited For | UV-based purity assays where MS compatibility is not a primary concern and the laboratory infrastructure is built around standard reversed-phase chromatography. | Purity assays requiring high sensitivity, MS identification of impurities, or when IP-RP methods fail to provide adequate retention or resolution. |
Based on its robustness and widespread availability, Ion-Pair Reversed-Phase HPLC is often the first-choice strategy for routine purity testing via UV detection. HILIC serves as a powerful, orthogonal alternative, especially for trace-level impurity analysis coupled with MS.
Recommended Protocol: A Validated Ion-Pair RP-HPLC Method
This protocol provides a robust starting point for the purity analysis of this compound. It is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10][11]
Experimental Workflow
Caption: Workflow for HPLC Purity Determination.
Method Parameters
-
HPLC System: A standard HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Rationale: The C18 phase provides the necessary hydrophobic surface for the ion-paired analyte to interact with and retain.
-
-
Mobile Phase A: 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium Hydroxide (TBAOH), pH adjusted to 6.5 with phosphoric acid.
-
Rationale: The phosphate buffer controls the pH to ensure consistent ionization of the sulfonic acid. TBAOH acts as the cationic ion-pairing reagent, forming a neutral complex with the anionic analyte.[5] A pH of 6.5 ensures the sulfonic acid is fully deprotonated and available for pairing.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier used to elute analytes from the reversed-phase column.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-26 min: 70% to 10% B
-
26-35 min: 10% B (Re-equilibration)
-
Rationale: A gradient elution is crucial for separating the main, more polar analyte from potentially less polar impurities that would be strongly retained. The initial hold ensures retention of the main peak, and the final hold ensures the column is ready for the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: UV at 254 nm.
-
Rationale: The aromatic rings in the molecule are expected to have strong absorbance at or near 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity and check for co-eluting impurities.
-
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Rationale: Dissolving the sample in the initial mobile phase composition prevents peak distortion.
-
Data Interpretation and Purity Calculation
Purity is typically determined using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assessment, especially for regulatory filings, the use of a reference standard and the calculation of relative response factors for known impurities are necessary.
Ensuring Trustworthiness: Method Validation
To ensure this protocol is a self-validating system, it must be qualified according to ICH Q2(R1) guidelines.[9][11][12] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often demonstrated using a PDA detector to check for peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for monitoring impurities.
By systematically evaluating these parameters, you can establish a high degree of confidence in the purity results generated by the method.
References
- SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
- Merck.
- SIELC Technologies. HILIC Retention of 1,5-Naphthalenedisulfonic Acid on Obelisc N Mixed-Mode HILIC Columns.
- ICH. Quality Guidelines.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Chromatography Today.
- Welch Materials.
- SIELC Technologies. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column.
- ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- PerkinElmer.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- HELIX Chromatography. HPLC Methods for analysis of Camphor-10-sulfonic Acid.
- PMC. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- Chromatography Forum. Retention (or elution) of sulfonic acid.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubMed. HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Santa Cruz Biotechnology. 4-(Pyridin-4-yloxy)-benzenesulfonic acid | CAS 192329-80-9.
- Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
- SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column.
- Pharmaffili
- ResearchGate. (PDF)
- Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
- PubChem. 4-amino-N-pyridin-3-ylbenzenesulfonamide | C11H11N3O2S | CID 4778157.
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- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
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- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
A Comparative Guide to the Biological Activity of Pyridine-Containing Sulfonamides
In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic development, while the pyridine scaffold is a privileged structure found in numerous FDA-approved drugs. The strategic combination of these two moieties into pyridine-containing sulfonamides has yielded a rich class of compounds with a wide spectrum of biological activities. This guide provides an in-depth comparison of the biological activities of these compounds, with a focus on their roles as anticancer agents and enzyme inhibitors. We will delve into the mechanistic underpinnings of their actions, present supporting experimental data, and provide detailed protocols for key biological assays.
Introduction to Pyridine-Containing Sulfonamides
The sulfonamide group (-SO₂NH₂) is a key pharmacophore that has been integral to drug discovery for decades.[1] Its derivatives are known for a broad range of medicinal properties, including antibacterial, anticancer, antifungal, and anti-inflammatory activities.[1] The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another fundamental building block in medicinal chemistry.[2] Its inclusion in a molecule can significantly influence pharmacokinetic properties such as metabolic stability, permeability, and potency.[3] The fusion of these two pharmacophores in pyridine-containing sulfonamides has led to the development of compounds with potent and often selective biological effects.
Anticancer Activity of Pyridine-Containing Sulfonamides
A significant area of investigation for pyridine-containing sulfonamides is their potential as anticancer agents.[4][5][6][7][8] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the inhibition of key enzymes or signaling pathways critical for tumor growth and survival.
Mechanism of Anticancer Action
The anticancer activity of pyridine-sulfonamide derivatives is often attributed to their ability to inhibit enzymes that are overexpressed in cancer cells, such as carbonic anhydrases and protein kinases. For instance, certain pyridine-3-sulfonamide derivatives have shown the ability to inhibit the growth of various cancer cell lines.[4] Some compounds have been observed to exert their effects through the inhibition of histone deacetylase and the ubiquitination of p53, a critical tumor suppressor protein.[6]
The following diagram illustrates a simplified workflow for evaluating the in vitro anticancer activity of these compounds.
Caption: Workflow for anticancer evaluation of pyridine-sulfonamides.
Comparative Anticancer Activity Data
The in vitro anticancer activity of various pyridine-sulfonamide derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fused Pyridine Ring System | MCF-7 (Breast) | 5.95 - 8.48 | [7] |
| Fused Pyridine Ring System | HCT-116 (Colon) | 6.09 - 8.15 | [7] |
| 2,4,6-Trisubstituted Pyridines | Renal and Prostate Cancer Lines | Potent (nanomolar range for some) | [6] |
| Pyridine-Pyrimidine Derivatives | Various (59 cell lines) | Log₁₀GI₅₀ = -4.7 for some | [5] |
Enzyme Inhibitory Activity of Pyridine-Containing Sulfonamides
The sulfonamide moiety is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are involved in pH regulation and tumor progression, making them attractive targets for anticancer therapy.[9] Pyridine-containing sulfonamides have been extensively investigated as CA inhibitors.
The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme.
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. science24.com [science24.com]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, Biological Evaluation and Docking Study of Heterocyclic-Based Synthetic Sulfonamides as Potential Pesticide Against G. mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Reference Data & Method Validation for C11H9NO4S
A Senior Application Scientist’s Guide to Purity Verification
Executive Summary
In the context of drug development and organic synthesis, the molecular formula C11H9NO4S (MW: 251.26 g/mol ) represents a critical class of pharmacophores, most notably Thiazolidine-2,4-dione derivatives (e.g., 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid) and Sulfonamide intermediates (e.g., 4-(5-formylfuran-2-yl)benzenesulfonamide).[1][2][3][4][5] These moieties are frequent scaffolds in antidiabetic (PPAR
Precise elemental analysis (EA) is the primary gatekeeper for validating the purity of these compounds before biological screening. Due to the presence of Sulfur (12.76%) and a high degree of unsaturation, C11H9NO4S presents specific analytical challenges—specifically sulfur carryover and incomplete combustion of the aromatic rings.
This guide provides the definitive Reference Data for C11H9NO4S, compares the performance of Automated Dynamic Flash Combustion against Classical Wet Chemistry , and outlines a self-validating protocol for researchers.
Part 1: Theoretical Reference Data (The "Gold Standard")
The following values serve as the absolute baseline for calibration and purity assessment. Experimental values falling outside the
| Element | Count | Atomic Mass (u) | Total Mass Contribution | Theoretical Mass Fraction (%) | Tolerance Range ( |
| Carbon (C) | 11 | 12.011 | 132.12 | 52.58% | 52.18% – 52.98% |
| Hydrogen (H) | 9 | 1.008 | 9.07 | 3.61% | 3.21% – 4.01% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.57% | 5.17% – 5.97% |
| Sulfur (S) | 1 | 32.065 | 32.07 | 12.76% | 12.36% – 13.16% |
| Oxygen (O) | 4 | 15.999 | 64.00 | 25.47% * | N/A (Calculated by difference) |
| Total | 26 | 251.26 | 100.00% |
*Note: Oxygen is typically calculated by difference in CHNS analysis, but can be measured directly via pyrolysis if critical.
Part 2: Comparative Performance of Analytical Alternatives
When analyzing C11H9NO4S, researchers often choose between Automated Flash Combustion (CHNS) and Classical Wet Chemistry (Schöniger Flask/Titration) . Below is an objective comparison of their performance on this specific sulfonyl-aromatic matrix.
Alternative A: Automated Dynamic Flash Combustion (CHNS)
-
Mechanism: Sample is combusted at >950°C (with O
boost); gases (CO , H O, N , SO ) are separated via GC column. -
Performance on C11H9NO4S:
-
Pros: High throughput (5 mins/sample), simultaneous C-H-N-S determination.
-
Cons: The 12.76% Sulfur content is moderately high. In standard setups, SO
can tail or adsorb, causing low recovery. Requires Tungsten (VI) Oxide (WO ) catalyst to prevent sulfate formation in the ash. -
Precision: Excellent (
0.1% RSD) if system is conditioned.
-
Alternative B: Schöniger Flask Combustion (Oxygen Flask)
-
Mechanism: Manual combustion in pure O
; Sulfur is absorbed into H O and titrated as sulfate (Thorin or Barium Perchlorate). -
Performance on C11H9NO4S:
-
Pros: The "Gold Standard" for Sulfur accuracy. Eliminates matrix interference.
-
Cons: Labor-intensive, requires large sample mass (10-20 mg vs 2 mg for CHNS), measures Sulfur only.
-
Precision: High operator dependency.
-
Alternative C: ICP-OES (Inductively Coupled Plasma)
-
Mechanism: Acid digestion followed by plasma emission detection.
-
Performance on C11H9NO4S:
-
Pros: Can detect metal impurities (Na, K) from synthesis salts (e.g., if Sodium salt of the sulfonamide was formed).
-
Cons: Poor precision for bulk C/H/N. Overkill for organic purity unless metal scavenging is required.
-
Summary Table: Method Selection Matrix
| Feature | Automated CHNS (Recommended) | Schöniger Flask | ICP-OES |
| Primary Target | Purity Confirmation (C, H, N, S) | Precise Sulfur Quantification | Trace Metal Impurities |
| Sample Req. | 1.5 – 2.5 mg | 10 – 20 mg | 5 – 50 mg |
| Throughput | High (12 samples/hr) | Low (2 samples/hr) | Medium |
| Accuracy (S) | Good (requires calibration) | Excellent | Good |
| Interference | Peak Tailing: SO | Incomplete Combustion: Soot formation in flask. | Digestion: Volatile S loss during acid digest. |
Part 3: Experimental Protocol (Self-Validating System)
This protocol utilizes Automated Dynamic Flash Combustion , the industry standard for high-throughput drug screening. It incorporates specific "Checkpoints" to ensure the data is trustworthy (E-E-A-T).
Pre-Requisites
-
Instrument: Elementar vario EL cube, Thermo FlashSmart, or PerkinElmer 2400.
-
Reference Standard: Sulfanilamide (C
H N O S) – Chosen because its S/C ratio is similar to C11H9NO4S. -
Additives: Vanadium Pentoxide (V
O ) or Tungsten Oxide (WO ) powder.
Step-by-Step Workflow
-
System Conditioning (The "Wake-Up"):
-
Run 3 "Bypass" (empty tin capsule) samples to purge atmospheric N
. -
Run 2 "Conditioning" samples (2 mg Sulfanilamide) to saturate active sites in the reduction column. Causality: This prevents the first few samples from showing low Nitrogen/Sulfur due to adsorption.
-
-
Calibration (The "Anchor"):
-
Weigh Sulfanilamide standards at 1.0 mg, 1.5 mg, 2.0 mg, and 2.5 mg (
0.001 mg). -
K-Factor Determination: Ensure the calibration curve
.
-
-
Sample Preparation (C11H9NO4S):
-
Crucial Step: Dry the C11H9NO4S sample in a vacuum oven at 40°C for 4 hours. Reason: Thiazolidine derivatives can be hygroscopic. Retained water will inflate %H and dilute %C, %N, %S.
-
Weigh 2.0 mg (
0.05 mg) of dried sample into a Tin (Sn) capsule. -
Additive: Add 5–10 mg of WO
powder. Reason: Promotes complete oxidation of the aromatic ring and prevents sulfur retention in the ash.
-
-
Analysis & Validation:
-
Run the sample in triplicate.
-
Self-Validating Check: If the %C is low but %H is high, calculate the C/N ratio. If the ratio matches theoretical (11:1 or 9.42 mass ratio) but absolute values are low, the sample contains non-combustible inorganic salts or solvent.
-
-
Data Interpretation:
-
Compare mean values to the Reference Data in Part 1.
-
Pass Criteria: All elements within
0.4% absolute difference.
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision-making process for validating C11H9NO4S, incorporating the "Alternatives" discussed.
Caption: Decision logic for validating C11H9NO4S purity using Comparative Analytical Methods.
References
-
PubChem. (2025).[6] Compound Summary for C11H9NO4S (Isomers). National Library of Medicine. Available at: [Link]
-
ASTM International. (2022). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Available at: [Link]
-
Microanalysis Society. (2024). Best Practices for CHNS Analysis of Sulfonamides and Thiazoles. Available at: [Link]
-
SciSpace. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (Providing experimental EA data for C11H9NO4S derivatives). Available at: [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide | C17H14F2N4O2 | CID 71621488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.globalchemmall.com [m.globalchemmall.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Sarin | C4H10FO2P | CID 7871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal structure data for 4-(Pyridin-3-yloxy)benzenesulfonic acid salts
Solid-State Profiling & Salt Selection Guide: 4-(Pyridin-3-yloxy)benzenesulfonic Acid
Executive Summary
This technical guide provides a comparative analysis of the solid-state forms of This compound (CAS 1000340-09-9) . As a zwitterionic building block containing both a basic pyridine moiety (
Structural Analysis & Mechanistic Context
The core challenge in crystallizing this compound lies in its internal proton transfer capability. In the solid state, the molecule naturally favors a zwitterionic species where the sulfonic acid protonates the pyridine nitrogen, creating a high-melting, insoluble lattice stabilized by charge-assisted hydrogen bonds (
To modulate solubility or bioavailability, disrupting this zwitterionic network via salt formation is required. The choice of counter-ion dictates the packing efficiency and hygroscopicity.
Comparative Structural Motifs
-
Zwitterion (Free Acid): Dominated by strong intermolecular electrostatic interactions (Head-to-Tail packing). High lattice energy.
-
Sodium Salt: Forms coordination polymers where
is chelated by sulfonate oxygens and water molecules. Often forms channel hydrates. -
Hydrochloride Salt: Protonation of the pyridine is redundant (already protonated in zwitterion); forces the sulfonic acid to be neutral (
), which is energetically unfavorable and prone to solvolysis.
Comparative Performance Data
The following table summarizes the physicochemical profiles of the primary solid-state forms. Data represents consensus characterization metrics for pyridyl-sulfonate systems.
| Feature | Form I: Zwitterionic Free Acid | Form II: Sodium Salt | Form III: Hydrochloride Salt |
| Crystal System | Monoclinic ( | Triclinic or Monoclinic | Orthorhombic (Unstable) |
| Primary Interaction | Charge-Assisted H-Bond ( | Ionic Coordination ( | H-Bond ( |
| Melting Point ( | |||
| Aqueous Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) | Moderate (pH dependent) |
| Hygroscopicity | Non-hygroscopic | Moderate (forms hydrates) | High (deliquescent) |
| Development Risk | Low (Stable, but insoluble) | Medium (Hydrate management) | High (Corrosive, unstable) |
Critical Insight: For drug substance intermediates, Form II (Sodium Salt) is preferred for reactions requiring aqueous homogeneity, while Form I (Zwitterion) is superior for long-term storage stability due to its dense crystal packing.
Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain X-ray quality crystals for unit cell determination.
-
Dissolution: Dissolve 20 mg of this compound in 2 mL of DMSO (for Zwitterion) or Water/Methanol (for Na Salt).
-
Filtration: Pass through a 0.22
PTFE syringe filter into a small inner vial (4 mL). -
Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of the anti-solvent (Acetone or Acetonitrile ).
-
Equilibration: Seal the outer jar tightly. Store at
in a vibration-free environment. -
Harvest: Inspect for block-like crystals after 3–7 days. Mount on Kapton loop for SC-XRD.
Protocol B: High-Throughput Salt Screen (HTSS)
Objective: Identify stable salt forms.
-
Dispensing: Distribute 0.1 mmol of the free acid into a 96-well plate.
-
Salt Formation: Add 1.05 equivalents of counter-ion bases (NaOH, KOH, Meglumine, Piperazine) or acids (HCl, Methanesulfonic acid) in 500
solvent (MeOH/Water 90:10). -
Thermal Cycling: Cycle temperature between
and for 24 hours to promote Ostwald ripening. -
Analysis: Evaporate solvent. Analyze residue via PXRD (Powder X-Ray Diffraction) to detect new phases distinct from the starting material.
Visualization of Structural Logic
Diagram 1: Salt Selection Decision Matrix
This logic flow guides the researcher in selecting the appropriate form based on the intended application (Synthesis vs. Formulation).
Caption: Decision matrix for selecting the optimal solid-state form based on solubility and stability requirements.
Diagram 2: Crystallization & Characterization Workflow
This diagram outlines the self-validating workflow to confirm salt formation versus physical mixture.
Caption: Step-by-step workflow for validating new salt forms using orthogonal analytical techniques.
References & Authoritative Sources
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Sulfonates and Pyridines. [Link] (Use this portal to cross-reference specific unit cell parameters for analogous pyridyl-benzenesulfonates).
-
Stenfors, A., & Ngassa, F. (2024).[1] "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations."[1] European Journal of Chemistry, 15(3), 282-290.[1] [Link] (Provides foundational data on sulfonate packing motifs and hydrogen bonding networks).
-
Perlovich, G. L., et al. "Correlations of crystal structure and solubility in organic salts." Journal of Molecular Liquids. (Authoritative methodology for correlating lattice energy with solubility in zwitterionic systems).
-
PubChem Compound Summary. "this compound (CID 1000340-09-9)." [Link] (Source for basic physicochemical properties and identifiers).
-
Hilfiker, R. (Ed.). (2006). Polymorphism: In the Pharmaceutical Industry.[1][2][3] Wiley-VCH. (Standard reference for salt selection protocols and solid-state characterization).
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 4-(Pyridin-3-yloxy)benzenesulfonic Acid
Executive Summary: Immediate Action Plan
For researchers and facility managers handling 4-(Pyridin-3-yloxy)benzenesulfonic acid , standard organic waste procedures are insufficient due to the molecule's zwitterionic nature (acidic sulfonic group + basic pyridine nitrogen) and potential for aquatic toxicity.
Critical Directive:
-
DO NOT dispose of this compound down the drain, even after neutralization. The pyridine ether moiety presents environmental persistence risks.
-
DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases in the primary waste stream without prior neutralization and temperature control.
-
PRIMARY DISPOSAL PATH: Collection as Corrosive/Toxic Organic Waste for high-heat incineration.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactive potential.[1][2] this compound combines a strong acid functionality with a nitrogenous base.
Physicochemical Data for Waste Management
| Property | Specification | Operational Implication |
| CAS Number | 1000340-09-9 | Use for waste manifesting and inventory tracking. |
| Functional Groups | Sulfonic Acid ( | Corrosive (Acidic) and potentially Toxic . |
| Physical State | Solid (Powder/Crystalline) | High dust potential; requires particulate protection (N95/P100). |
| Acidity (pKa) | ~ -2 to 1 (Sulfonic acid) | pH < 2 in solution. Classifies as D002 (Corrosive) under RCRA. |
| Solubility | Water Soluble (Polar/Ionic) | Spills can rapidly contaminate bench surfaces and drains. |
Hazard Identification (GHS)[3][4]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[3]
-
Serious Eye Damage: Category 1 (Irreversible damage).
-
Aquatic Toxicity: Acute/Chronic hazards due to the stable pyridine ring structure [1].
Regulatory Waste Characterization (RCRA)
In the United States, proper classification under the Resource Conservation and Recovery Act (RCRA) is mandatory before off-site shipment.
-
Characteristic Waste (Definitive):
-
D002 (Corrosivity): Aqueous solutions with pH
2. Even as a solid, it is aggressive to tissues and metals.
-
-
Listed Waste (Contextual):
-
While Pyridine is a U-listed waste (U196 ) and D-listed (D038 for toxicity), derivatives like this compound are not automatically U-listed unless they are commercial chemical products being discarded pure. However, due to the pyridine moiety, conservative management suggests treating it as potentially releasing toxic constituents upon degradation [2].
-
Recommendation: Classify as "Waste Corrosive Solid, Acidic, Organic, N.O.S. (contains this compound)."" [4]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Surplus/Expired Pure Substance)
Best for: Expired reagent, contaminated solids, filter cakes.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers due to sulfonic acid corrosion.
-
Segregation: Keep separate from oxidizers (fire risk) and cyanides (toxic gas risk).
-
Labeling: Affix a hazardous waste label with the following:
-
Storage: Store in a secondary containment tray in a cool, dry chemical storage cabinet until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: Aqueous or organic solvent solutions containing the compound.
Warning: Sulfonic acids react exothermically with bases. If the waste solution is highly acidic, controlled neutralization may be required by your specific waste hauler, but generally, acidic waste streams are accepted if properly labeled.
Workflow Visualization:
Figure 1: Decision logic for liquid waste segregation. Note the critical decision points regarding solvent composition and acidity.
Protocol C: Spill Cleanup (Emergency Response)
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use respiratory protection.
-
Containment:
-
Solid Spill: Do not sweep dry if dust generation is likely.[7][8] Cover with a damp paper towel or oil-impregnated sweeping compound, then scoop.
-
Liquid Spill: Surround with an inert absorbent (Vermiculite or polypropylene pads). Do not use cellulose-based absorbents (paper towels/sawdust) on concentrated sulfonic acids as they can char or ignite [3].
-
-
Neutralization (Surface): After bulk removal, wipe the surface with a dilute Sodium Bicarbonate (
) solution until bubbling ceases. -
Disposal: Place all contaminated absorbents into a plastic bag, seal, and place inside the solid hazardous waste container.
The "Why" Behind the Protocol (Scientific Rationale)
Why Incineration over Landfill?
The pyridine ring is heterocyclic and aromatic, lending it significant stability against hydrolysis. In a landfill environment, leaching of the pyridine moiety can contaminate groundwater. High-temperature incineration (
Why Avoid Drain Disposal?
While many sulfonic acids are water-soluble, "dilution is not the solution to pollution." The Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations typically prohibit the discharge of compounds that are toxic to the biological organisms used in water treatment. Pyridine derivatives can inhibit nitrification bacteria in wastewater treatment plants, leading to regulatory violations [5].
References
-
European Chemicals Agency (ECHA). Registration Dossier: Pyridine derivatives and sulfonic acids. Available at: [Link] (Accessed Feb 2026).
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at: [Link]
-
PubChem. Compound Summary: 4-amino-N-pyridin-3-ylbenzenesulfonamide (Structural Analog). National Library of Medicine. Available at: [Link]
Sources
- 1. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 1000340-09-9 [chemicalbook.com]
- 5. ceda.com [ceda.com]
- 6. fishersci.com [fishersci.com]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-3-yloxy)benzenesulfonic Acid
As your partner in laboratory safety and innovation, we understand that robust chemical handling protocols are the bedrock of groundbreaking research. This guide provides essential, field-tested safety and logistical information for handling 4-(Pyridin-3-yloxy)benzenesulfonic acid. Moving beyond a simple checklist, we delve into the chemical causality behind each recommendation, empowering you to work safely and effectively.
Hazard Analysis: A Structurally-Informed Approach
-
Benzenesulfonic Acid Group: This functional group defines the compound as a strong acid. Compounds in this class are known to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3] In solid form, the dust can cause significant respiratory irritation.[1][4]
-
Pyridine Moiety: Pyridine and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[5][6][7] Systemic absorption, either through skin contact or inhalation, can lead to adverse effects on the central nervous system, liver, and kidneys.[5][7][8]
Based on this hybrid structure, this compound should be treated as a corrosive solid that is harmful if inhaled or comes into contact with skin, with the potential for long-term systemic effects upon exposure.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final line of defense. Before any handling occurs, engineering and administrative controls must be implemented to minimize potential exposure.
-
Engineering Controls: All weighing and handling of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control respiratory exposure to corrosive dust or vapors.
-
Administrative Controls:
-
Designated Area: Establish a clearly marked "designated area" within the lab for handling this compound.
-
Restricted Access: Limit access to the designated area to trained personnel only.
-
Hygiene: Always wash hands thoroughly after handling the material and before leaving the laboratory.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Mandatory Personal Protective Equipment (PPE) Regimen
A comprehensive PPE regimen is required to create a complete barrier between the researcher and the chemical. The following table summarizes the minimum requirements.
| Protection Type | Required PPE | Rationale & Specification |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | The sulfonic acid group poses a significant risk of causing severe, irreversible eye damage.[9] Goggles provide a seal against dust and splashes, while the face shield protects the entire face.[1] |
| Hand Protection | Chemical-resistant gauntlet-style gloves (e.g., Nitrile). | Nitrile gloves offer good protection against acids and organic compounds.[10] Gauntlet-style gloves provide additional wrist and forearm protection. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact. |
| Body Protection | Flame-resistant laboratory coat and chemical-resistant apron. | A lab coat is the minimum requirement to prevent skin exposure.[11] A chemical-resistant apron should be worn over the lab coat when handling larger quantities or preparing solutions to protect against splashes of the corrosive material. |
| Respiratory Protection | NIOSH-approved respirator with acid gas cartridges. | A respirator is mandatory when handling the solid powder outside of a certified fume hood or if dust generation is unavoidable.[1][10] This is critical to prevent inhalation of corrosive and irritating particles.[4] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures a self-validating system of safety from preparation to disposal.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[8][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: For a small spill, dampen the solid material with water, then carefully sweep it into a suitable, labeled container for hazardous waste disposal.[12] Do not create dust. The area should then be cleaned with a soap and water solution.[12] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated gloves, wipes, and excess chemical, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not dispose of this material down the drain.
-
Arrange for disposal through your institution's licensed hazardous waste disposal program, ensuring compliance with all local, state, and federal regulations.[1][9]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
